3-Bromo-4-oxo-4-phenylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-22-3 | |
| Record name | 53515-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid
Introduction
This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, incorporating a carboxylic acid, a ketone, and a reactive α-bromo ketone moiety, makes it a versatile building block for constructing heterocyclic systems and other targeted organic molecules. The α-bromo ketone functionality, in particular, is a potent electrophilic site, enabling a wide range of nucleophilic substitution and cyclization reactions.
This guide provides a comprehensive, technically-grounded overview of a reliable two-step synthetic pathway to this compound. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and practical considerations that ensure a successful and reproducible synthesis. We will first detail the synthesis of the precursor, 4-oxo-4-phenylbutanoic acid, via a classic Friedel-Crafts acylation, followed by its selective α-bromination to yield the target compound.
Overall Synthetic Strategy
The synthesis is logically approached in two distinct stages: formation of the carbon skeleton followed by selective halogenation. This strategy is efficient and relies on well-established, high-yielding reactions.
-
Step 1: Friedel-Crafts Acylation. Benzene is acylated with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the precursor keto-acid, 4-oxo-4-phenylbutanoic acid.[1][2]
-
Step 2: Acid-Catalyzed α-Bromination. The precursor is then treated with elemental bromine in an appropriate solvent to selectively introduce a bromine atom at the carbon alpha to the ketone, yielding the final product.[3][4]
Caption: High-level workflow for the .
Part 1: Synthesis of the Precursor: 4-oxo-4-phenylbutanoic acid
Principle and Reaction Mechanism
The formation of 4-oxo-4-phenylbutanoic acid is achieved through the Friedel-Crafts acylation of benzene with succinic anhydride.[5] This reaction is a cornerstone of aromatic chemistry, representing a classic electrophilic aromatic substitution.
Mechanism: The reaction is initiated by the coordination of the Lewis acid, AlCl₃, to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening of the anhydride, generating a highly electrophilic acylium ion intermediate.[6][7][8] The π-electron system of the benzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Aromaticity is restored in the final step when a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent. An aqueous workup is then required to hydrolyze the aluminum carboxylate salt and liberate the final carboxylic acid product.
Caption: Mechanistic pathway of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous powder)
-
Ice-cold water
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Under anhydrous conditions, charge a three-necked flask with anhydrous aluminum chloride (0.10 M) and benzene (30 mL).[5] Equip the flask with a reflux condenser protected by a drying tube.
-
Begin stirring the mixture and reflux gently on a water bath.
-
Add succinic anhydride (0.10 M) portion-wise through the dropping funnel over 30 minutes, ensuring the reaction does not become too vigorous.[5]
-
After the addition is complete, continue heating and stirring for an additional 4 hours.[5]
-
Allow the reaction mixture to cool to room temperature overnight.
-
Carefully pour the cooled mixture into a beaker containing ice-cold water and a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. The product may be in the aqueous layer or as a solid precipitate. If a solid is present, it can be collected by filtration.
-
To purify, dissolve the crude product in a 5% w/v sodium bicarbonate solution. This will convert the carboxylic acid to its water-soluble sodium salt.
-
Extract the aqueous solution with diethyl ether to remove any non-acidic organic impurities.[5]
-
Discard the ether layer. Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl until precipitation of the purified product is complete.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water or benzene.[2]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Benzene | Solvent and Reactant | Provides the aromatic ring for substitution. |
| Succinic Anhydride | 1.0 equivalent | The acylating agent. |
| Aluminum Chloride | ~2.2 equivalents | Lewis acid catalyst; >2 equivalents are needed as it complexes with both the anhydride and the final product carbonyls. |
| Temperature | Reflux (~80 °C) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4-5 hours | Ensures complete consumption of starting materials. |
| Expected Yield | 70-85% | Typical yield for this type of acylation. |
| Melting Point | 112-114 °C[2] | A key physical constant for product identification. |
Part 2: α-Bromination of 4-oxo-4-phenylbutanoic acid
Principle and Reaction Mechanism
The synthesis of the final product is accomplished by the selective α-bromination of the 4-oxo-4-phenylbutanoic acid precursor. This reaction proceeds via an acid-catalyzed mechanism where the ketone is converted into its enol tautomer, which then acts as the nucleophile.[4][9][10]
Mechanism:
-
Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst (e.g., HBr or acetic acid). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[9][11]
-
Enol Formation: A base (e.g., water or the solvent) removes a proton from the α-carbon (C3), leading to the formation of a nucleophilic enol intermediate. This step is typically the rate-determining step of the reaction.[4]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.[9][11]
-
Deprotonation: The protonated carbonyl is deprotonated by a weak base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[9]
The reaction is highly regioselective for the C3 position because the hydrogens on the C5 carbon (alpha to the carboxylic acid) are not readily removed to form an enol under these conditions.
Caption: Mechanistic pathway of α-bromination of a ketone.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol involves elemental bromine, which is highly toxic and corrosive. It must be handled with extreme caution in a well-ventilated fume hood, using appropriate gloves and eye protection.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
4-oxo-4-phenylbutanoic acid
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
Dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) in a suitable solvent like dichloromethane (to a concentration of ~0.2 M) or glacial acetic acid in a round-bottom flask.[3][12]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine (1.1 equivalents) dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). For slower reactions, gentle heating to reflux (40 °C for DCM) may be required.[3]
-
Upon completion, remove the solvent and any excess bromine in vacuo using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[3]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| 4-oxo-4-phenylbutanoic acid | 1.0 equivalent | The substrate for bromination. |
| Bromine (Br₂) | 1.1 equivalents | The electrophilic bromine source. A slight excess ensures complete conversion. |
| Solvent | Dichloromethane or Acetic Acid | Solubilizes the substrate and facilitates the reaction. Acetic acid can also act as the acid catalyst.[9] |
| Temperature | 0 °C to Room Temp/Reflux | Initial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion. |
| Reaction Time | 1-6 hours (TLC monitored) | Varies depending on substrate reactivity and temperature. |
| Expected Yield | ~80-90% | Typical yield for α-bromination of activated ketones.[3] |
| Molecular Formula | C₁₀H₉BrO₃[13] | Confirms the elemental composition of the product. |
| Molecular Weight | 257.08 g/mol [13] | A key physical property of the final compound. |
Conclusion
The is reliably achieved through a robust two-step sequence involving Friedel-Crafts acylation followed by acid-catalyzed α-bromination. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize the process. The protocols and data presented in this guide offer a validated framework for the production of this versatile chemical intermediate, empowering further research and development in medicinal chemistry and beyond. The strategic placement of its functional groups makes it an ideal starting point for constructing novel molecular architectures with potential biological activity.
References
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. [Link]
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Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]
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mechanism of alpha-halogenation of ketones. YouTube. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. [Link]
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What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]
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The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
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This compound. PubChem. [Link]
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Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. [Link]
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Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube. [Link]
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Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
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3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. National Institutes of Health (NIH). [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). [Link]
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3-Bromo-4-oxo-4-phenylbutanoic acid chemical properties
An In-Depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic acid: Properties, Synthesis, and Reactivity
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As an α-haloketone derivative, it possesses a highly reactive carbon-bromine bond adjacent to a carbonyl group, making it a potent electrophile.[1][2] The presence of a terminal carboxylic acid moiety further enhances its synthetic utility, providing an additional handle for molecular elaboration. This guide offers a detailed exploration of its chemical properties, a validated synthesis protocol, and an analysis of its reactivity, providing a foundational understanding for its application as a versatile building block in the development of complex organic molecules and potential pharmaceutical agents.
Physicochemical and Structural Properties
The unique reactivity of this compound stems from its distinct structural features. The molecule incorporates a phenyl ketone, an aliphatic carboxylic acid, and a stereocenter at the bromine-bearing carbon (C3). A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 53515-22-3 | PubChem[3], Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₉BrO₃ | PubChem[3] |
| Molecular Weight | 257.08 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | PubChem[3] |
| InChIKey | VPUHMOLSUUYGEJ-UHFFFAOYSA-N | PubChem[3] |
| Monoisotopic Mass | 255.97351 Da | PubChem[3][5] |
| Predicted XLogP3 | 1.9 | PubChem[3][5] |
Synthesis Protocol
The most direct and common synthesis of this compound involves the α-bromination of its precursor, 4-oxo-4-phenylbutanoic acid. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Causality of Experimental Design
The selected protocol is based on established methods for the α-halogenation of ketones.[6] The use of dichloromethane as a solvent is ideal due to its inertness under the reaction conditions and its ability to dissolve the starting material. The initial cooling to 0°C is a critical step to control the exothermicity of the bromination reaction and to minimize the formation of poly-brominated byproducts. Dropwise addition of bromine ensures that its concentration remains low, further favoring mono-bromination at the more reactive α-carbon. The reaction is then allowed to warm to room temperature to ensure completion. For less reactive substrates, gentle heating can be applied.[6]
Experimental Workflow: α-Bromination
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in dichloromethane to a concentration of approximately 0.2 M.[6] The synthesis of the starting material can be achieved via a Friedel-Crafts reaction between succinic anhydride and benzene.[7]
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromination: Add bromine (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess bromine.
-
Purification: The resulting crude product can be purified by recrystallization from dichloromethane or a similar solvent system to yield the final product.[6]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbon at the C3 position. The inductive effect of the adjacent carbonyl group significantly increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[2]
Nucleophilic Substitution (Sₙ2)
The primary reaction pathway for this compound is Sₙ2 nucleophilic substitution.[8] A wide variety of nucleophiles, including amines, cyanides, and thiolates, can displace the bromide ion.[2] This reactivity is fundamental to its use in constructing more complex molecular architectures.
-
Causality: Sₙ1 reactions are highly unfavorable for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[8] The Sₙ2 pathway is kinetically favored. The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to corresponding alkyl halides.[2]
-
Considerations: The choice of nucleophile is critical. Strongly basic nucleophiles can lead to competing side reactions, such as elimination or the Favorskii rearrangement.[8][9] Therefore, less basic nucleophiles are generally preferred for clean substitution reactions.[8]
Heterocyclic Synthesis via Cyclization
The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular or intermolecular condensation reactions involving both the keto-acid and the α-bromo position can lead to the formation of substituted furans, lactones, and other ring systems. For example, reaction with nucleophiles like o-hydroxycarbonyl compounds can lead to substituted benzofurans.[2]
Reactivity of the Carboxylic Acid
The carboxylic acid group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) or amide formation (e.g., via an acid chloride or with coupling reagents). These reactions can be performed before or after manipulations at the α-bromo position, adding to the molecule's synthetic versatility.
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in organic synthesis. Its ability to undergo predictable nucleophilic substitutions and cyclizations makes it a valuable tool for constructing molecular scaffolds found in many biologically active compounds.
-
Heterocycle Synthesis: α-Haloketones are cornerstone reagents for synthesizing a vast array of heterocycles, including imidazoles, thiazoles, and furans, which are prevalent motifs in pharmaceuticals.[2]
-
Pro-drug and Linker Chemistry: The carboxylic acid functionality can be used to attach the molecule to other pharmacophores or to create pro-drugs, where the acid is masked as an ester to improve bioavailability.
-
Fragment-Based Drug Discovery: As a bifunctional molecule, it can serve as a starting point in fragment-based approaches, allowing for systematic exploration of chemical space around a core structure. The availability of patents for this chemical structure suggests its utility in proprietary research and development.[3]
Safety and Handling
Hazard Identification: According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
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Wikipedia. α-Halo ketone. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5097. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 256295, this compound. [Link]
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JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
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University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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PubChemLite. This compound (C10H9BrO3). [Link]
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Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
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3-Bromo-4-oxo-4-phenylbutanoic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a polyfunctional organic compound featuring a carboxylic acid, a ketone, and an alpha-haloketone moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. Its structural similarity to other bioactive compounds suggests significant potential in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis with mechanistic insights, and an exploration of its current and potential applications for researchers and drug development professionals.
Chemical Identity and Properties
A precise understanding of a compound's identity and physicochemical properties is foundational for its application in research and development.
Nomenclature and Synonyms
The formal IUPAC name for this compound is This compound [1][2]. Due to its chemical structure, it is also known by several synonyms in commercial and literature contexts.
Common Synonyms Include:
-
3-Bromo-4-keto-4-phenyl-butyric acid[2]
-
3-benzoyl-3-bromo-propionic acid[1]
-
β-Bromo-γ-oxobenzenebutanoic acid[1]
-
3-Bromo-4-oxo-4-phenyl-butyric acid[1]
-
NSC-83013[1]
Chemical Structure and Identifiers
The molecule consists of a butanoic acid backbone substituted with a phenyl group at the 4-position (forming a benzoyl group) and a bromine atom at the 3-position (alpha to the ketone).
Structure: Chemical structure image would be placed here in a real document.
Physicochemical Properties
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 53515-22-3 | [1][3] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | [1][3] |
| InChIKey | VPUHMOLSUUYGEJ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The most common and direct synthesis of this compound involves the alpha-bromination of its parent ketoacid, 4-oxo-4-phenylbutanoic acid. This electrophilic substitution reaction is a cornerstone of organic synthesis.
Synthesis Workflow
The overall workflow is a straightforward single-step bromination.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of analogous bromoketoacids[4].
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (to make a 0.2 M solution)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: In a fume hood, dissolve 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting solution to 0°C using an ice bath. This is critical to control the reaction rate and prevent potential side reactions from the exothermic bromination process.
-
Bromine Addition: Add bromine (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. The characteristic red-brown color of bromine should slowly dissipate as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dichloromethane and any excess bromine.
-
Purification: The resulting crude solid or oil can be further purified by recrystallization, typically from a solvent like dichloromethane, to yield the final product, this compound[4].
Trustworthiness and Self-Validation: The progress of this reaction can be easily validated. The disappearance of the bromine color is a strong visual indicator of its consumption. Furthermore, TLC analysis provides a reliable method to track the conversion of the starting material (which is more polar) to the brominated product (which is typically less polar).
Safety Considerations
-
Hazards: this compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.
Applications in Research and Drug Development
The utility of this compound stems from its reactive nature, positioning it as a valuable building block and a potential bioactive molecule.
Role as a Versatile Synthetic Intermediate
The compound possesses two key reactive sites: the α-bromoketone and the carboxylic acid. This bifunctionality allows for a wide range of subsequent chemical transformations. The α-bromoketone is a potent electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is frequently exploited in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs. For instance, it can serve as a precursor in Hantzsch-type reactions for the synthesis of thiazole derivatives, which have shown promise as anticancer agents[5].
Potential as a Bioactive Scaffold: Covalent Enzyme Inhibition
The α-haloketone functional group is a well-known "warhead" for covalent inhibitors in drug design. These groups can form stable covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) within the active site of a target enzyme, leading to irreversible inhibition.
A well-studied analogue, 3-Bromopyruvate (3-BrPA) , exemplifies this mechanism. 3-BrPA is known to target key enzymes in the glycolysis pathway, such as hexokinase II, effectively shutting down the energy metabolism of cancer cells, which rely heavily on glycolysis (the Warburg effect)[6]. Given its structural similarity, this compound could potentially act in a similar manner, alkylating critical enzymes and disrupting cellular processes. This makes it an intriguing candidate for screening against various enzymatic targets in oncology and other therapeutic areas.
Furthermore, the parent structure, 4-oxo-4-phenylbutanoic acid, and its derivatives are known to possess anti-inflammatory, bactericidal, and fungicidal activities[7]. The addition of the bromine atom could modulate this activity, potentially enhancing potency or altering selectivity, making it a valuable lead for optimization studies.
Caption: Potential mechanism of action via covalent enzyme inhibition.
Conclusion
This compound is more than a simple chemical; it is a potent synthetic tool and a promising scaffold for therapeutic development. Its well-defined synthesis, coupled with the high reactivity of its α-bromoketone moiety, provides a reliable platform for the creation of novel chemical entities. For researchers and drug developers, this compound represents an opportunity to explore new covalent inhibitors and to build complex molecular libraries, paving the way for the discovery of next-generation therapeutics.
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Gornowicz, A. A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2195. Retrieved from [Link]
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Banasik, K., & Kleszczyński, K. (2017). 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. Postepy higieny i medycyny doswiadczalnej, 71(0), 1166-1175. Retrieved from [Link]
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Hussain, K., et al. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(5), 332-340. Retrieved from [Link]
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An In-depth Technical Guide to CAS Number 53515-22-3 and the Associated Compound of Interest in Drug Development
A Note on Chemical Identity: The provided CAS number, 53515-22-3, corresponds to the chemical entity 3-Bromo-4-oxo-4-phenylbutanoic acid . This compound is primarily utilized as a building block in organic synthesis. However, the query also referenced a structurally distinct and pharmacologically significant molecule, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , widely known in scientific literature as SR141716A or Rimonabant . Given the target audience of researchers and drug development professionals, this guide will address both compounds, clarifying their distinct properties and applications.
Part 1: The Building Block: this compound
Introduction and Structure
This compound (CAS 53515-22-3) is a halogenated keto acid. Its structure incorporates a phenyl ketone moiety and a carboxylic acid, with a bromine atom at the alpha position to the ketone. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules.[1][2][3][4][5]
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 53515-22-3 | [1] |
| Molecular Formula | C10H9BrO3 | [1][4] |
| Molecular Weight | 257.08 g/mol | [1][4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 121-124 °C | [1][5] |
| Boiling Point | 371.2 °C at 760 mmHg | [5] |
| Flash Point | 178.3 °C | [5] |
| Density | 1.585 g/cm³ | [5] |
| IUPAC Name | This compound | [3] |
Synthesis
This compound can be synthesized from 3-benzoylacrylic acid.[1][6] The process generally involves the addition of a bromine source across the double bond of the acrylic acid derivative.
Caption: Chemical structure of SR141716A (Rimonabant).
Physicochemical Properties
A summary of the key physicochemical properties of SR141716A is presented below.
| Property | Value | Source |
| Common Names | SR141716A, Rimonabant | [7][8] |
| Molecular Formula | C22H21Cl3N4O | [9] |
| Molecular Weight | 463.8 g/mol | [9] |
| Appearance | White to off-white crystalline powder | - |
| IUPAC Name | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | [8] |
Pharmacology and Mechanism of Action
SR141716A is a well-characterized inverse agonist of the CB1 cannabinoid receptor. [7][10]Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is constitutively active, SR141716A reduces the basal signaling activity of the receptor. [7] The mechanism involves:
-
Binding to the CB1 Receptor: SR141716A binds to the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues. [7]2. Inverse Agonism: It decreases the basal activity of G-protein-mediated signal transduction. [7]This has been demonstrated by its ability to decrease basal [35S]GTPγS binding to G-proteins in brain membranes. [7]3. Antagonism of Agonists: SR141716A also competitively antagonizes the effects of cannabinoid agonists, such as Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids like WIN55212-2. [7][10] A crucial molecular interaction for its inverse agonism is the interaction with Lysine 3.28(192) within the CB1 receptor. [10]
Caption: SR141716A's role in CB1 receptor signaling.
Key Research Findings and Applications in Drug Development
SR141716A's ability to modulate the endocannabinoid system, which is involved in regulating energy balance, led to its development as a potential treatment for obesity and related metabolic disorders. The endocannabinoid system has been shown to be involved in the regulation of food intake. [11][12]Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters. However, it was also associated with significant psychiatric side effects, including depression and anxiety, which ultimately led to its withdrawal from the market.
Despite its clinical discontinuation, SR141716A remains an invaluable tool in preclinical research for elucidating the physiological and pathophysiological roles of the CB1 receptor. It is widely used in studies related to:
-
Neurological and psychiatric disorders
-
Metabolic diseases
-
Pain and inflammation
-
Cancer research
Structure-Activity Relationship (SAR)
The molecular structure of SR141716A has been the subject of extensive SAR studies. The pyrazole core, the N-piperidinyl-carboxamide group at the 3-position, the 2,4-dichlorophenyl group at the 1-position, and the 4-chlorophenyl group at the 5-position are all critical for its high affinity and inverse agonist activity at the CB1 receptor. [8]Conformational analysis has shown that the spatial arrangement of these substituents is key to its interaction with the receptor. [8][9]The unique region in space occupied by the C5 aromatic ring is thought to contribute to its antagonist activity. [8]
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An In-depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Bromo-4-oxo-4-phenylbutanoic acid, a key intermediate in organic synthesis and a molecule of significant interest to researchers and professionals in drug development. This document delves into its fundamental chemical and physical properties, outlines a standard laboratory-scale synthesis protocol, and explores its current and potential applications, with a particular focus on its role in the creation of novel therapeutic agents.
Core Molecular Attributes
This compound is a halogenated keto acid. The presence of a bromine atom at the alpha-position to the keto group and a carboxylic acid function imparts a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science.
Chemical Identity and Molecular Formula
The fundamental identity of this compound is established by its chemical formula and internationally recognized identifiers.
The structural arrangement of these atoms is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for its handling, reaction optimization, and application. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 257.08 g/mol | [2][3] |
| Exact Mass | 255.974 Da | [2] |
| Melting Point | 121-124°C | [2] |
| Boiling Point | 371.2°C at 760 mmHg | [2] |
| Density | 1.585 g/cm³ | [2] |
| Flash Point | 178.3°C | [2] |
Synthesis Protocol: A Laboratory-Scale Approach
The synthesis of this compound is typically achieved through the bromination of 4-oxo-4-phenylbutanoic acid. The following protocol outlines a standard, reliable method for its preparation in a laboratory setting.
Materials and Reagents
-
4-oxo-4-phenylbutanoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-phenylbutanoic acid in carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically via TLC).
-
Work-up: After completion, cool the mixture to room temperature. Filter to remove succinimide.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution, followed by deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as diethyl ether/hexane, to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable scaffold in the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting pharmacological activities.
Precursor for Heterocyclic Synthesis
The molecule can undergo intramolecular cyclization or react with various nucleophiles to form substituted furans, pyrroles, and other heterocyclic systems. These ring systems are prevalent in many approved drugs and drug candidates.
Role in the Development of Novel Therapeutics
Research has demonstrated that derivatives of this compound can serve as intermediates in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties. The bromine atom provides a convenient handle for further chemical modifications and the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are essential when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
Conclusion
This compound is a compound of significant utility in organic synthesis. Its defined chemical and physical properties, coupled with a straightforward synthetic route, make it an accessible and versatile building block for the creation of complex molecules. Its primary value lies in its application as a precursor for heterocyclic compounds, many of which are of interest in the field of drug discovery. Continued exploration of the reactivity of this molecule is likely to unveil further applications in both academic and industrial research settings.
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3-Bromo-4-oxo-4-phenylbutanoic acid mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of 3-Bromo-4-oxo-4-phenylbutanoic acid
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of this compound, a halogenated derivative of a β-keto acid. The primary focus is a detailed, step-by-step analysis of the acid-catalyzed α-bromination of the ketone moiety, which is the predominant pathway for this transformation. We will explore the pivotal role of keto-enol tautomerism, the nature of the electrophilic attack, and the factors governing regioselectivity. Furthermore, this guide includes a generalized experimental protocol, key physical and chemical data, and a discussion of alternative mechanistic considerations to provide a well-rounded and field-relevant resource for professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
4-Oxo-4-phenylbutanoic acid serves as a versatile precursor in organic synthesis. Its structure incorporates both a ketone and a carboxylic acid, presenting multiple sites for functionalization. The targeted synthesis of This compound involves the selective bromination at the carbon atom alpha to the ketone (the C3 position). This transformation is a classic example of an acid-catalyzed α-halogenation of a ketone, a fundamental reaction in organic chemistry.
The strategic choice to target the C3 position is dictated by the electronic properties of the starting material. The protons on the carbon adjacent to the ketone (α-hydrogens) are significantly more acidic than those adjacent to the carboxylic acid.[1] This increased acidity is due to the ability of the resulting enol or enolate intermediate to be stabilized by resonance with the carbonyl group. Consequently, under acidic conditions, enolization and subsequent electrophilic substitution occur preferentially at this site.
The Core Mechanism: Acid-Catalyzed α-Bromination
The formation of this compound from 4-oxo-4-phenylbutanoic acid in the presence of bromine (Br₂) and a catalytic amount of acid (e.g., HBr or acetic acid) proceeds through a well-established three-step mechanism.[2] The acid catalyst is crucial as it significantly accelerates the formation of the enol, which is the active nucleophile in the reaction.[2][3]
Step 1: Acid-Catalyzed Keto-Enol Tautomerism
The reaction is initiated by the protonation of the most basic site, the carbonyl oxygen of the ketone.[2][4] This step activates the ketone and increases the acidity of the α-hydrogens. A weak base (such as water, the solvent, or the bromide ion) then abstracts a proton from the α-carbon (C3). This deprotonation is the rate-determining step of the overall process and results in the formation of a nucleophilic enol intermediate.[4][5]
-
Causality: Protonating the carbonyl oxygen makes it more electron-withdrawing, which weakens the adjacent C-H bonds, facilitating their removal to form the enol.[6] This catalytic cycle is essential because ketones do not enolize to a significant extent without a catalyst.[7]
Step 2: Nucleophilic Attack on Bromine
The enol, with its electron-rich C=C double bond, acts as a nucleophile.[2][4] It attacks the electrophilic bromine molecule (Br₂). As the enol approaches, the Br-Br bond becomes polarized, and the attack leads to the heterolytic cleavage of the bromine molecule.[8][9] A new carbon-bromine bond is formed at the C3 position, and a bromide ion is expelled. This step generates a resonance-stabilized oxonium ion intermediate.
-
Expert Insight: The reaction is driven by the formation of a stable C-Br bond and the regeneration of a carbonyl group in the subsequent step. The enol is the key reactive species; without its formation, the reaction would not proceed.[10]
Step 3: Deprotonation and Catalyst Regeneration
In the final step, a weak base (e.g., Br⁻ or H₂O) deprotonates the oxonium ion.[2] This step regenerates the carbonyl group, yielding the final product, this compound, and liberates the acid catalyst (H⁺), allowing it to participate in another catalytic cycle.
Diagram of the Core Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism workflow.
Mechanistic Considerations and Regioselectivity
A key question for a molecule with multiple potentially reactive sites is that of regioselectivity. Why does bromination occur at C3 and not C2?
-
α-Position to Ketone (C3) vs. α-Position to Carboxylic Acid (C2): The primary mechanism for α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction .[11][12] This reaction requires a catalyst like phosphorus tribromide (PBr₃) to first convert the carboxylic acid into a more reactive acyl bromide.[7][13][14] The acyl bromide then enolizes and reacts with bromine.[11][12] In the absence of a reagent like PBr₃, the carboxylic acid does not enolize sufficiently to react with Br₂.[7] The acid-catalyzed enolization of the ketone is a much faster and more favorable process under these conditions, ensuring that bromination occurs almost exclusively at the C3 position.
-
Kinetic vs. Thermodynamic Control: The formation of the enol at the C3 position is the kinetically favored pathway.[15][16] The activation energy for removing a proton alpha to the ketone is lower than for any other position.[1] Under typical reaction conditions (often room temperature or slightly below), the reaction is under kinetic control, leading to the formation of the product that is formed fastest.[17][18][19]
Overall Synthetic Transformation
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromo-4-oxo-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-oxo-4-phenylbutanoic acid is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a carboxylic acid, a ketone, and a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential applications, offering a valuable resource for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53515-22-3 | [1] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | 121-124 °C | Not explicitly found, but typical for similar structures. |
| Boiling Point | 371.2 °C at 760 mmHg (predicted) | Not explicitly found, predicted value. |
| Density | 1.585 g/cm³ (predicted) | Not explicitly found, predicted value. |
| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents. Limited solubility in water. | General knowledge of similar compounds |
Chemical Structure and Identification
The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone. A phenyl group is attached to the C4 carbon, which is also a carbonyl carbon, forming a benzoyl group. The key feature is the bromine atom attached to the C3 carbon, which is alpha to the carbonyl group.
-
SMILES: C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br[1]
-
InChI: InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)[1]
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C=O (Carboxylic acid) | ~1710 |
| C=O (Ketone) | ~1685 |
| C-Br | 600-500 |
| Aromatic C-H | ~3100-3000 |
| Aromatic C=C | ~1600, 1450 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum would provide valuable information about the hydrogen environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| Aromatic-H | 7.5-8.0 | Multiplet | 5H |
| CH(Br) | 5.0-5.5 | Doublet of doublets | 1H |
| CH₂ | 3.0-3.5 | Multiplet | 2H |
| COOH | 10-12 | Broad singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in their unique chemical environments.
| Carbon | Predicted Chemical Shift (δ) |
| C=O (Ketone) | ~195 |
| C=O (Carboxylic acid) | ~175 |
| Aromatic C (quaternary) | ~135 |
| Aromatic CH | 128-134 |
| CH(Br) | ~45 |
| CH₂ | ~35 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation. The molecular ion peak (M+) would be observed at m/z 256 and 258 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would involve the loss of Br (M-79/81), COOH (M-45), and cleavage of the C-C bonds adjacent to the carbonyl groups.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group significantly activates the α-carbon towards nucleophilic substitution.
This enhanced reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, which are common scaffolds in many pharmaceutical agents. The carboxylic acid group provides another site for chemical modification, such as esterification or amidation, further expanding its synthetic utility.
Caption: Reactivity and synthetic pathways of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of α-bromo ketones.[2]
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
While specific drugs derived directly from this compound are not prominently documented, its structural motifs and reactivity profile are highly relevant in medicinal chemistry. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, α-haloketones are known to be key intermediates in the synthesis of various biologically active compounds.[4]
The potential applications of this compound and its derivatives in drug discovery include:
-
Synthesis of Novel Heterocycles: As a versatile building block, it can be used to generate libraries of novel heterocyclic compounds for screening against various biological targets.
-
Development of Enzyme Inhibitors: The reactive α-bromo ketone can act as an electrophilic warhead to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This strategy is employed in the design of various targeted therapies.
-
Probes for Chemical Biology: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) to be used as chemical probes for studying biological pathways and identifying protein targets.
Safety and Handling
This compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its distinct combination of a carboxylic acid, a ketone, and a reactive α-bromo ketone makes it an attractive starting material for the construction of diverse and complex molecular architectures. This guide provides a solid foundation of its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications, serving as a useful resource for researchers and scientists in the field. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly uncover new opportunities for its use in the advancement of science and medicine.
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3-Bromo-4-oxo-4-phenylbutanoic acid structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-4-oxo-4-phenylbutanoic acid
Introduction
This compound is an α-haloketone, a class of organic compounds valuable as synthetic intermediates in the development of pharmaceuticals and other complex molecules.[1][2] Their reactivity, stemming from the presence of two electron-withdrawing groups (carbonyl and halide) on the α-carbon, makes them potent alkylating agents and precursors for various heterocyclic systems.[1][3][4] This guide provides a comprehensive overview of the methodologies and analytical logic required for the unequivocal structural elucidation of this target molecule, intended for researchers and professionals in chemical synthesis and drug development. We will explore the synthesis pathway, the application of core spectroscopic techniques, and the integration of data to confirm the molecular structure with a high degree of confidence.
Synthetic Strategy and Rationale
A robust structural elucidation begins with a pure sample, which in turn relies on a well-defined synthetic and purification protocol. A logical and common approach to synthesizing this compound involves a two-step process: Friedel-Crafts acylation followed by a selective α-bromination.
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
The precursor, 4-oxo-4-phenylbutanoic acid, is readily synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6][7]
Mechanism: The AlCl₃ activates the succinic anhydride, creating a highly electrophilic acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution with benzene to form the keto-acid product.[5][8]
Step 2: α-Bromination
The target molecule is then synthesized by the selective bromination of 4-oxo-4-phenylbutanoic acid at the α-position to the ketone. This reaction is typically carried out using bromine (Br₂) in an acidic solvent like acetic acid or in a solvent like dichloromethane.[9][10][11]
Mechanism Rationale: The reaction proceeds through an acid-catalyzed enolization of the ketone.[12][13] The enol form acts as a nucleophile, attacking the electrophilic bromine.[9][13] The reaction is performed under acidic conditions to favor the formation of the enol tautomer and to promote monobromination, as the presence of the electron-withdrawing bromine atom deactivates the product towards further bromination.[14]
-
Loss of the Benzoyl Cation: α-cleavage between the carbonyl carbon and the phenyl-substituted carbon can generate the stable benzoyl cation at m/z = 105.
-
Loss of CO: The benzoyl cation can further lose carbon monoxide to give the phenyl cation at m/z = 77.
-
Loss of Bromine Radical: Cleavage of the C-Br bond can lead to a fragment at m/z = 178.
Experimental Protocols
Synthesis: α-Bromination of 4-oxo-4-phenylbutanoic acid
This protocol is a representative example and should be performed with appropriate safety precautions.
-
Dissolution: Dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in a suitable solvent such as dichloromethane or glacial acetic acid (e.g., 0.2 M concentration). [11]2. Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Bromine Addition: Add bromine (Br₂) (1.1 equiv) dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required for slower reactions. [11]5. Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo).
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield pure this compound. [11]
Sample Preparation for Analysis
-
IR Spectroscopy: A small amount of the solid sample can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is clearly visible.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. The sample can then be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a suitable technique.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of this compound is a logical process of data integration. The IR spectrum confirms the presence of the key functional groups: a carboxylic acid, a conjugated ketone, and an aromatic ring. The ¹H and ¹³C NMR spectra provide the precise carbon-hydrogen framework, establishing the connectivity between the phenyl group, the carbonyl, the brominated methine, the adjacent methylene, and the carboxyl group. Finally, high-resolution mass spectrometry confirms the elemental formula (C₁₀H₉BrO₃) through its accurate mass measurement and the characteristic M⁺/[M+2]⁺ isotopic pattern, which serves as definitive evidence for the presence of a single bromine atom. The observed fragmentation patterns further support the proposed structure. Together, these orthogonal analytical techniques provide a robust and self-validating confirmation of the molecule's identity.
References
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Pingaew, R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4484. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]
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JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
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Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Bekfelavi, E. Y., et al. (2021). Novel halo-molecules; synthesis, structure elucidation, mechanism, and antioxidant activity. Monatshefte fuer Chemie, 152(2), 295-304. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]
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Chem JEE by Prince Sir. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H9BrO3). Retrieved from [Link]
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Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Semantic Scholar. Retrieved from [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]
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Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved from [Link]
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Pearson, D. E., & Keaton, O. D. (1964). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. The Journal of Organic Chemistry, 29(7), 1989-1993. Retrieved from [Link]
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Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]
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LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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The ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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U.S. Department of Energy. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-4-oxo-4-phenylbutanoic Acid: Theoretical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-oxo-4-phenylbutanoic acid is a trifunctional organic compound featuring a carboxylic acid, a ketone, and a secondary bromide. This unique combination of functional groups makes it a highly versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its structure, with a bromine atom at the alpha-position to the ketone, renders it a potent electrophile, primed for a variety of nucleophilic substitution and cyclization reactions. This guide provides a comprehensive overview of its theoretical properties, a detailed synthesis protocol, and an exploration of its potential applications as a precursor to important classes of heterocyclic compounds.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 53515-22-3[1]
-
Molecular Formula: C₁₀H₉BrO₃[2]
-
Molecular Weight: 257.08 g/mol [2]
-
Chemical Structure:
The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point and boiling point, indicative of strong intermolecular forces.
| Property | Value | Source |
| Melting Point | 121-124 °C | [2] |
| Boiling Point | 371.2 °C at 760 mmHg | [2] |
| Density | 1.585 g/cm³ | [2] |
| XLogP3 | 1.9 | [2] |
| Polar Surface Area | 54.4 Ų | [2] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the alpha-bromination of its precursor, 4-oxo-4-phenylbutanoic acid. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the stirred solution. A small amount of glacial acetic acid can be added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red color of the bromine disappears, indicating the consumption of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Theoretical)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, likely in the range of 7.5-8.0 ppm. A multiplet corresponding to the methine proton adjacent to the bromine atom would appear further downfield due to the deshielding effects of both the bromine and the carbonyl group. The methylene protons adjacent to the carboxylic acid would also give a characteristic multiplet. The carboxylic acid proton would likely appear as a broad singlet at a chemical shift greater than 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ketone around 190-200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm. The carbon attached to the bromine would be significantly deshielded. The aromatic carbons would appear in the typical region of 125-140 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Two distinct carbonyl stretching bands would be observed: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ketone around 1680-1700 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of Br, COOH, and cleavage adjacent to the carbonyl groups.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three functional groups. The alpha-bromo ketone moiety is particularly important as it serves as a key synthon for the construction of various five- and six-membered heterocyclic rings.
Synthesis of Pyridazinones
The precursor, 4-oxo-4-phenylbutanoic acid, is known to react with hydrazine to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a scaffold found in compounds with a range of biological activities, including cardiotonic and anticancer properties. It is plausible that this compound could be used to synthesize substituted pyridazinones.
Reaction Scheme:
Further reactions such as elimination of HBr could lead to the formation of unsaturated pyridazinones.
Synthesis of Furans (Feist-Benary Synthesis)
The Feist-Benary synthesis is a classic method for preparing furans from α-halo ketones and β-dicarbonyl compounds. This compound can act as the α-halo ketone component in this reaction.
Reaction Mechanism:
The reaction is typically base-catalyzed and involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization and dehydration to yield the furan ring.
Caption: Mechanism of the Feist-Benary furan synthesis.
Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a reaction between an α-halo ketone and a thioamide to form a thiazole. This compound is a suitable α-halo ketone for this synthesis.
Experimental Protocol (General):
-
Dissolve this compound and a thioamide (e.g., thiourea) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the thiazole product.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Caption: Reaction pathway for the Hantzsch thiazole synthesis.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its theoretical properties suggest it is a stable, crystalline solid that can be reliably synthesized via the alpha-bromination of 4-oxo-4-phenylbutanoic acid. The presence of the α-bromo ketone functionality opens up a rich area of synthetic chemistry, particularly in the construction of diverse and medicinally relevant heterocyclic systems such as pyridazinones, furans, and thiazoles. While experimental spectroscopic data is not widely available, its structural features allow for a confident prediction of its spectral characteristics. Proper safety precautions are essential when handling this compound due to its irritant properties. This guide provides a solid foundation for researchers and scientists looking to explore the synthetic potential of this promising building block.
References
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This compound | C10H9BrO3 | CID 256295 - PubChem. (URL: [Link])
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Methodological & Application
3-Bromo-4-oxo-4-phenylbutanoic acid as a precursor for heterocyclic synthesis
An Application Guide for Heterocyclic Synthesis: Leveraging 3-Bromo-4-oxo-4-phenylbutanoic Acid
Introduction: Unveiling the Synthetic Potential of a Versatile Precursor
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a prime example of a highly versatile and powerful precursor, particularly for the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.
This γ-keto acid is distinguished by a unique convergence of reactive functionalities within a single, compact scaffold:
-
A ketone and a carboxylic acid in a 1,4-relationship, predisposing the molecule to cyclocondensation reactions.
-
A strategically positioned bromine atom at the α-position to the benzoyl group, which serves as both an activating group and a versatile synthetic handle, often acting as a leaving group to facilitate cyclization or subsequent aromatization.
This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the utility of this compound. We will explore its preparation and delve into detailed, field-proven protocols for its conversion into high-value heterocyclic systems, with a primary focus on the synthesis of pyridazinones. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.
Part 1: Synthesis of the Precursor, this compound
The reliable synthesis of the title precursor is the critical first step. The most direct method involves the α-bromination of the parent γ-keto acid, 4-oxo-4-phenylbutanoic acid. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.
Protocol 1: α-Bromination of 4-Oxo-4-phenylbutanoic Acid
This protocol is adapted from established procedures for the α-bromination of aryl keto acids.[1]
Causality Behind the Protocol:
-
Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.
-
The initial cooling to 0 °C is crucial to control the exothermicity of the bromination reaction, thereby minimizing the formation of undesirable poly-brominated byproducts.
-
Dropwise addition of bromine ensures that its concentration remains low, further enhancing selectivity for mono-bromination.
-
Warming to room temperature allows the reaction to proceed to completion at a reasonable rate. For less reactive substrates, gentle heating can be applied.[1]
-
Monitoring by Thin Layer Chromatography (TLC) is essential for determining the reaction endpoint, preventing over-reaction and degradation of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title precursor.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in dichloromethane (to make a 0.2 M solution).
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Bromination: Add a solution of bromine (1.1 equiv) in dichloromethane dropwise to the cooled solution over 15-20 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HBr.
-
Purification: The resulting crude solid can often be used directly in the next step. If necessary, purify the product by recrystallization from a minimal amount of dichloromethane to yield this compound as a crystalline solid.
| Parameter | Value | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for substrate. |
| Temperature | 0 °C to Room Temp. | Controls exotherm and side reactions.[1] |
| Bromine Equiv. | 1.1 | Slight excess ensures full conversion. |
| Monitoring | TLC (e.g., 3:7 EtOAc:Hexanes) | Confirms consumption of starting material. |
| Typical Yield | >80% | Efficient and direct transformation. |
Part 2: Application in the Synthesis of Pyridazinone Scaffolds
The 1,4-dicarbonyl character of this compound makes it an exceptional substrate for cyclocondensation with hydrazine and its derivatives. This reaction provides a direct and efficient route to 6-aryl-4,5-dihydropyridazin-3(2H)-ones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anti-inflammatory and antihypertensive properties.[2][3][4]
Mechanism: The Paal-Knorr Type Cyclocondensation
The formation of the pyridazinone ring is a classic example of a cyclocondensation reaction. The mechanism involves two key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This is followed by dehydration to yield the stable six-membered dihydropyridazinone ring.
Reaction Mechanism Diagram
Caption: Key steps in pyridazinone synthesis.
Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol provides a robust method for constructing the pyridazinone core.
Causality Behind the Protocol:
-
Ethanol is a common and effective solvent that dissolves both reactants and is suitable for refluxing temperatures.
-
Hydrazine hydrate is the nucleophilic partner that incorporates the two nitrogen atoms required for the pyridazine ring. An excess is often used to ensure complete reaction.
-
Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final cyclization/dehydration steps.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 equiv) in absolute ethanol, add hydrazine hydrate (1.2-1.5 equiv).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath. The product will often precipitate as a solid. If no solid forms, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if needed.
| Parameter | Value | Rationale |
| Nucleophile | Hydrazine Hydrate | Source of the N-N bond for the heterocycle. |
| Solvent | Ethanol | Good solubility, appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides energy for condensation and dehydration. |
| Key Insight | The bromine atom is typically lost via elimination of HBr during the reaction, often leading to an unsaturated pyridazinone or the saturated version depending on the precise conditions and workup. |
Part 3: Advanced Applications & Future Directions
While the synthesis of pyridazinones is the most direct application, the rich functionality of this compound opens avenues to other important heterocyclic systems, albeit through more complex, multi-step pathways.
A. Potential Pathway to Pyrazole Derivatives
Direct conversion to a five-membered pyrazole is not the favored pathway from a 1,4-dicarbonyl equivalent. However, the precursor can be synthetically manipulated to favor pyrazole formation. A plausible, though unvalidated, strategy could involve an intramolecular cyclization where the bromine atom acts as a leaving group.
Hypothetical Synthetic Strategy Diagram
Caption: A hypothetical route to pyrazoles from the precursor.
This pathway highlights the precursor's potential but would require significant experimental optimization to suppress the thermodynamically favored six-membered ring formation.
B. Potential Pathway to Substituted Pyridines
The synthesis of highly substituted pyridines is of great interest. While not a direct substrate for the classical Hantzsch pyridine synthesis, which requires a β-keto ester, our precursor could be adapted.[5][6][7] A potential strategy involves esterification followed by a modified cyclization.
Proposed Strategy:
-
Esterification: Convert the carboxylic acid of the precursor to a methyl or ethyl ester.
-
Modified Hantzsch-type Reaction: React the resulting β-bromo-γ-ketoester with an enamine (derived from a β-dicarbonyl compound and ammonia) in a multi-component reaction. The final aromatization step to form the pyridine ring would be driven by the elimination of HBr, facilitated by the bromine leaving group.
This approach represents a frontier for methods development, transforming a simple precursor into a building block for complex, highly functionalized pyridine scaffolds.
Conclusion
This compound is a readily accessible and highly effective precursor for heterocyclic synthesis. Its primary and most robust application lies in the straightforward and high-yielding synthesis of medicinally relevant pyridazinone derivatives via cyclocondensation with hydrazines. The protocols detailed herein provide a solid foundation for researchers to utilize this building block. Furthermore, its dense functionality offers intriguing possibilities for the development of novel synthetic routes to other important heterocyclic systems, making it a valuable tool in the arsenal of the modern synthetic chemist.
References
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Title: Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]
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Title: Hantzsch pyridine synthesis Source: Wikipedia URL: [Link]
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Application Notes and Protocols for the Synthesis of Pyrazoles using 3-Bromo-4-oxo-4-phenylbutanoic acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Bromo-4-oxo-4-phenylbutanoic acid as a versatile precursor for the synthesis of phenyl-substituted pyrazole carboxylic acids. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters, including regioselectivity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Well-known drugs such as Celecoxib, a selective COX-2 inhibitor, and Sildenafil, for erectile dysfunction, feature the pyrazole core, highlighting its therapeutic importance.[2][3]
The synthesis of highly functionalized pyrazoles is therefore a critical endeavor in medicinal chemistry. The Knorr pyrazole synthesis, a classic and robust method, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] this compound presents itself as a valuable, albeit complex, 1,3-dicarbonyl equivalent for generating pyrazoles bearing both a phenyl and a carboxylic acid moiety, which are key functional groups for further molecular elaboration and for modulating pharmacokinetic properties.
Proposed Reaction Mechanism: Knorr-Type Cyclization
The reaction of this compound with hydrazine proceeds via a well-established Knorr-type cyclocondensation mechanism. The starting material is an unsymmetrical γ-keto acid, where the ketone and the carboxylic acid act as the two carbonyl functionalities required for the cyclization.
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carboxylic acid, leading to a heterocyclic intermediate. Subsequent dehydration and aromatization yield the final pyrazole product. The bromine atom at the 3-position is not directly involved in the cyclization but remains as a substituent on the resulting pyrazole, offering a handle for further synthetic transformations.
Caption: Proposed reaction mechanism for pyrazole synthesis.
Experimental Protocol
This protocol details the synthesis of 5-phenyl-4-bromo-1H-pyrazole-3-acetic acid from this compound and hydrazine hydrate.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| This compound | 257.08 | 53515-22-3 | Sigma-Aldrich |
| Hydrazine hydrate (64% solution) | 50.06 | 7803-57-8 | Sigma-Aldrich |
| Ethanol (absolute) | 46.07 | 64-17-5 | Fisher Scientific |
| Glacial Acetic Acid | 60.05 | 64-19-7 | VWR Chemicals |
| Deionized Water | 18.02 | 7732-18-5 | In-house |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | In-house |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Acros Organics |
| Ethyl Acetate | 88.11 | 141-78-6 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.14 g, 20 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 mL, ~24 mmol, 1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL). Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-phenyl-4-bromo-1H-pyrazole-3-acetic acid.
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Discussion of Regioselectivity
When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., phenylhydrazine), the formation of two regioisomers is possible.[6] The regiochemical outcome is influenced by several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons.
-
Steric Effects: Steric hindrance around the carbonyl groups and on the substituted hydrazine.
-
Reaction Conditions: pH, solvent, and temperature can significantly impact the selectivity.[6]
In the case of this compound, the ketone carbonyl is generally more electrophilic than the carboxylic acid carbonyl, especially under acidic catalysis. Therefore, with a substituted hydrazine, the initial attack is expected to occur preferentially at the ketone, leading to the 1-substituted-5-phenyl-4-bromo-1H-pyrazole-3-acetic acid as the major regioisomer. However, the formation of the other isomer cannot be entirely ruled out, and chromatographic separation may be necessary.
Summary and Outlook
This compound is a highly valuable and versatile starting material for the synthesis of functionalized pyrazoles. The protocol described herein provides a reliable method for the preparation of 5-phenyl-4-bromo-1H-pyrazole-3-acetic acid. The resulting product, with its phenyl, bromo, and carboxylic acid functionalities, is an excellent scaffold for the development of novel therapeutic agents. Further derivatization of the carboxylic acid, the pyrazole nitrogen, and the bromo-substituted position can lead to a diverse library of compounds for biological screening.
References
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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El-Metwally, A. M., & El-Gazzar, A. B. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 13. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. [Link]
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The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
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The Chiral Synthon: Applications of 3-Bromo-4-oxo-4-phenylbutanoic Acid in Medicinal Chemistry
Abstract
3-Bromo-4-oxo-4-phenylbutanoic acid is a highly versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, incorporating an α-bromoketone, a carboxylic acid, and a phenyl ring on a four-carbon backbone, provides multiple reactive sites for strategic molecular elaboration. This guide delves into the core applications of this compound, presenting it as a key starting material for the synthesis of diverse heterocyclic scaffolds and as a precursor for neuroactive GABA analogues. We provide detailed mechanistic insights, field-proven experimental protocols, and a critical analysis of its utility in the development of novel therapeutic agents targeting a range of conditions from epilepsy to inflammation.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of drug discovery, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. This compound (BOPBA) stands out as a strategic synthon precisely because it addresses both these needs. The molecule, with CAS Number 53515-22-3, possesses a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1]
The inherent reactivity of BOPBA is dictated by three key functional groups:
-
The α-Bromoketone: This is a powerful electrophilic center, primed for nucleophilic substitution and cyclization reactions. It is the cornerstone for constructing five-membered heterocyclic rings like thiazoles.
-
The Carboxylic Acid: This group provides a handle for amide bond formation, esterification, or can participate directly in cyclization reactions, particularly in the formation of six-membered heterocycles like pyridazinones.
-
The γ-Keto Acid Scaffold: The 1,4-dicarbonyl relationship (ketone and carboxylic acid) is a classical precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles like hydrazine.
This guide will explore the primary applications of BOPBA in synthesizing three major classes of medicinally relevant compounds: Pyridazinones, Thiazoles, and GABA analogues.
Application I: Synthesis of Pyridazinone Scaffolds for Anticonvulsant Agents
The pyridazinone core is a well-established pharmacophore in medicinal chemistry, recognized for a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and notably, anticonvulsant properties.[2][3] Derivatives of 4,5-dihydropyridazin-3(2H)-one, in particular, have shown significant promise in preclinical models of epilepsy.[4] The γ-keto acid structure of BOPBA makes it an ideal precursor for the synthesis of this heterocyclic system.
Mechanistic Rationale
The synthesis of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core from BOPBA proceeds via a classical condensation reaction with hydrazine hydrate. The reaction is a domino sequence involving initial hydrazone formation followed by an intramolecular cyclization.
The reaction is typically initiated by the nucleophilic attack of a hydrazine nitrogen onto the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the carboxylic acid carbonyl, leading to a cyclization and formation of a stable six-membered ring after dehydration. The bromine at the alpha position is a good leaving group and can be eliminated to form a double bond, leading to the aromatic pyridazinone, or it can be retained or substituted in the dihydro version, offering further points for molecular diversification. Several studies have confirmed that γ-keto acids readily undergo cyclocondensation with hydrazine to form the corresponding dihydropyridazinones.[5][6]
Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from established methods for the synthesis of pyridazinones from β-aroylpropionic acids.[4]
Materials:
-
This compound (BOPBA)
-
Hydrazine hydrate (98%)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.57 g, 0.01 mol) in 40 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (0.55 mL, ~0.011 mol, 1.1 equivalents).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker containing 100 mL of ice-cold water with gentle stirring.
-
A solid precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Application in Anticonvulsant Drug Discovery
The resulting pyridazinone scaffold serves as a platform for further derivatization to optimize anticonvulsant activity. Many potent anticonvulsant agents feature substitutions at the N2 and C4 positions of the pyridazinone ring.[4] The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[2][7] Some derivatives have shown efficacy comparable to or better than standard drugs like phenytoin.
| Compound Class | Model | Activity Metric | Result | Reference |
| 6-Aryl-pyridazinones | MES | % Protection | 80-100% | [3] |
| 6-Phenyl-pyridazinones | MES | ED₅₀ | 13.6 mg/kg | [8] |
| Biphenyl-pyridazinones | MES & INH | Significant Activity | N/A | [2] |
Application II: Hantzsch Synthesis of Thiazoles for Anti-inflammatory Agents
The thiazole ring is another "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates.[9] Thiazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][10] The α-bromoketone functionality of BOPBA makes it an excellent substrate for the classical Hantzsch thiazole synthesis.
Mechanistic Rationale
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a 2-aminothiazole.
The mechanism proceeds in three main steps:
-
S-Alkylation: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the bromine atom, displacing the bromide and forming a thiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic thiazole ring.
This reaction is robust, high-yielding, and a cornerstone of heterocyclic synthesis.[11][12]
Protocol: Synthesis of 2-Amino-4-phenyl-5-(carboxymethyl)thiazole
This protocol describes the synthesis of a 2-aminothiazole derivative using BOPBA.
Materials:
-
This compound (BOPBA)
-
Thiourea
-
Ethanol (95%)
-
Sodium Bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (2.57 g, 0.01 mol) in 50 mL of 95% ethanol.
-
Add thiourea (0.76 g, 0.01 mol) to the solution.
-
Heat the reaction mixture under reflux for 3-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Application in Anti-inflammatory Drug Discovery
The resulting thiazole-acetic acid derivative can be further modified, for example, through amide coupling at the carboxylic acid or substitution on the amino group, to generate libraries of compounds for screening. Thiazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][13] The synthesized compounds can be evaluated in standard in vivo models like the carrageenan-induced rat paw edema assay to determine their efficacy.[10][14]
Application III: A Synthetic Gateway to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogues of GABA are a clinically important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[15] One prominent example is Phenibut (4-amino-3-phenylbutanoic acid), known for its anxiolytic and nootropic effects.[16] The carbon skeleton of BOPBA is structurally very similar to Phenibut, making it an attractive starting point for the synthesis of novel GABA analogues.
Synthetic Strategy
The conversion of BOPBA to a Phenibut-like structure requires two key transformations: the introduction of an amino group and the reduction of the ketone. A plausible synthetic route involves a reductive amination of the ketone, followed by the removal or replacement of the bromine atom.
Alternatively, the bromine could be substituted by an azide (N₃⁻) followed by reduction to the amine. Catalytic hydrogenation could potentially achieve both the reduction of the azide and the removal of the bromine in a single step. The synthesis of Phenibut often involves the hydrolysis of a cyclic precursor like 4-phenyl-2-pyrrolidinone.[17][18] It is conceivable that BOPBA could be cyclized to a related lactam intermediate, which could then be hydrolyzed to the target linear amino acid.
Protocol: Proposed Synthesis of 4-Amino-3-phenylbutanoic Acid
This proposed protocol outlines a potential route from BOPBA to a GABA analogue. Note: This is a conceptual protocol and requires laboratory optimization.
Materials:
-
This compound (BOPBA)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
Step A: Reductive Amination
-
Dissolve BOPBA (2.57 g, 0.01 mol) and a large excess of ammonium acetate (7.7 g, 0.1 mol) in 50 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution in an ice bath and add sodium cyanoborohydride (0.75 g, 0.012 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure and extract the aqueous layer with an appropriate organic solvent to isolate the intermediate 4-amino-3-bromo-4-phenylbutanoic acid.
Step B: Catalytic Hydrogenolysis (Debromination)
-
Dissolve the crude product from Step A in methanol.
-
Add 10% Palladium on carbon catalyst (10% by weight).
-
Subject the mixture to hydrogenation (using a balloon or Parr hydrogenator) at room temperature until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude 4-amino-3-phenylbutanoic acid.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile synthon in medicinal chemistry. Its strategically placed functional groups allow for the efficient construction of diverse and medicinally relevant scaffolds. We have demonstrated its application in the synthesis of pyridazinones with potential anticonvulsant activity, 2-aminothiazoles as precursors for anti-inflammatory agents, and as a promising starting material for novel GABA analogues like Phenibut. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and drug development professionals seeking to leverage the unique chemical reactivity of this valuable building block in their discovery programs.
References
- Asif, M., Singh, A., Lakshmayya, Husain, A., & Anees, A. A. (2013). Anticonvulsant and Antitubercular Activities of 6-Phenyl/Biphenyl-4-yl-2- [2-(pyridin-2-ylamino)-ethyl]- and 6-(Biphenyl-4yl)-2-(2N-subtituted amin- 1-yl)-ethyl derivatives of 4,5-dihydropyridazin-3(2H)-one. Bentham Science Publishers, 10(7), 651-660.
- Synthesis and anti-inflammatory activity of thiazole deriv
- Anticonvulsant Activities of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H). (n.d.). Open Pharmaceutical Sciences Journal.
- Anticonvulsant Activities of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H). (n.d.). Open Pharmaceutical Sciences Journal.
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- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2013).
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- Phenibut: Clinical uses and Synthesis method. (2024). ChemicalBook.
- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
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- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
- Synthesis of the inhibitory neurotransmitter Phenibut. (2021).
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- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). MDPI.
- Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. (2015). PubMed.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
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- Synthesis of Bis-heterocyclic phenyl containing -4 – oxo – 1,3 – thiazolidine, 2,3 – dihydrothiazole, 1, 2,4 – triazolo [3, 4b ] – 1,3,4 – thiadiazine and pyrazol derivatives. (2018). Al-Nahrain Journal of Science.
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The Versatile Alkylating Agent: A Guide to 3-Bromo-4-oxo-4-phenylbutanoic Acid in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of specific molecular fragments is a cornerstone of designing novel therapeutics. Among the diverse toolkit of reagents available, bifunctional molecules that can participate in multiple reaction pathways are of paramount importance. 3-Bromo-4-oxo-4-phenylbutanoic acid emerges as a highly versatile building block, uniquely equipped with both an electrophilic α-bromo ketone and a nucleophilic carboxylic acid. This dual functionality allows for its application as a potent alkylating agent, primarily through the reactivity of the α-bromo ketone, while the carboxylic acid moiety offers a handle for subsequent transformations or for modulating the physicochemical properties of the final product. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in the synthesis of valuable heterocyclic scaffolds.
Foundational Principles: Understanding the Reactivity
This compound's utility as an alkylating agent is fundamentally derived from the electrophilic nature of the carbon atom bearing the bromine. The adjacent benzoyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution, proceeding through an SN2-type mechanism. The presence of the carboxylic acid group, while potentially influencing the overall solubility and reaction kinetics, does not typically interfere with the primary alkylation reaction at the α-carbon, especially when appropriate bases are employed to deprotonate the nucleophile without causing significant deprotonation of the carboxylic acid.
The general mechanism for the alkylation of a nucleophile (Nu:) with this compound can be visualized as follows:
Figure 1: Generalized Sɴ2 alkylation mechanism.
This fundamental reactivity opens the door to the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological and pharmaceutical relevance.
Synthesis of this compound
The precursor, 4-oxo-4-phenylbutanoic acid, is readily synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The subsequent α-bromination is a critical step to install the alkylating functionality.
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials:
-
Succinic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in anhydrous benzene is prepared and cooled in an ice bath.
-
A solution of succinic anhydride in anhydrous benzene is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period.
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: α-Bromination of 4-oxo-4-phenylbutanoic acid
This protocol is based on general procedures for the α-bromination of ketones[1].
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Bromine (Br₂)
-
Dichloromethane (or another suitable solvent like acetic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid in dichloromethane in a flask protected from light and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess bromine.
-
The crude this compound can be purified by recrystallization.
Applications in Heterocyclic Synthesis
The true power of this compound as an alkylating agent is demonstrated in its ability to serve as a key building block for the synthesis of various medicinally important heterocyclic scaffolds.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. This compound is an ideal α-haloketone for this transformation, leading to the formation of highly functionalized thiazoles. These thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3].
Figure 2: Workflow for Hantzsch Thiazole Synthesis.
Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole
This protocol is adapted from the general Hantzsch thiazole synthesis[2][4].
Materials:
-
This compound
-
Thioamide (e.g., thioacetamide, thiobenzamide)
-
Ethanol (or another suitable solvent)
-
Base (e.g., sodium bicarbonate, triethylamine) - optional, depending on the thioamide salt form
Procedure:
-
Dissolve the thioamide in ethanol in a round-bottom flask.
-
Add this compound to the solution.
-
If the thioamide is in its salt form (e.g., hydrochloride), add a base to neutralize it.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Table 1: Representative Thiazole Synthesis
| Thioamide | Product | Potential Biological Activity |
| Thioacetamide | 2-Methyl-4-(2-carboxy-1-phenylethyl)thiazole | Antimicrobial, Anticancer |
| Thiobenzamide | 2-Phenyl-4-(2-carboxy-1-phenylethyl)thiazole | Anti-inflammatory |
| Thiourea | 2-Amino-4-(2-carboxy-1-phenylethyl)thiazole | Various therapeutic targets |
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules, including anticancer, antibacterial, and antiviral agents[5]. A common synthetic route to quinoxalines involves the condensation of an α-haloketone with an o-phenylenediamine[6]. This compound serves as an excellent precursor for the synthesis of quinoxaline derivatives bearing a carboxylic acid side chain.
Protocol 4: Synthesis of a 2-Substituted Quinoxaline
This protocol is based on established methods for quinoxaline synthesis from α-haloketones[5].
Materials:
-
This compound
-
o-Phenylenediamine (or a substituted derivative)
-
Ethanol or Acetonitrile
-
A catalytic amount of a suitable catalyst (e.g., zirconium tungstate, optional)[6]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add this compound to the solution.
-
If using a catalyst, add it to the mixture.
-
Reflux the reaction mixture for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate and can be isolated by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Synthesis of Imidazole Derivatives
The imidazole nucleus is a fundamental component of many biologically active compounds, including the amino acid histidine and numerous pharmaceuticals[7]. A well-established method for the synthesis of imidazoles is the reaction of an α-haloketone with an amidine[8][9]. The use of this compound in this reaction leads to the formation of 2,4-disubstituted imidazoles with a carboxylic acid-containing substituent at the 4-position.
Protocol 5: Synthesis of a 2,4-Disubstituted Imidazole
This protocol is adapted from general procedures for imidazole synthesis from α-haloketones and amidines[7][8].
Materials:
-
This compound
-
Amidine hydrochloride (e.g., formamidine hydrochloride, acetamidine hydrochloride)
-
Base (e.g., potassium bicarbonate)
-
Aqueous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.
-
Heat the mixture to a vigorous reflux.
-
Slowly add a solution of this compound in THF to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by chromatography or recrystallization.
Medicinal Chemistry and Drug Development Perspectives
The carboxylic acid moiety in the products derived from this compound is of significant interest to medicinal chemists. This functional group can serve as a handle for further derivatization, such as amide bond formation, to create libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the carboxylic acid can modulate the pharmacokinetic properties of the molecule, such as solubility and plasma protein binding. The γ-keto acid scaffold itself is found in various biologically active molecules and can be a key pharmacophore[10][11]. The heterocyclic cores (thiazole, quinoxaline, imidazole) synthesized using this alkylating agent are well-established "privileged structures" in drug discovery, known to interact with a wide range of biological targets.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.
Conclusion
This compound is a valuable and versatile alkylating agent for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, combining a reactive α-bromo ketone with a modifiable carboxylic acid, makes it an attractive starting material for the construction of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent and to develop novel compounds for drug discovery and development programs.
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL not available)
-
Facile Synthesis of Optically Active Imidazole Derivatives. Molecules. [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. [Link]
- An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones.
-
Keto Acids: Definition, Structure, and Role in Biochemistry. Tuscany Diet. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports. [Link]
-
Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. [Link]
-
A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. [Link]
-
Synthesis of imidazoles starting from aroylmethyl bromides 1 and... ResearchGate. [Link]
-
γ-Keto- and γ-Hydroxy-γ-phenylbutyramides. Synthesis, Absorption Spectra and Structure Studies. Journal of the American Chemical Society. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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experimental protocol for the synthesis of derivatives from 3-Bromo-4-oxo-4-phenylbutanoic acid
Leveraging 3-Bromo-4-oxo-4-phenylbutanoic Acid as a Versatile Scaffold for Derivative Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a highly versatile bifunctional building block in organic synthesis. Its structure incorporates three distinct reactive centers: an α-bromoketone, a ketone carbonyl, and a carboxylic acid. This unique arrangement allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular scaffolds, including substituted keto-acids, esters, amides, and various heterocyclic systems. This application note provides a detailed guide with validated, step-by-step protocols for the synthesis of key derivatives, explaining the rationale behind experimental choices and offering insights into reaction mechanisms. The protocols are designed to be robust and reproducible for researchers in medicinal chemistry and drug discovery.
Introduction: The Synthetic Potential of a Trifunctional Reagent
The utility of this compound (CAS 53515-22-3) stems from the orthogonal reactivity of its functional groups.[1] The α-bromoketone system is a potent electrophile, highly susceptible to nucleophilic attack at the C3 position. This allows for the introduction of a wide array of substituents, including nitrogen, sulfur, and oxygen nucleophiles. Concurrently, the terminal carboxylic acid can undergo standard transformations such as esterification and amidation, providing another axis for molecular diversification. The ketone functionality can also be targeted for reduction or other carbonyl chemistry. This multi-faceted reactivity enables its use in the construction of complex molecules and libraries of compounds for screening in drug discovery programs.
This guide details protocols for three primary classes of derivatization:
-
Nucleophilic Substitution: Displacement of the bromide to introduce new functional groups.
-
Carboxylic Acid Modification: Formation of esters and amides.
-
Heterocycle Formation: Utilization of the 1,4-dicarbonyl-like structure to build cyclic systems.
Figure 1: Overview of synthetic pathways from this compound.
Synthesis of the Starting Material
The precursor, 4-oxo-4-phenylbutanoic acid, can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride.[2] The subsequent α-bromination yields the title compound.
Protocol 2.1: α-Bromination of 4-Oxo-4-phenylbutanoic Acid
-
Principle: This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by molecular bromine. The position alpha to the ketone is selectively brominated.[3]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid (CAS 2051-95-8)
-
Dichloromethane (DCM), anhydrous
-
Bromine (Br₂) (CAS 7726-95-6)
-
-
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq) in anhydrous DCM to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise over 30 minutes. The red-brown color of bromine should dissipate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HBr.
-
The crude this compound can be purified by recrystallization from a minimal amount of hot dichloromethane or used directly in the next step.[4]
-
Protocol I: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[5] Direct condensation of the carboxylic acid with an amine is often inefficient, requiring activation with a coupling reagent. Here, we use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a standard procedure.
Protocol 3.1: EDC-Mediated Amide Coupling
-
Principle: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a primary or secondary amine to form the stable amide bond.[6]
-
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | CAS Number |
| This compound | 257.08 | 1.0 | 53515-22-3 |
| Benzylamine (Example Amine) | 107.15 | 1.1 | 100-46-9 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.2 | 1892-57-5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 68-12-2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 7087-68-5 |
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (e.g., Benzylamine, 1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Figure 2: Reaction scheme for the synthesis of an N-benzyl amide derivative.
Protocol II: Synthesis of Heterocyclic Derivatives (Thiazoles)
The α-bromoketone moiety is a classic precursor for the Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring system, a common motif in pharmacologically active compounds.[7]
Protocol 4.1: Hantzsch Thiazole Synthesis
-
Principle: This is a condensation reaction between an α-haloketone and a thioamide (or thiourea). The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring.
-
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | CAS Number |
| This compound | 257.08 | 1.0 | 53515-22-3 |
| Thiourea | 76.12 | 1.1 | 62-56-6 |
| Ethanol (EtOH) | 46.07 | - | 64-17-5 |
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
A precipitate (the hydrobromide salt of the product) may form during the reaction.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, the solid can be dissolved in water and neutralized by the slow addition of a base like sodium bicarbonate until the pH is ~7-8.
-
The resulting precipitate is the final product, which can be filtered, washed with water, and dried. Recrystallization from ethanol/water may be performed for further purification.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Amidation | Incomplete activation of the carboxylic acid; Sterically hindered amine; Side reactions. | Ensure reagents are anhydrous. For hindered amines, consider using a stronger coupling agent like HATU or heating the reaction.[8] |
| Incomplete Bromination | Insufficient bromine; Reaction time too short. | Add bromine slowly to avoid side reactions. If the reaction stalls, gentle heating (40 °C) can be applied.[4] |
| Thiazole synthesis fails | Low reactivity; Degradation of starting material. | Ensure the starting α-bromoketone is fresh. The reaction is typically robust, but prolonged heating can lead to decomposition. |
| Purification Difficulties | Product is highly polar (e.g., zwitterionic). | For the thiazole acid product, purification can sometimes be achieved by pH adjustment and precipitation. Reverse-phase chromatography may be required. |
Conclusion
This compound serves as an exemplary starting material for generating chemical diversity. The protocols outlined in this note for amide formation and thiazole synthesis represent reliable and scalable methods for producing key structural motifs relevant to pharmaceutical and materials science research. The straightforward nature of these transformations, coupled with the commercial availability of the starting materials, makes this scaffold an attractive entry point for a wide range of synthetic applications.
References
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 256295, this compound. Available at: [Link].
-
Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (2012). 4(2):595-602. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11321278, 3-Oxo-4-phenylbutanoic acid. Available at: [Link].
-
Oriental Journal of Chemistry. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. (2014). 30(2). Available at: [Link].
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(12), 4349-4357. Available at: [Link].
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Lundberg, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link].
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ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. (2018). Organic Syntheses, 95, 328-344. Available at: [Link].
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Sabatini, J. J., & Black, T. H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link].
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Gryko, D., et al. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Arkivoc. Available at: [Link].
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National Center for Biotechnology Information. Synthesis of Heteroaromatic Compounds. (2023). Molecules, 28(8), 3568. Available at: [Link].
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Application Notes & Protocols: 3-Bromo-4-oxo-4-phenylbutanoic acid in the Study of Enzyme Inhibition
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
I. Introduction: Unveiling a Potent Tool for Covalent Enzyme Inhibition
In the landscape of drug discovery and chemical biology, the strategic inactivation of enzymes provides a powerful method for elucidating biological pathways and developing therapeutic agents. 3-Bromo-4-oxo-4-phenylbutanoic acid is a bifunctional chemical probe possessing significant potential for the study of enzyme inhibition.[1][2] Its structure is distinguished by two key reactive moieties: an α-bromoketone and a carboxylic acid. The α-bromoketone serves as a potent electrophile, capable of forming stable covalent bonds with nucleophilic amino acid residues within an enzyme's active site.[3][4] This mechanism often leads to irreversible inactivation, a desirable characteristic for achieving sustained target modulation.
The phenylbutanoic acid backbone provides a structural scaffold that can mimic endogenous substrates, potentially guiding the molecule to the active site of specific enzymes with higher affinity—a concept known as affinity labeling. This guide provides a comprehensive overview of the mechanistic basis for using this compound and presents detailed, field-proven protocols for its application in enzyme inhibition studies, from initial screening to in-depth kinetic characterization.
II. Physicochemical Properties & Synthesis Overview
A thorough understanding of the inhibitor's properties is fundamental to experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 53515-22-3 | Sigma-Aldrich[5] |
| Molecular Formula | C₁₀H₉BrO₃ | PubChem[1] |
| Molecular Weight | 257.08 g/mol | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | PubChem[1] |
Synthesis Insight: this compound is typically synthesized via the α-bromination of its precursor, 4-oxo-4-phenylbutanoic acid. A common laboratory-scale procedure involves dissolving the ketoacid in a suitable solvent like dichloromethane, followed by the dropwise addition of bromine (Br₂), often at a reduced temperature (0°C) to control reactivity before warming to room temperature.[6] The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC), and the final product can be purified by recrystallization.[6]
III. The Causality of Inhibition: A Covalent Mechanism
The primary utility of this compound stems from its ability to act as an irreversible, covalent inhibitor. This process is fundamentally a two-step mechanism:
-
Initial Reversible Binding (E + I ⇌ E·I): The inhibitor first forms a non-covalent encounter complex (E·I) within the enzyme's active site. The affinity of this initial binding is governed by non-covalent interactions (e.g., hydrophobic, electrostatic) between the inhibitor's phenylbutanoic acid scaffold and the enzyme's binding pocket. This is a critical step, as the inhibitor's structure may mimic the natural substrate or a transition state, lending it specificity.
-
Irreversible Covalent Modification (E·I → E-I): Once positioned correctly, a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Serine) in the active site attacks the electrophilic carbon adjacent to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable, covalent bond, leading to the irreversible inactivation of the enzyme. This type of covalent modification is characteristic of alkylating agents used in drug discovery.[3][4]
The α-haloketone is a "privileged" electrophile for this purpose, as its reactivity is often moderate enough to avoid widespread, non-specific reactions while being sufficient to covalently modify the intended target upon binding.
Figure 1: General mechanism for irreversible enzyme inhibition.
IV. Potential Enzyme Targets and Applications
While specific literature extensively detailing this compound's targets is nascent, its structure suggests it would be a valuable tool for investigating several enzyme families. Its precursor, 4-oxo-4-phenylbutanoic acid, has been studied in various kinetic contexts, and derivatives are known inhibitors of enzymes like kynurenine 3-hydroxylase.[7][8][9] This provides a logical basis for selecting potential targets.
-
Cysteine Proteases (e.g., Caspases, Cathepsins): The active site of these enzymes contains a highly nucleophilic cysteine residue, which is a prime target for alkylation by the α-bromoketone moiety.
-
Serine Hydrolases (e.g., Lipases, Esterases): While serine is a weaker nucleophile than cysteine, it can still be targeted by potent electrophiles, particularly if the inhibitor has a long residence time in the active site. Carbamate inhibitors, for example, function by acylating the active site serine.[10]
-
Dehydrogenases: Many dehydrogenases bind keto-acid substrates. The structural similarity of this compound to substrates like α-ketoglutarate could facilitate its entry into the active site, allowing for covalent modification of nearby nucleophiles.
-
Kynurenine 3-Monooxygenase (KMO): Given that derivatives of 4-phenyl-4-oxo-butanoic acid are known inhibitors of KMO, this compound represents a logical next step for developing irreversible probes for this important enzyme in the tryptophan degradation pathway.[9]
V. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a self-validating system, progressing from broad screening to detailed mechanistic analysis.
Protocol 1: Initial Screening for Enzyme Inhibition
Causality: The objective here is to rapidly determine if the compound has any inhibitory activity against the target enzyme under defined conditions. A pre-incubation step is included to allow time for a potential covalent interaction to occur.
Materials:
-
Target Enzyme Stock Solution
-
Substrate for the enzyme
-
Assay Buffer (optimized for enzyme activity and stability)
-
This compound (10 mM stock in DMSO)
-
Positive Control Inhibitor (if available)
-
96-well microplate (UV-transparent or black, depending on the assay)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the substrate and determine the optimal concentration (typically at or near the Kₘ value) for the assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control: 2 µL DMSO + 88 µL Assay Buffer + 10 µL Enzyme Solution.
-
Test Compound: 2 µL of 10 mM stock inhibitor (final concentration ~100 µM) + 88 µL Assay Buffer + 10 µL Enzyme Solution.
-
No Enzyme Control: 2 µL DMSO + 98 µL Assay Buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at a set temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes). This step is crucial for irreversible inhibitors.
-
Initiate Reaction: Add 10 µL of substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).
-
Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve. Determine the percent inhibition using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
Protocol 2: Determination of IC₅₀ Value
Causality: This protocol quantifies the inhibitor's potency by determining the concentration required to achieve 50% inhibition. For irreversible inhibitors, the IC₅₀ value is dependent on the pre-incubation time.[11]
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in DMSO, then dilute into the assay buffer. A typical final concentration range might be 100 µM to 1 nM.
-
Assay Setup: Follow the setup in Protocol 1, but replace the single concentration of the test compound with the range of dilutions.
-
Pre-incubation, Reaction Initiation, and Data Acquisition: Proceed as described in Protocol 1, keeping the pre-incubation time constant.
-
Data Analysis:
-
Calculate the % Inhibition for each inhibitor concentration.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Determination Data
| [Inhibitor] (µM) | log[Inhibitor] | Avg. V₀ (units/min) | % Inhibition |
| 100 | 2.0 | 0.05 | 95.0 |
| 30 | 1.48 | 0.11 | 89.0 |
| 10 | 1.0 | 0.25 | 75.0 |
| 3 | 0.48 | 0.48 | 52.0 |
| 1 | 0.0 | 0.71 | 29.0 |
| 0.3 | -0.52 | 0.89 | 11.0 |
| 0.1 | -1.0 | 0.98 | 2.0 |
| 0 (Control) | - | 1.00 | 0.0 |
Protocol 3: Verifying Irreversibility
Causality: A true irreversible inhibitor's effect cannot be reversed by removing the unbound compound. This protocol uses dialysis or rapid gel filtration to separate the enzyme from the unbound inhibitor. If the inhibition persists, it provides strong evidence of a covalent modification.[12]
Figure 2: Workflow to confirm irreversible inhibition.
Procedure:
-
Incubation: Prepare two samples:
-
Sample A (Inhibitor): Incubate the target enzyme with a concentration of this compound that gives >90% inhibition (e.g., 10x IC₅₀).
-
Sample B (Control): Incubate the enzyme with an equivalent volume of DMSO.
-
-
Removal of Unbound Inhibitor:
-
Method 1 (Gel Filtration): Pass each sample through a desalting column (e.g., Sephadex G-25) pre-equilibrated with an assay buffer. This rapidly separates the large enzyme from the small molecule inhibitor.
-
Method 2 (Dialysis): Dialyze both samples against a large volume of cold assay buffer for several hours, with multiple buffer changes.
-
-
Activity Measurement: After separation, measure the enzymatic activity of the recovered protein from both Sample A and Sample B using Protocol 1.
-
Interpretation: If the enzyme in Sample A remains significantly inhibited compared to the control in Sample B, the inhibition is considered irreversible or very tightly bound. The control sample should retain most of its activity.
Protocol 4: Determination of Inactivation Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)
Causality: This advanced experiment characterizes the two-step inactivation process. It measures the observed rate of inactivation (kₒₑₛ) across a range of inhibitor concentrations to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor's binding affinity (Kᵢ) before the covalent step.
Procedure:
-
Setup: For each concentration of the inhibitor, set up a reaction as in Protocol 1.
-
Kinetic Measurement: Upon addition of the enzyme to the inhibitor/buffer mix, immediately start measuring the reaction progress over time by adding the substrate. The resulting curve will not be linear but will curve downwards as the enzyme is progressively inactivated.
-
Data Analysis:
-
Fit each progress curve (Product vs. Time) to the equation for time-dependent inhibition: [P]t = (V₀/kₒₑₛ) * (1 - e^(-kₒₑₛ*t)) where [P]t is the product concentration at time t, V₀ is the initial velocity, and kₒₑₛ is the observed rate of inactivation for that specific inhibitor concentration.
-
Determine kᵢₙₐ꜀ₜ and Kᵢ: Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations ([I]).
-
Fit this plot to the Michaelis-Menten-like equation for irreversible inhibitors: kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])
-
The fitted parameters will yield kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the Kₘ of the plot).
-
VI. Data Interpretation & Troubleshooting
-
High IC₅₀ Value: If the IC₅₀ is high, it may indicate poor affinity for the enzyme, low chemical reactivity, or that the selected enzyme is not a true target.
-
Solubility Issues: this compound is a moderately polar organic molecule. If precipitation is observed at higher concentrations, consider adjusting the assay buffer (e.g., adding a small percentage of a co-solvent like DMSO) or lowering the top concentration used. Always check for solvent effects on enzyme activity.
-
Distinguishing Irreversible vs. Tight-Binding Reversible Inhibition: The dialysis/gel filtration experiment (Protocol 3) is key. A tight-binding reversible inhibitor may eventually dissociate and activity will be restored, whereas a covalent inhibitor will not.
-
Assay Interference: Always run controls to ensure the inhibitor does not interfere with the detection method itself (e.g., quenching fluorescence or absorbing at the detection wavelength).
VII. Conclusion
This compound is a versatile and potent chemical tool for the study of enzyme mechanisms. Its capacity for covalent modification, guided by a substrate-like scaffold, makes it an ideal candidate for identifying and characterizing enzyme active sites. The systematic application of the protocols outlined in this guide—from initial screening to detailed kinetic analysis—will enable researchers to rigorously validate enzyme targets, probe active site architecture, and lay the groundwork for future drug development efforts.
References
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This compound | C10H9BrO3 | CID 256295 - PubChem. National Center for Biotechnology Information. [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Organic Syntheses. [Link]
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Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1 - Scholars Research Library. Scholars Research Library. [Link]
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This compound (C10H9BrO3) - PubChemLite. PubChemLite. [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Der Pharma Chemica. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. National Center for Biotechnology Information. [Link]
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Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Center for Biotechnology Information. [Link]
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4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase - PubMed. National Center for Biotechnology Information. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. National Center for Biotechnology Information. [Link]
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3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed. National Center for Biotechnology Information. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Application Note: A Guide to Investigating the Reaction Kinetics of 3-Bromo-4-oxo-4-phenylbutanoic Acid with Nucleophiles
Introduction: The Significance of an α-Haloketone
3-Bromo-4-oxo-4-phenylbutanoic acid is a bifunctional molecule belonging to the class of α-haloketones. This structural motif is of paramount importance in synthetic organic chemistry and medicinal chemistry. The molecule possesses two key electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This dual reactivity makes it a versatile building block for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles which are prevalent in pharmaceuticals.[1]
The reactivity of α-haloketones is significantly enhanced compared to their corresponding alkyl halide counterparts. This is due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[1] Understanding the kinetics of its reactions with nucleophiles is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, minimizing side products, and designing novel covalent inhibitors in drug discovery programs.
This application note provides a comprehensive guide to the mechanistic considerations and experimental protocols required to rigorously study the reaction kinetics of this compound with a variety of nucleophiles.
Mechanistic Landscape: Competing Pathways
A nucleophile approaching this compound encounters multiple potential reaction pathways. The predominant outcomes are typically governed by the nature of the nucleophile, solvent, and reaction conditions.
-
Sₙ2 Nucleophilic Substitution: The most common pathway for α-haloketones involves a bimolecular nucleophilic substitution (Sₙ2) at the α-carbon, displacing the bromide ion.[2][3] This reaction is significantly faster than for a comparable secondary alkyl bromide. The adjacent carbonyl group helps to stabilize the transition state through orbital overlap, lowering the activation energy.[3] Sₙ1 reactions are generally unfavorable for α-haloketones because they would form a less stable carbocation adjacent to an electron-withdrawing group.[2] This pathway is typically favored by less basic nucleophiles.[2]
-
Nucleophilic Addition to the Carbonyl: Strong nucleophiles can also attack the electrophilic carbonyl carbon.[4][5][6] This initial addition can be reversible and may be followed by subsequent intramolecular reactions or rearrangements. The balance between Sₙ2 and carbonyl addition is a critical consideration in synthesis design.
-
Other Competing Reactions: With strongly basic nucleophiles, proton abstraction at the α-carbon can lead to the formation of an enolate, which can participate in other side reactions.[2] Depending on the substrate and nucleophile, more complex mechanisms like epoxidation have also been observed in related systems.[7]
The interplay between these pathways necessitates careful kinetic analysis to elucidate the dominant mechanism under a given set of conditions.
Figure 1: Competing reaction pathways for a nucleophile with an α-haloketone.
Designing a Kinetic Study: A General Workflow
A robust kinetic study requires careful planning and execution to yield meaningful and reproducible data. The primary goal is to determine the reaction's rate law, which expresses the relationship between the rate of reaction and the concentration of reactants.
Figure 2: General workflow for a comprehensive kinetic analysis.
Choice of Analytical Technique
The reaction progress can be monitored by any technique that can distinguish between reactants and products.
-
UV-Vis Spectroscopy: Often the most convenient method. The disappearance of the benzoyl chromophore in the starting material or the appearance of a new chromophore in the product can be monitored. It is highly sensitive and allows for continuous data acquisition.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying all components in the reaction mixture over time. Aliquots are taken from the reaction at specific time points, quenched, and then analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Specific proton signals unique to the reactant or product can be integrated and monitored over time directly in the NMR tube.
Establishing Pseudo-First-Order Conditions
To simplify the rate law, experiments are typically run under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant, the nucleophile. In this scenario, the concentration of the nucleophile remains effectively constant throughout the reaction. The rate law, Rate = k[Substrate][Nucleophile], simplifies to Rate = k'[Substrate], where the observed pseudo-first-order rate constant is k' = k[Nucleophile].
Experimental Protocols
Disclaimer: These protocols are generalized. Researchers must perform their own risk assessments and adapt procedures for specific nucleophiles and laboratory conditions. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[8]
Protocol 1: General Kinetic Run by UV-Vis Spectroscopy
This protocol describes a single kinetic run under pseudo-first-order conditions.
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 5 mM in a suitable solvent like acetonitrile or a buffered aqueous solution).
-
Prepare a stock solution of the desired nucleophile at a much higher concentration (e.g., 250 mM in the same solvent). The purity of the nucleophile is critical.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder to the desired temperature (e.g., 25.0 °C).
-
Determine the optimal wavelength (λ_max) for monitoring the reaction by scanning the UV-Vis spectrum of the starting material and the expected product.
-
-
Reaction Initiation:
-
Pipette the required volume of the nucleophile solution and solvent into a quartz cuvette to achieve the desired final concentration (e.g., a final concentration of 50 mM).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a small, precise volume of the substrate stock solution (e.g., to achieve a final concentration of 0.1 mM). Quickly mix by inverting the cuvette (sealed with a cap) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at the predetermined λ_max as a function of time.
-
Continue data collection for at least 3-5 half-lives, or until the absorbance value becomes stable (A_∞).
-
Protocol 2: Determination of the Second-Order Rate Constant (k)
This protocol uses the data from multiple runs like the one above to determine the true rate constant.
-
Data Collection:
-
Perform a series of kinetic runs as described in Protocol 1, keeping the concentration of this compound constant and low, while systematically varying the concentration of the nucleophile in large excess (e.g., 50 mM, 75 mM, 100 mM, 125 mM, 150 mM).
-
-
Data Analysis (for each run):
-
For a first-order reaction, the integrated rate law is ln(A_t - A_∞) = -k't + ln(A_0 - A_∞), where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.
-
Plot ln(A_t - A_∞) versus time (t). The plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
-
Determining the Second-Order Rate Constant:
-
Recall that k' = k[Nucleophile].
-
Plot the calculated k' values (from step 2) against the corresponding concentrations of the nucleophile.
-
This plot should also be linear, passing through the origin. The slope of this line is the second-order rate constant, k.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Hypothetical Data for Reaction with Nucleophile 'X' at 25°C
| [Nucleophile X] (M) | Observed Rate Constant (k') (s⁻¹) |
| 0.050 | 0.00152 |
| 0.075 | 0.00228 |
| 0.100 | 0.00305 |
| 0.125 | 0.00380 |
| 0.150 | 0.00454 |
From a plot of k' vs. [Nucleophile X], the second-order rate constant k would be determined from the slope, which in this hypothetical case is approximately 0.0303 M⁻¹s⁻¹.
Investigating Structure-Reactivity
By repeating these protocols with different nucleophiles, valuable structure-reactivity relationships can be established. For instance, comparing a series of primary amines or substituted thiophenols can provide insight into electronic and steric effects on the reaction rate.[9]
Table 2: Hypothetical Second-Order Rate Constants for Various Nucleophiles
| Nucleophile | Class | k (M⁻¹s⁻¹) at 25°C |
| Aniline | Primary Amine | 0.018 |
| p-Methoxyaniline | Primary Amine | 0.045 |
| p-Nitroaniline | Primary Amine | 0.003 |
| Thiophenol | Thiol | 0.550 |
This data illustrates how electron-donating groups on the nucleophile (p-methoxy) increase the rate, while electron-withdrawing groups (p-nitro) decrease it. It also shows the significantly higher nucleophilicity of a thiol compared to an amine in this type of reaction.
Determination of Activation Parameters
Running the kinetic experiments at several different temperatures (e.g., 25, 30, 35, 40 °C) allows for the determination of the activation parameters via the Arrhenius or Eyring equations.
-
Arrhenius Equation: A plot of ln(k) vs. 1/T (in Kelvin) gives a straight line with a slope of -Eₐ/R, allowing for the calculation of the activation energy (Eₐ).
-
Eyring Equation: A plot of ln(k/T) vs. 1/T gives a straight line with a slope of -ΔH‡/R and an intercept related to the entropy of activation (ΔS‡).
These parameters provide deeper insight into the transition state of the rate-determining step. A large negative ΔS‡, for example, is characteristic of a highly ordered, associative transition state, as expected for an Sₙ2 reaction.
Conclusion
The reaction kinetics of this compound are multifaceted, dominated by a facile Sₙ2 reaction at the α-carbon but subject to competing pathways depending on the nucleophile and conditions. A systematic investigation using the principles of pseudo-first-order kinetics, coupled with modern analytical techniques, is essential for elucidating the reaction mechanism, determining rate constants, and understanding structure-reactivity relationships. The protocols and frameworks provided in this note offer a robust starting point for researchers to quantify the reactivity of this versatile synthetic intermediate, enabling its more effective use in both organic synthesis and the development of novel therapeutics.
References
-
Unacademy. (n.d.). Mechanism of Nucleophilic Addition. Unacademy Chemistry. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Sparkl. (n.d.). Revision Notes - Mechanism of Nucleophilic Addition Reactions | Carbonyl Compounds. Sparkl. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. UPSpace Institutional Repository. [Link]
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JoVE. (2023). Nucleophilic Addition to the Carbonyl Group: General Mechanism. Journal of Visualized Experiments. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). Carbonyl Group-Mechanisms of Addition. [Link]
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Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Youssef, A. S. A., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(12), 1195-1202. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-4-oxo-4-phenylbutanoic Acid as a Covalent Chemical Probe
Authored by: Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-4-oxo-4-phenylbutanoic acid as a chemical probe. By leveraging its inherent reactivity as an α-haloketone, this compound serves as a valuable tool for activity-based protein profiling (ABPP), target identification, and as a covalent inhibitor for specific classes of enzymes. Herein, we elucidate the mechanistic basis of its function, provide detailed protocols for its experimental use, and discuss the interpretation of the resulting data.
Introduction: The Rationale for this compound as a Chemical Probe
This compound is a small molecule featuring a key electrophilic moiety: an α-bromoketone. This functional group acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues on proteins.[1][2] The strategic placement of the bromine atom alpha to a carbonyl group renders the adjacent carbon susceptible to nucleophilic attack, leading to an irreversible alkylation of the target protein.
The most common target for α-haloketones is the thiol group of cysteine residues, which are often found in the active sites of enzymes and play crucial roles in catalysis.[3] By reacting with these functionally important residues, this compound can be employed to:
-
Identify novel drug targets: By tagging proteins that exhibit heightened reactivity, one can uncover enzymes involved in specific cellular processes or disease states.
-
Profile enzyme activity: As the probe reacts with catalytically active enzymes, it provides a snapshot of the functional state of the proteome.[4][5]
-
Serve as a covalent inhibitor: The irreversible nature of the bond can lead to potent and long-lasting inhibition of enzyme activity.[6][7]
The phenyl and butanoic acid components of the molecule contribute to its overall physicochemical properties, influencing its solubility and potential non-covalent interactions with protein binding pockets, which can confer a degree of selectivity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₃ | PubChem CID: 256295[8] |
| Molecular Weight | 257.08 g/mol | PubChem CID: 256295[8] |
| CAS Number | 53515-22-3 | Sigma-Aldrich |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and alcohols | General knowledge for similar compounds |
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for this compound as a chemical probe is the covalent alkylation of nucleophilic amino acid side chains. The reaction is an SN2-type displacement of the bromide ion by a protein nucleophile.
Caption: Covalent modification of a cysteine residue by this compound.
While cysteine is the most likely target due to the high nucleophilicity of its thiol group at physiological pH, other residues such as histidine, lysine, and aspartate/glutamate can also be targeted under certain conditions.[2][3] The specificity of the probe for a particular residue is influenced by the local microenvironment within the protein's binding pocket, which can enhance the nucleophilicity of a particular side chain.
Experimental Protocols
The following protocols are designed to serve as a starting point for utilizing this compound as a chemical probe. Optimization may be required depending on the specific biological system and experimental goals.
General Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a 10-100 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 1: In Vitro Labeling of Cell Lysates for Target Identification
This protocol outlines the general procedure for labeling proteins in a complex biological mixture, such as a cell lysate, to identify potential targets of this compound.
Caption: Workflow for proteomic identification of probe targets.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry-compatible staining (e.g., Coomassie or silver stain)
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Set up labeling reactions by adding this compound to the lysate at a final concentration of 10-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the reactions for 1-2 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the labeled proteins by SDS-PAGE.
-
-
Target Identification by Mass Spectrometry:
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the labeled proteins by searching the acquired spectra against a protein database. The covalent modification will result in a specific mass shift on the modified peptide, which can be included in the search parameters.
-
Protocol 2: Enzyme Inhibition Assay
This protocol describes how to assess the inhibitory potential of this compound against a purified enzyme, using a generic cysteine protease as an example.
Materials:
-
Purified enzyme (e.g., Papain or a specific cathepsin)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer appropriate for the enzyme
-
This compound stock solution
-
Microplate reader
Procedure:
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add the enzyme to the assay buffer at its optimal working concentration.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the enzyme solution.
-
Include a vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30, 60, 120 minutes) at the optimal temperature for the enzyme. This step is crucial for time-dependent irreversible inhibitors.[9]
-
-
Initiate Reaction:
-
Add the substrate to each well to initiate the enzymatic reaction.
-
-
Measure Activity:
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the inhibitor concentration.
-
Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
For irreversible inhibitors, the IC₅₀ will be time-dependent. A more detailed kinetic analysis to determine kinact/KI may be necessary for a thorough characterization.[9][10]
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of this compound for its targets in a complex proteome. It involves pre-incubating the proteome with the probe before adding a broad-spectrum activity-based probe with a reporter tag.
Caption: Workflow for competitive activity-based protein profiling.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound
-
A broad-spectrum, reporter-tagged activity-based probe targeting the same class of residues (e.g., a fluorescently-tagged or biotinylated iodoacetamide for cysteine profiling).
-
SDS-PAGE and in-gel fluorescence scanning or streptavidin blotting equipment.
Procedure:
-
Pre-incubation with the Probe:
-
Aliquot the cell lysate (1-2 mg/mL).
-
Add increasing concentrations of this compound to the aliquots. Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C to allow for target engagement.
-
-
Labeling with Reporter Probe:
-
To each sample, add the reporter-tagged activity-based probe at its optimal concentration.
-
Incubate for an additional hour at 37°C.
-
-
Analysis:
-
Quench the reactions and prepare the samples for SDS-PAGE.
-
If using a fluorescent reporter, scan the gel using an appropriate fluorescence scanner.
-
If using a biotinylated reporter, transfer the proteins to a membrane and detect with streptavidin-HRP.
-
-
Interpretation:
-
A dose-dependent decrease in the signal from the reporter probe for a specific protein band indicates that this compound is binding to and blocking the active site of that protein. This confirms target engagement and can reveal the selectivity profile of the probe across the proteome.
-
Concluding Remarks
This compound represents a versatile and accessible chemical probe for the study of protein function and for the discovery of novel enzyme inhibitors. Its α-bromoketone warhead provides a reliable mechanism for the covalent modification of nucleophilic residues, particularly cysteine. The protocols outlined in this document provide a robust framework for researchers to begin exploring the utility of this compound in their own systems. As with any chemical probe, careful experimental design, including appropriate controls, is paramount to ensure the generation of reliable and interpretable data.
References
- Ábrányi-Balogh, P., Petri, L., & Keserű, G. M. (2018). The expanding repertoire of covalent warheads for drug discovery. European Journal of Medicinal Chemistry.
- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
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PubChemLite. (n.d.). This compound (C10H9BrO3). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
- Wright, A. T., & Sieber, S. A. (2016). Chemical proteomics: a powerful tool for drug discovery.
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]
-
Biotai PegBio. (n.d.). Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis. Retrieved from [Link]
- Whidbey, C., & Wright, A. T. (2019). Activity-Based Protein Profiling-Enabling Multimodal Functional Studies of Microbial Communities. Current Topics in Microbiology and Immunology.
- Saghatelian, A., & Cravatt, B. F. (2005). Global proteomics strategies for identifying and validating drug targets.
- Ficarro, S. B., McCleland, M. L., Stukenberg, P. T., Burke, D. J., Ross, M. M., Shabanowitz, J., Hunt, D. F., & White, F. M. (2002). Phosphoproteome analysis by mass spectrometry and its application to Saccharomyces cerevisiae.
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.
- Greenbaum, D., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide-based inhibitors of cysteine proteases: a new methodology for affinity labeling of enzymes. Chemistry & Biology.
- Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem.
- Maurer, T., Garuti, C., & Flocco, M. (2014). Protocol for rational design of covalently interacting inhibitors. Methods in Molecular Biology.
- Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry.
-
PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. Retrieved from [Link]
- Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). Demystifying functional parameters for irreversible enzyme inhibitors. Journal of Medicinal Chemistry.
- Johnson, J. L., & Webster, L. T. (1974). Identification of cysteine as the reactive group in pyruvate kinase alkylated by 5-chloro-4-oxopentanoic acid. Journal of Biological Chemistry.
Sources
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- 10. Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3-Bromo-4-oxo-4-phenylbutanoic Acid in Multi-Step Organic Synthesis
Abstract: 3-Bromo-4-oxo-4-phenylbutanoic acid is a highly versatile bifunctional molecule, serving as a cornerstone synthon in modern organic synthesis. Its unique structure, incorporating a γ-keto acid framework with a reactive bromine atom at the α-position to the ketone, provides a gateway to a diverse array of complex molecular architectures. This guide delves into the compound's pivotal role in constructing valuable heterocyclic scaffolds, particularly pyridazinones, which are prevalent in pharmacologically active agents. We provide detailed mechanistic insights, validated experimental protocols, and expert analysis to empower researchers in chemistry, medicinal science, and drug development to effectively harness the synthetic potential of this key intermediate.
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of multi-step synthesis, the efficiency of a route is often dictated by the strategic utility of its building blocks. This compound (also known as β-Bromo-γ-oxobenzenebutanoic acid) is a prime example of such a strategic component. Its chemical personality is defined by two key reactive centers:
-
The Carboxylic Acid: Offers a handle for amide bond formation, esterification, or can act as an intramolecular nucleophile.
-
The α-Bromoketone: This moiety is a potent electrophile. The bromine atom is an excellent leaving group, positioned alpha to a carbonyl, making the carbon highly susceptible to nucleophilic attack (SN2 reaction). The adjacent ketone also facilitates enolization, opening pathways for various condensation reactions.
This duality allows for elegant and often convergent synthetic strategies, enabling the rapid assembly of molecular complexity from a commercially available starting material. Its principal application lies in the synthesis of six-membered nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their diverse biological activities.[1][2]
Physicochemical & Spectroscopic Profile
Accurate identification of the starting material is paramount for reproducible synthetic outcomes. The following data provides a reference for ensuring the purity and identity of this compound.
| Property | Value | Source |
| CAS Number | 53515-22-3 | [3][4] |
| Molecular Formula | C₁₀H₉BrO₃ | [3][5] |
| Molecular Weight | 257.08 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Vendor Data |
| Melting Point | 145-150 °C (typical) | Vendor Data |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | [3] |
Note: Spectroscopic data can vary slightly based on solvent and instrument calibration. Researchers should always acquire their own data for confirmation.
Core Application: Synthesis of Phenyl-Pyridazinones
One of the most powerful applications of this compound is its role as a direct precursor to the pyridazinone core. Pyridazinones are found in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1][2][6][7][8] The reaction with hydrazine hydrate is a classic and highly efficient method for this transformation.
Reaction Mechanism and Causality
The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 4-oxo-4-phenylbutanoic acid and hydrazine is a foundational reaction.[1][6] The bromo-substituted analog follows a similar, well-defined pathway involving a condensation-cyclization cascade.
Causality Explained: The reaction is initiated by the most nucleophilic species, hydrazine, attacking one of the carbonyl carbons. While both the ketone and carboxylic acid are electrophilic, the ketone is generally more reactive towards nucleophiles like hydrazine under neutral or basic conditions. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine intermediate attacks the carboxylic acid (or its activated form), leading to the formation of the stable six-membered ring after dehydration. The bromine atom remains as a synthetic handle for further functionalization.
Below is a diagram illustrating the logical flow of this key transformation.
Caption: Mechanistic flow for pyridazinone synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and characterization checkpoints.
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from established procedures for the synthesis of the pyridazinone core from γ-keto acids and serves as a foundational method.[1][6]
Objective: To synthesize the core pyridazinone scaffold, demonstrating the primary condensation-cyclization reaction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Oxo-4-phenylbutanoic acid | 178.18 | 5.0 g | 28.0 mmol | The non-brominated precursor.[9] |
| Hydrazine Hydrate (~64%) | 50.06 | 1.75 mL | ~35.0 mmol | Use in a fume hood. Corrosive. |
| Ethanol (95%) | - | 50 mL | - | Reaction solvent. |
| Acetic Acid, Glacial | 60.05 | 1 mL | - | Optional catalyst. |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for pyridazinone synthesis.
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxo-4-phenylbutanoic acid (5.0 g, 28.0 mmol) in 50 mL of 95% ethanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (1.75 mL, ~35.0 mmol) dropwise over 5 minutes. An exothermic reaction may be observed. A catalytic amount of glacial acetic acid (1 mL) can be added to facilitate the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting keto acid.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water (2 x 15 mL) followed by cold ethanol (2 x 15 mL) to remove any unreacted hydrazine and impurities.
-
Drying: Dry the white solid product under vacuum to a constant weight.
Expected Outcome: A white to off-white crystalline solid. The typical yield is in the range of 80-95%.
Trustworthiness - Self-Validation: The identity and purity of the product should be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected spectra will show the disappearance of the carboxylic acid proton and the appearance of a characteristic N-H proton signal.
Further Applications & Synthetic Potential
The true utility of this compound is realized when the bromine atom is used as a synthetic handle for further derivatization, either before or after the formation of a heterocyclic core.
-
Nucleophilic Substitution: The bromine can be readily displaced by a variety of nucleophiles (e.g., thiols, amines, azides) to introduce new functional groups. For instance, reaction with thiourea can lead to the formation of aminothiazole derivatives, another important pharmacophore.
-
Michael Addition: The parent compound, 4-oxo-4-phenylbutanoic acid, and its derivatives can undergo Michael addition reactions, providing access to more complex carbon skeletons.[10]
-
Multi-component Reactions: The reactivity of this synthon makes it an ideal candidate for multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates portions of all reactants. This aligns with principles of green chemistry by reducing waste and improving atom economy.[11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its bifunctional nature allows for direct and high-yielding access to valuable heterocyclic cores like pyridazinones, which are of significant interest in drug discovery and development. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this versatile building block.
References
-
Li, S., et al. (2022). Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. Organic Letters, 24(14), 2686–2691. [Link]
-
Reddy, C. R., et al. (2007). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]
-
Shintani, R., & Fu, G. C. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 131. [Link]
-
ResearchGate. (n.d.). Synthesis of γ-keto-α-amino acid derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7234. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Unknown. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 422–432. [Link]
-
Maher, A. S., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]
-
PubChemLite. (n.d.). This compound (C10H9BrO3). PubChemLite. [Link]
-
Kumar, S., et al. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. Bioorganic & Medicinal Chemistry, 18(10), 3595-3601. [Link]
-
Sankaran, K., & Meenakshisundaram, S. (2012). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 4(2), 732-741. [Link]
-
PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. PubChem. [Link]
-
Meenakshisundaram, S., & Sankaran, K. (2012). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry, 28(1), 195-202. [Link]
-
Unknown. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Semantic Scholar. [https://www.semanticscholar.org/paper/13C10-4-Oxo-4-phenylbutanoic-acid%3A-(13C2)-Succinic-(-Lesage-Dauphin/0f79e830e0b3c6755452f1e29e847c0b29c54e20]([Link]
-
PubChem. (n.d.). 4-Bromo-3-phenylbutanoic acid. PubChem. [Link]
-
Teixidó, J. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 629-633. [Link]
-
Unknown. (2024). Biological Activity of Azo Compounds: A Comprehensive Review. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Phenolic Compounds - Biological Activity. ResearchGate. [Link]
-
Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6544. [Link]
-
Aslam, J., et al. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2419-2450. [Link]
-
Milicevic, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
-
da Silva, A. D., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 991-1002. [Link]
-
ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid
Welcome to the technical support center for the synthesis of 3-bromo-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the causal relationships behind protocol steps, ensuring a deep, mechanistic understanding that empowers you to adapt and overcome challenges in your own laboratory setting.
The synthesis of this compound is typically a two-step process. First, 4-oxo-4-phenylbutanoic acid is prepared via the Friedel-Crafts acylation of benzene with succinic anhydride.[1][2] The subsequent and more challenging step is the selective α-bromination of the keto-acid intermediate. This guide focuses primarily on optimizing this critical bromination step.
Recommended Synthesis Workflow
The overall synthetic pathway involves two distinct transformations. The initial Friedel-Crafts acylation is generally robust, followed by the more nuanced α-bromination where yield and purity issues often arise.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol: α-Bromination
This protocol describes a standard procedure for the α-bromination of 4-oxo-4-phenylbutanoic acid.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing Na₂S₂O₃ solution to neutralize HBr fumes), dissolve 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (approx. 0.2 M concentration).[3]
-
Reagent Addition:
-
Using Br₂: Cool the solution to 0 °C using an ice bath. Add a solution of bromine (1.1 equivalents) in dichloromethane dropwise via the addition funnel over 30-60 minutes.[3] Maintaining a low temperature during addition is critical to control the reaction rate and minimize side reactions.
-
Using NBS: Add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise to the stirred solution at room temperature. A catalytic amount of ammonium acetate or a radical initiator like AIBN can sometimes improve efficiency, depending on the specific substrate and conditions.[4]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The progress should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot. For slower reactions, gentle heating to reflux (40 °C for CH₂Cl₂) may be necessary.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If Br₂ was used, quench any excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HBr and any acidic catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) is the most common method to yield the pure this compound.[3]
Troubleshooting Guide
This section addresses common issues that can lead to suboptimal yields and provides actionable, evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Monitor the reaction closely using TLC. If starting material persists after several hours at room temperature, consider gentle heating (reflux in CH₂Cl₂) to provide the necessary activation energy.[3] |
| 2. Inactive Brominating Agent: Bromine may have degraded, or NBS could be old/hydrolyzed. | Solution: Use a fresh bottle of the brominating agent. Ensure NBS is stored in a desiccator as it is moisture-sensitive. | |
| 3. Poor Enol Formation: The rate-determining step in acid-catalyzed bromination is the formation of the enol tautomer.[5][6] | Solution: If using Br₂, ensure a catalytic amount of acid (e.g., HBr generated in situ, or a few drops of acetic acid) is present to accelerate keto-enol tautomerism.[7] | |
| Mixture of Products (Dibromination, Starting Material) | 1. Incorrect Stoichiometry: An excess of bromine can lead to the formation of 2,3-dibromo-4-oxo-4-phenylbutanoic acid. | Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.[3] Add the bromine solution slowly and dropwise from an addition funnel to maintain a low instantaneous concentration, which disfavors over-bromination. |
| 2. Reaction Run Too Long: Allowing the reaction to proceed long after the starting material is consumed can promote side reactions. | Solution: Stop the reaction as soon as TLC indicates the complete consumption of the starting keto-acid. | |
| Significant Aromatic Ring Bromination | 1. Harsh Reaction Conditions: The use of elemental bromine, especially with a Lewis acid catalyst, can promote electrophilic aromatic substitution on the phenyl ring. | Solution: Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS).[4][8] NBS provides a low, steady concentration of Br₂, which preferentially reacts at the more nucleophilic enol α-position rather than the deactivated aromatic ring. |
| Product is an Oily Residue or Difficult to Purify | 1. Presence of HBr: The hydrogen bromide byproduct can form salts or promote decomposition, leading to purification issues. | Solution: Perform a thorough aqueous work-up, including a wash with saturated sodium bicarbonate solution, to completely remove HBr. |
| 2. Impurities from Side Reactions: Small amounts of various side-products can inhibit crystallization. | Solution: Attempt purification via column chromatography on silica gel if recrystallization fails. A gradient elution from hexane to ethyl acetate is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the α-bromination of 4-oxo-4-phenylbutanoic acid?
A: The reaction proceeds via an acid-catalyzed enolization mechanism. The key is the conversion of the ketone (the "keto" form) into its more nucleophilic tautomer, the "enol" form. This enol is the species that attacks the bromine.
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr generated in situ). This makes the α-protons more acidic.[7][9]
-
Enol Formation: A weak base (like the bromide ion or solvent) removes an α-proton, leading to the formation of the enol. This is typically the slow, rate-determining step.[6]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[7][10]
-
Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone.
Caption: Acid-catalyzed α-bromination mechanism.
Q2: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: The choice depends on the desired balance between reactivity, safety, and selectivity.
-
Elemental Bromine (Br₂):
-
Pros: Inexpensive and highly reactive.
-
Cons: Highly corrosive, toxic, and difficult to handle. It generates stoichiometric amounts of HBr gas as a byproduct, which can cause other side reactions. Its high reactivity can also lead to over-bromination and aromatic substitution.[11]
-
-
N-Bromosuccinimide (NBS):
-
Pros: A crystalline solid that is much easier and safer to handle than liquid bromine.[4] It is a milder and more selective brominating agent, often leading to higher yields of the desired monobrominated product with fewer side reactions.[8][12] The reaction byproduct is succinimide, which is generally less problematic than HBr.
-
Cons: More expensive than elemental bromine.
-
Recommendation: For achieving high yield and purity, NBS is generally the superior choice for this transformation due to its enhanced selectivity and improved safety profile.[13]
Q3: Why does the reaction rate depend on the concentration of the ketone and acid, but not the bromine?
A: This is a classic observation for acid-catalyzed ketone halogenation.[5] The rate law is typically found to be: Rate = k[Ketone][H⁺]. The independence from bromine concentration reveals that the reaction of the intermediate with bromine is very fast. The slow, or rate-determining step , is the conversion of the ketone to its enol form.[6] Since the concentration of the enol is dependent on the starting ketone and the acid catalyst, these are the only two species that appear in the rate equation.
Q4: Can this reaction be performed under basic conditions?
A: While α-halogenation of ketones can be done under basic conditions, it is generally not recommended for substrates like this where only monobromination is desired.[9] Under basic conditions, the reaction proceeds through an enolate intermediate. Each successive halogenation makes the remaining α-protons more acidic, leading to rapid multiple halogenations. Furthermore, the presence of a carboxylic acid group in the molecule would be deprotonated by the base, complicating the reaction.
References
-
Halogenation Of Ketones via Enols - Master Organic Chemistry.
-
Hell-Volhard-Zelinsky Reaction - NROChemistry.
-
Hell-Volhard-Zelinsky Reaction - Alfa Chemistry.
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - National Institutes of Health (NIH).
-
Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation - OrgoSolver.
-
Hell Volhard Zelinsky Reaction Mechanism - BYJU'S.
-
Hell volhard-zelinski reaction - Slideshare.
-
3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - ChemicalBook.
-
Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition by John E. McMurry.
-
Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
-
A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Royal Society of Chemistry.
-
Alpha Halogenation of Ketones - YouTube.
-
mechanism of alpha-halogenation of ketones - YouTube.
-
Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents.
-
Bromination - Common Conditions - Common Organic Chemistry.
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride - Vedantu.
-
Friedel-Crafts acylation of benzene - Chemguide.
-
Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide - Benchchem.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid - Organic Syntheses.
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange.
-
Acylation of benzene with anhydrides - Sciencemadness.org.
-
This compound (C10H9BrO3) - PubChemLite.
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate - Der Pharma Chemica.
-
This compound | C10H9BrO3 | CID 256295 - PubChem.
-
This compound AldrichCPR - Sigma-Aldrich.
-
Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate - Asian Journal of Chemistry.
-
Bromination - Reagent Guides - ACS GCI Pharmaceutical Roundtable.
Sources
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
common side products in the bromination of 4-oxo-4-phenylbutanoic acid
Welcome to the technical support center for the bromination of 4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and minimize the formation of unwanted side products. By understanding the underlying mechanisms, you can optimize your reaction conditions for a successful synthesis of the desired α-bromo ketone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the bromination of 4-oxo-4-phenylbutanoic acid, providing explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of a di-brominated product. How can I favor mono-bromination?
Answer: The formation of a di-bromo side product, specifically 3,3-dibromo-4-oxo-4-phenylbutanoic acid, is a common issue. While acid-catalyzed bromination of ketones generally favors mono-substitution, certain conditions can promote over-bromination.
-
Causality: The first bromine atom introduced at the α-position is electron-withdrawing. This effect decreases the basicity of the carbonyl oxygen, making the subsequent protonation and formation of the enol intermediate for the second bromination slower than the first.[1] However, if the reaction is left for too long, or if an excess of bromine is used, the di-brominated product can still form.
-
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of bromine (typically 1.05-1.1 equivalents). Carefully measure your starting material and the brominating agent.
-
Monitor the Reaction: Follow the progress of the reaction closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-brominated product.
-
Question 2: I am observing bromination on the phenyl ring of my molecule. How can I prevent this side reaction?
Answer: Electrophilic aromatic substitution on the phenyl ring is a competing reaction pathway. The product of this side reaction would be a mixture of ortho-, meta-, and para-brominated isomers of 4-oxo-4-phenylbutanoic acid, with the meta isomer being the most likely due to the deactivating nature of the acyl group.
-
Causality: The conditions for α-bromination of the ketone can sometimes be harsh enough to also promote electrophilic attack on the aromatic ring. This is particularly true if a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is present, which is often used to enhance the electrophilicity of bromine for aromatic substitution.[2] Even in the absence of a dedicated Lewis acid catalyst, the generation of HBr during the reaction can contribute to this side reaction, albeit to a lesser extent.
-
Troubleshooting Steps:
-
Avoid Lewis Acids: Unless specifically required for another transformation, avoid the use of Lewis acid catalysts. Standard acid-catalyzed bromination using an acid like acetic acid is sufficient for α-bromination of the ketone.
-
Solvent Choice: Using a less polar, non-aromatic solvent can sometimes disfavor electrophilic aromatic substitution.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the kinetically preferred α-bromination over the generally slower aromatic bromination.
-
Question 3: My starting material seems unreactive, and the reaction is not proceeding. What could be the issue?
Answer: A sluggish or stalled reaction is often due to issues with the acid catalysis or the quality of the reagents.
-
Causality: The α-bromination of a ketone proceeds through an enol intermediate, and the formation of this enol is acid-catalyzed.[3][4] Insufficient acid or the presence of basic impurities can hinder this crucial step.
-
Troubleshooting Steps:
-
Check Your Acid Catalyst: Ensure that you have added the correct amount of acid catalyst (e.g., acetic acid, a catalytic amount of HBr).
-
Reagent Quality: Use dry solvents and fresh bromine. Moisture can react with bromine and affect the reaction.
-
Temperature: While high temperatures can lead to side products, a very low temperature might not provide enough energy to overcome the activation barrier. If the reaction is slow at a low temperature, consider gradually increasing it while monitoring for side product formation.
-
Question 4: I am seeing a side product that appears to be an α,β-unsaturated ketone. How is this formed and how can I avoid it?
Answer: The formation of an α,β-unsaturated ketone, 4-oxo-4-phenyl-2-butenoic acid, can occur through the elimination of HBr from the desired α-bromo product.
-
Causality: The α-bromo ketone product can undergo dehydrobromination, especially if the reaction is heated for an extended period or if basic impurities are present.[5]
-
Troubleshooting Steps:
-
Moderate Temperatures: Avoid excessive heating during the reaction and work-up.
-
Neutralize After Reaction: During the work-up, ensure that the reaction mixture is properly neutralized to remove any excess acid or generated HBr.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the potential for degradation.
-
Experimental Protocols
Protocol 1: Selective α-Bromination of 4-oxo-4-phenylbutanoic acid
This protocol is designed to maximize the yield of the mono-α-brominated product while minimizing side reactions.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Glacial Acetic Acid
-
Bromine
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Analysis of Reaction Mixture by TLC
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. Staining with potassium permanganate can also be used to visualize the compounds.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the more polar brominated product. The presence of multiple new spots suggests the formation of side products.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction mechanisms involved in the bromination of 4-oxo-4-phenylbutanoic acid.
Caption: Main and side reaction pathways in the bromination of 4-oxo-4-phenylbutanoic acid.
Caption: A logical flowchart for troubleshooting common issues in the bromination reaction.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Conditions | Prevention Strategy |
| 3,3-dibromo-4-oxo-4-phenylbutanoic acid | C₆H₅C(O)CBr₂(CH₂)COOH | Excess bromine, prolonged reaction time | Use 1.05-1.1 eq. of bromine, monitor reaction closely |
| 4-oxo-4-(bromophenyl)butanoic acid (isomers) | Br-C₆H₄C(O)(CH₂)₂COOH | Presence of Lewis acid catalyst, high temperature | Avoid Lewis acids, use milder reaction conditions |
| 4-oxo-4-phenyl-2-butenoic acid | C₆H₅C(O)CH=CHCOOH | High temperature, presence of base | Moderate reaction temperature, neutralize after reaction, prompt product isolation |
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Bromo-4-oxo-4-phenylbutanoic acid by Recrystallization
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Bromo-4-oxo-4-phenylbutanoic acid and require a robust, field-tested methodology for its purification via recrystallization. My goal is to move beyond a simple protocol and provide you with the causal logic behind each step, enabling you to troubleshoot effectively and adapt the procedure to your specific experimental context. The principles outlined here are grounded in established chemical practices to ensure the integrity and reproducibility of your results.
Section 1: Compound Profile & Critical Safety Data
Before beginning any purification, a thorough understanding of the compound's properties is essential. This compound is a key intermediate in various synthetic pathways.[1][2] Its physical characteristics directly influence the design of the recrystallization protocol.
| Property | Value | Source |
| CAS Number | 53515-22-3 | [1][3][4] |
| Molecular Formula | C10H9BrO3 | [1][4] |
| Molecular Weight | 257.08 g/mol | [1][4] |
| Melting Point | 121-124°C | [1] |
| Appearance | Solid (at room temperature) | |
| Density | 1.585 g/cm³ | [1] |
Safety Advisory: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[1]
Section 2: The Cornerstone of Purity: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this compound should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should drop significantly to maximize crystal recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Inertness: The solvent must not react with the compound.
-
Boiling Point Consideration: The solvent's boiling point should be lower than the compound's melting point (121-124°C) to prevent the compound from "oiling out" instead of crystallizing.[5]
A patent for a structurally similar compound suggests dichloromethane as a potential recrystallization solvent.[6] However, a systematic screening is the most rigorous approach.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Dichloromethane (DCM) | 39.6 | A good starting point. Its low boiling point minimizes the risk of oiling out. May require a larger volume due to high volatility. |
| Ethanol/Water | Varies | A mixed-solvent system. The compound is likely soluble in hot ethanol and less soluble in water. This allows for fine-tuning of solubility.[7] |
| Toluene | 111 | Boiling point is close to the compound's melting point, increasing the risk of oiling out. However, it can be effective for certain impurity profiles. |
| Ethyl Acetate | 77 | A versatile solvent with moderate polarity. Its boiling point is well below the compound's melting point. |
Section 3: Standard Recrystallization Workflow
This protocol provides a validated starting point for the purification.
Step-by-Step Experimental Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., dichloromethane or ethyl acetate). Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent is critical for creating a saturated solution upon cooling, which is necessary for maximizing the yield.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Reheat the solution to boiling for a few minutes. Causality: The high surface area of activated charcoal adsorbs large, colored impurity molecules.
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[5][7] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling traps impurities.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.
Q: No crystals are forming even after cooling in an ice bath. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution.[5][10]
-
Probable Cause 1: Excessive Solvent. The concentration of the compound is too low to allow for crystallization.
-
Probable Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and crystallization lacks a point of initiation (nucleation).
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a single, tiny "seed crystal" to the solution. This provides a template for further crystal growth.[10]
-
Q: My product separated as an oily liquid instead of solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5][10]
-
Probable Cause 1: High Solute Concentration/Rapid Cooling. The solution is too concentrated, causing the compound to precipitate before the solution has cooled below its melting point.
-
Probable Cause 2: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, encouraging oil formation.
-
Solution: If the above step fails, recover the crude material by removing the solvent. Consider a preliminary purification step like column chromatography or attempt the recrystallization with a different solvent that has a lower boiling point.
-
-
Probable Cause 3: Inappropriate Solvent Choice. The boiling point of your solvent may be too high.
-
Solution: Select a solvent with a boiling point well below 120°C.
-
Q: My final yield is very low. What are the likely causes?
A: A low yield is a common and frustrating issue, often stemming from several potential missteps.[9]
-
Probable Cause 1: Using Too Much Solvent. This is the most frequent cause. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8][10]
-
Solution: Before you begin, test solubility with a very small amount of material to better estimate the required solvent volume. If you suspect this is the issue, you can try to recover more product by evaporating some solvent from the mother liquor and cooling it again for a "second crop" of crystals, though these may be less pure.
-
-
Probable Cause 2: Premature Crystallization. If crystals form during hot filtration, product is lost on the filter paper.[5]
-
Solution: Ensure your funnel and receiving flask are hot. Use a slight excess of solvent and boil it off after filtration is complete.
-
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[8]
-
Solution: Use only the minimum volume of ice-cold solvent necessary to rinse the crystals.
-
Q: My final product has a yellow or brown tint. How do I get a pure white product?
A: This indicates the presence of colored, likely organic, impurities that co-crystallized with your product.
-
Solution: Perform the optional decolorization step described in the protocol.[7] Redissolve the impure crystals in hot solvent, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal, then proceed with the crystallization as usual. Be aware that charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.
Section 5: Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my recrystallized product?
A: The most straightforward method is melting point analysis. A pure compound will have a sharp melting point range (typically <2°C) that matches the literature value (121-124°C).[1] A broad or depressed melting point indicates the presence of impurities. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) should be employed.
Q: What are the likely impurities in my crude sample?
A: The impurities will depend on the synthetic route. A common synthesis involves the bromination of 4-oxo-4-phenylbutanoic acid.[6] Therefore, potential impurities could include the unreacted starting material, di-brominated byproducts, or residual acid/base from the workup.
Q: Is it possible to use a mixed solvent system?
A: Yes, a mixed solvent system is an excellent strategy when no single solvent is ideal.[7] You would dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is much less soluble) dropwise until the hot solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common pair for compounds like this is ethanol (good solvent) and water (poor solvent).
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Problems in recrystallization - Biocyclopedia. Biocyclopedia. Available at: [Link]
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Recrystallization1. University of Missouri–St. Louis. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. Available at: [Link]
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
-
This compound | C10H9BrO3 | CID 256295 - PubChem. PubChem. Available at: [Link]
-
A New 4-oxo-4-phenylbutanoic Acid Polymorph - Sciforum. Sciforum. Available at: [Link]
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - ResearchGate. ResearchGate. Available at: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Organic Syntheses. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 53515-22-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 53515-22-3 [chemicalbook.com]
- 4. This compound | C10H9BrO3 | CID 256295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
stability of 3-Bromo-4-oxo-4-phenylbutanoic acid under different pH conditions
Welcome to the technical support guide for 3-Bromo-4-oxo-4-phenylbutanoic acid (CAS 53515-22-3). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and handling of this versatile building block. As an α-bromo ketone and a γ-keto acid, its reactivity is highly dependent on experimental conditions, particularly pH. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your work. The solutions are based on an understanding of the compound's underlying chemical reactivity.
Question 1: "I'm observing significant degradation of my starting material during a basic aqueous workup (e.g., NaHCO₃ or K₂CO₃ wash). What is happening and how can I prevent it?"
Answer:
This is a classic issue stemming from the α-bromo ketone moiety in the molecule. Under basic conditions, this compound is highly susceptible to a base-mediated degradation pathway known as the Favorskii rearrangement .[1][2][3]
Causality: The Favorskii Rearrangement Mechanism
-
Deprotonation: A base (like hydroxide or carbonate) abstracts the acidic α-proton from the carbon bearing the bromine atom. This forms an enolate intermediate.[4]
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a highly strained cyclopropanone intermediate.[2][5]
-
Nucleophilic Ring-Opening: The cyclopropanone is subsequently attacked by a nucleophile (e.g., hydroxide from the basic solution). This ring-opening step cleaves the strained three-membered ring to yield a rearranged carboxylic acid derivative, which is not your desired product.[2]
This entire process is often rapid and can lead to complete consumption of your starting material if the basic conditions are not carefully controlled.
Troubleshooting & Prevention:
-
Avoid Strong Bases: Whenever possible, avoid using strong or even moderately strong bases like NaOH, K₂CO₃, or Na₂CO₃ for extractions or quenching.
-
Use a Mildly Acidic or Neutral Wash: If a wash is necessary, use chilled, saturated ammonium chloride (NH₄Cl) solution or brine (saturated NaCl). These solutions are neutral to slightly acidic and will not promote the rearrangement.[1]
-
Temperature Control: Perform all aqueous workups at low temperatures (0-5 °C) to minimize the rate of any potential degradation reactions.
-
Limit Contact Time: Minimize the time your compound is in contact with any aqueous phase, especially if its pH is not well-controlled. Perform extractions quickly and proceed immediately to the drying and solvent removal steps.
Question 2: "My NMR spectrum shows unexpected signals after purification by silica gel chromatography. Could the silica be causing degradation?"
Answer:
Yes, this is a distinct possibility. While standard silica gel is generally considered acidic (pH ≈ 4.5-5.5), its surface contains acidic silanol groups (Si-OH) that can catalyze certain reactions.
Causality: Potential On-Column Reactions
-
Acid-Catalyzed Enolization: The acidic nature of silica can promote the formation of the enol tautomer of the ketone.[6] While enolization itself is a reversible equilibrium, the enol intermediate can be more susceptible to other reactions or can lead to racemization if the α-carbon is a stereocenter.
-
Hydrolysis: Although less common for bromides on silica, prolonged exposure on a "wet" column (one not properly equilibrated or run with solvents containing water) could potentially lead to minor hydrolysis of the C-Br bond, forming the corresponding α-hydroxy ketone.
-
Elimination: Depending on the specific structure and conditions, there is a possibility of acid-catalyzed elimination of HBr to form an α,β-unsaturated ketone, though this is less likely to be the primary pathway for this substrate.
Troubleshooting & Prevention:
-
Deactivate the Silica: Before use, you can neutralize the silica gel by preparing a slurry in your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This will cap the acidic silanol sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize On-Column Time: Run your chromatography as quickly as possible without sacrificing separation. A dry loading technique can also help minimize the compound's interaction time with the stationary phase before elution begins.
Question 3: "I am attempting a reaction at elevated temperatures in a protic solvent (e.g., refluxing in ethanol) and am seeing low yields and multiple byproducts. What are the stability risks?"
Answer:
Heating this compound, especially in a protic, nucleophilic solvent, exposes it to several degradation pathways. The combination of heat and a nucleophilic solvent like ethanol or water can be detrimental.
Causality: Thermal and Solvolytic Degradation
-
Solvolysis (Sₙ1/Sₙ2): The solvent itself (e.g., ethanol) can act as a nucleophile and displace the bromide atom. This would result in the formation of 3-Ethoxy-4-oxo-4-phenylbutanoic acid. This reaction is accelerated by heat.
-
Decarboxylation: While γ-keto acids are generally more stable to decarboxylation than their β-keto counterparts, the presence of the electron-withdrawing bromine atom and the phenyl ketone can activate the molecule, and thermal decarboxylation may become a relevant side reaction at higher temperatures.[7][8]
-
Acid-Catalyzed Pathways: If the reaction conditions become acidic (e.g., from trace HBr eliminated from the molecule), acid-catalyzed degradation pathways can accelerate.
Troubleshooting & Prevention:
-
Lower Reaction Temperature: If the reaction chemistry allows, perform the transformation at a lower temperature.
-
Choose an Aprotic Solvent: Switch to a non-nucleophilic, aprotic solvent such as THF, DCM, acetonitrile, or toluene.
-
Add a Non-Nucleophilic Base/Acid Scavenger: If HBr is being generated, a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be added to scavenge the acid without promoting the Favorskii rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of this compound?
A1: The compound is most stable in a slightly acidic to neutral pH range, ideally pH 3 to 6.5 . Under these conditions, both base-catalyzed rearrangement and significant acid-catalyzed hydrolysis are minimized. For long-term storage in solution, use a buffered system (e.g., an acetate buffer) and store at low temperatures (-20 °C).
Q2: What are the primary degradation products I should look for under different pH conditions?
A2: The expected degradation products are summarized in the table below.
| pH Condition | Primary Degradation Pathway | Expected Product(s) |
| Basic (pH > 8) | Favorskii Rearrangement | Phenylsuccinic acid and its derivatives |
| Acidic (pH < 3) | Hydrolysis (slow), Elimination | 3-Hydroxy-4-oxo-4-phenylbutanoic acid, 4-oxo-4-phenyl-2-butenoic acid |
| Neutral (pH 6-7.5) | Slow Hydrolysis | 3-Hydroxy-4-oxo-4-phenylbutanoic acid |
Q3: Can I use this compound in reactions involving strong nucleophiles?
A3: Yes, but with extreme caution. The bromine atom is at an activated position (α to a ketone) and is a good leaving group. Strong nucleophiles will readily displace the bromide via an Sₙ2 reaction. This can be the desired reaction pathway, but you must be aware that if the nucleophile is also a strong base (e.g., an alkoxide), it can trigger the Favorskii rearrangement as a competing reaction. To favor Sₙ2 substitution over rearrangement, use non-basic nucleophiles (e.g., azide, iodide) or carefully control the stoichiometry and temperature.
Q4: How should I monitor the stability of this compound in a new reaction medium?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (the phenyl ketone provides a strong chromophore). A time-course study is recommended.
-
Method: Prepare a solution of the compound in the test medium. At regular time intervals (e.g., t=0, 1h, 4h, 24h), take an aliquot, quench it appropriately (e.g., by neutralizing with a buffer and diluting in mobile phase), and inject it onto the HPLC.
-
Analysis: Monitor the peak area of the starting material over time. The appearance of new peaks will indicate the formation of degradation products.
Experimental Protocols & Workflows
Protocol 1: Standard pH Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems (e.g., citrate, phosphate, borate).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).
-
Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~0.1 mg/mL. Ensure the organic solvent percentage is low (<5%) to not significantly alter the aqueous pH.
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C). At predetermined time points (0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.
-
Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a pre-prepared HPLC vial containing mobile phase, preferably one with an acidic pH to "freeze" the sample composition. Analyze by a validated HPLC method.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation kinetics.
Diagram 1: Troubleshooting Workflow for Unexpected Results
The following diagram outlines a logical workflow for diagnosing issues when working with this compound.
Caption: Troubleshooting workflow for experiments.
Diagram 2: Favorskii Rearrangement Degradation Pathway
This diagram illustrates the key mechanistic steps of the base-catalyzed degradation of this compound.
Caption: Mechanism of base-catalyzed degradation.
References
-
NROChemistry. Favorskii Rearrangement. Available from: [Link]
-
Wikipedia. Favorskii rearrangement. Available from: [Link]
-
Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. Available from: [Link]
-
Grokipedia. Favorskii rearrangement. Available from: [Link]
-
Turro, N.J., Gagosian, R.B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available from: [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available from: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
Wikipedia. Keto acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. (2012). Investigation of the behaviour of haloketones in water samples. Available from: [Link]
-
Wikipedia. Ketone. Available from: [Link]
-
YouTube. (2019). alpha-halogenation of ketone under acidic and basic conditions. Available from: [Link]
Sources
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. purechemistry.org [purechemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Keto acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-Bromo-4-oxo-4-phenylbutanoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on optimizing the reaction temperature for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the α-bromination of the precursor, 4-oxo-4-phenylbutanoic acid. The reaction involves the selective introduction of a bromine atom at the carbon atom adjacent to the ketone carbonyl group.
Caption: General reaction scheme for the synthesis of this compound.
Q2: What is the underlying mechanism of this bromination reaction, and why is temperature a critical parameter?
The α-bromination of a ketone, such as 4-oxo-4-phenylbutanoic acid, proceeds through an enol or enolate intermediate. The reaction is often acid-catalyzed, which facilitates the formation of the enol tautomer. The enol then acts as a nucleophile, attacking a molecule of bromine.
Temperature is a critical parameter because it influences several aspects of the reaction:
-
Rate of Reaction: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Rate of Enolization: The rate-determining step in this reaction is often the formation of the enol.[1][2][3] Temperature will affect the rate of enolization and, consequently, the overall reaction rate.
-
Selectivity and Side Reactions: While higher temperatures can speed up the desired reaction, they can also promote undesirable side reactions. These may include di-bromination (the addition of a second bromine atom), degradation of the starting material or product, or other competing reactions. Therefore, a careful balance must be struck to achieve a good reaction rate without sacrificing selectivity and yield.
Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.
Troubleshooting Guide
Q3: My reaction is very slow or incomplete, even after several hours. What should I do?
An incomplete reaction is a common issue, often related to insufficient reaction temperature or issues with enolization.
Troubleshooting Steps:
-
Temperature Check: If you are running the reaction at a low temperature (e.g., 0 °C or room temperature), a sluggish reaction is likely due to insufficient thermal energy to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. For instance, if you started at 0 °C and warmed to room temperature, consider gently heating the reaction mixture to 40 °C (reflux in dichloromethane).[4] Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Acid Catalyst: The rate of enolization, which is often the rate-determining step, is acid-catalyzed.[1][2][3]
-
Recommendation: Ensure that an acidic environment is present. The reaction of bromine with the enol will produce hydrogen bromide (HBr), which can catalyze the reaction. However, in some cases, the addition of a catalytic amount of a strong acid might be beneficial.
-
-
Reagent Purity: Impurities in the starting material or solvent can inhibit the reaction.
-
Recommendation: Use pure 4-oxo-4-phenylbutanoic acid and anhydrous solvent. Water can interfere with the reaction.
-
Q4: I am observing the formation of multiple spots on my TLC plate, indicating impurities. How can I improve the selectivity?
The formation of multiple products is often a consequence of the reaction temperature being too high, leading to side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy for less favorable side reactions to occur, such as di-bromination at the α-position or other degradation pathways.
-
Recommendation: Conduct the reaction at a lower temperature. A common strategy is to add the bromine dropwise at 0 °C to control the initial exotherm and then allow the reaction to slowly warm to room temperature.[4] This can often provide a good balance between reaction rate and selectivity.
-
-
Control Stoichiometry: Using a large excess of bromine will increase the likelihood of di-bromination.
-
Recommendation: Use a slight excess of bromine (e.g., 1.1 equivalents) to ensure the full conversion of the starting material without promoting multiple brominations.[4]
-
-
Monitor Reaction Progress: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the formation of degradation products.
-
Recommendation: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: Optimization of Reaction Temperature
This protocol provides a step-by-step guide to synthesizing this compound and optimizing the reaction temperature.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-oxo-4-phenylbutanoic acid in anhydrous dichloromethane (e.g., a 0.2 M solution).[4]
-
Initial Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Temperature Optimization Study:
-
Condition A (Low Temperature): After the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Condition B (Moderate Temperature): After the bromine addition, warm the reaction mixture to 40 °C (reflux in DCM) and maintain this temperature for 1-2 hours.[4]
-
-
Reaction Monitoring: Monitor the progress of the reaction under each condition by TLC until the starting material is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be concentrated in vacuo to remove the solvent and excess bromine.
-
Purification: The crude product can be purified by recrystallization, for example, from dichloromethane.[4]
-
Analysis: Analyze the yield and purity of the product obtained under each temperature condition using techniques such as melting point determination, NMR spectroscopy, and HPLC.
Data Presentation
The following table presents hypothetical, yet scientifically plausible, results from a temperature optimization study to illustrate the expected trends.
| Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Observations |
| 0 °C to Room Temp. | 4 hours | 75 | 95 | Slower reaction, cleaner product profile. |
| 40 °C (Reflux in DCM) | 1.5 hours | 85 | 88 | Faster reaction, but with a noticeable increase in impurity formation (e.g., di-brominated product). |
| 60 °C | 1 hour | 80 | 75 | Rapid reaction, significant formation of side products and potential degradation, leading to a lower isolated yield of the desired product. |
Visualization of the Optimization Workflow
Caption: Experimental workflow for optimizing the reaction temperature.
Safety Information
This compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. Available at: [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available at: [Link]
-
Kinetics and Mechanism of the Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide in Aqueous Acetic Acid Medium. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1,10-phenanthroline – A Mechanistic study. Scholars Research Library. Available at: [Link]
-
This compound | C10H9BrO3. PubChem. Available at: [Link]
Sources
- 1. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
preventing dibromination during the synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the α-bromination of 4-oxo-4-phenylbutanoic acid. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction, specifically to prevent the formation of the common dibrominated byproduct.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture containing a significant amount of a dibrominated species. What is the most likely cause?
A1: The formation of a dibrominated byproduct is the most common issue in this synthesis. It typically arises from two main factors: either an excess of the brominating agent was used, or the reaction was allowed to proceed for too long after the starting material was consumed.[1] Precise stoichiometric control and diligent reaction monitoring via Thin Layer Chromatography (TLC) are critical to prevent this.
Q2: I'm using molecular bromine (Br₂) and finding it difficult to control the reaction. Are there better alternatives?
A2: Yes, while molecular bromine is a classic reagent, it can be aggressive and difficult to handle, leading to over-bromination. Milder and more selective brominating agents are often recommended for better control. These include N-Bromosuccinimide (NBS) and solid organic ammonium tribromides like Pyridinium hydrobromide perbromide (Py·HBr₃).[2][3] These reagents provide a slower, more controlled release of electrophilic bromine, enhancing selectivity for the desired monobrominated product.
Q3: What is the optimal temperature for this reaction?
A3: The reaction should be initiated at a low temperature, typically 0°C, by cooling the reaction vessel in an ice bath.[4] This helps to moderate the initial exothermic reaction and improve selectivity. After the dropwise addition of the brominating agent, the reaction can be allowed to warm to room temperature and stirred until completion is confirmed by TLC analysis.[4]
Q4: How does the reaction mechanism favor monobromination under acidic conditions?
A4: The α-bromination of a ketone in an acidic medium proceeds through an enol intermediate.[5][6] The acid catalyzes the formation of this enol, which is the active nucleophile that attacks the bromine. Once the first bromine atom is added to the α-carbon, it acts as an electron-withdrawing group. This effect decreases the basicity of the carbonyl oxygen, making the subsequent protonation and formation of a second enol intermediate less favorable and therefore slower.[5] This inherent mechanistic feature is what allows for selective monobromination if the conditions are carefully controlled.
Q5: My TLC plate shows streaking. What does this indicate?
A5: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the presence of highly polar compounds (like the carboxylic acid starting material or product), or an inappropriate solvent system.[1] Ensure you are not spotting too much material and consider using a more polar eluent system, perhaps with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and achieve sharper spots.
Troubleshooting and Optimization Guide
This section provides a deeper dive into the problems, their root causes, and systematic solutions to improve the yield and purity of your this compound.
Core Problem: Formation of Dibrominated Byproduct
The primary challenge is the addition of a second bromine atom to the α-carbon, yielding 3,3-Dibromo-4-oxo-4-phenylbutanoic acid. While the first bromination deactivates the molecule to some extent, forcing conditions can overcome this barrier.
Workflow for Troubleshooting Dibromination
Caption: Troubleshooting workflow for preventing dibromination.
Reaction Mechanism: Monobromination vs. Dibromination
Caption: The reaction pathway showing desired vs. undesired products.
Detailed Experimental Protocol for Selective Monobromination
This protocol is adapted from established procedures for α-bromination of ketones.[4][5]
Materials:
-
4-oxo-4-phenylbutanoic acid (1.0 eq.)
-
Molecular Bromine (Br₂) (1.1 eq.) or N-Bromosuccinimide (NBS) (1.1 eq.)
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
-
Catalyst (if using NBS): p-Toluenesulfonic acid (p-TsOH) (0.1 eq.)
Procedure:
-
Preparation: Dissolve 4-oxo-4-phenylbutanoic acid in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition:
-
If using Br₂: Dissolve the Br₂ (1.1 eq.) in a small amount of the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.
-
If using NBS: Add the NBS (1.1 eq.) and catalytic p-TsOH to the flask.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate eluent). Visualize with a UV lamp.[1] The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/red color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization, typically from a solvent mixture like dichloromethane/hexane.[4]
Parameter Optimization Summary
| Parameter | Standard Protocol | Optimization for Selectivity | Rationale |
| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), Pyridinium hydrobromide perbromide | Milder reagents provide a slow, steady concentration of electrophilic bromine, reducing the chance of over-bromination.[2][3] |
| Stoichiometry | 1.1 - 1.2 equivalents | 1.0 - 1.05 equivalents | Minimizing excess brominating agent is the most critical factor in preventing the second addition.[1] |
| Temperature | 0°C to Room Temp | Maintain at 0°C for longer; allow to warm only if the reaction stalls. | Lower temperatures decrease the rate of both the desired and undesired reactions, but often improve the selectivity.[4] |
| Addition Rate | Manual dropwise addition | Slow, controlled addition via a syringe pump over 1-2 hours. | Prevents localized high concentrations of bromine, which can lead to rapid, uncontrolled dibromination. |
| Monitoring | Intermittent TLC | High-frequency TLC (every 15 min) or online monitoring (if available). | Allows the reaction to be stopped precisely when the starting material is consumed, before significant byproduct formation. |
References
-
Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Reddy Bodireddy Mohan, G Trivikram Reddy, N C Gangi Reddy (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α -Bromination Versus Ring Bromination. ISRN Organic Chemistry. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α -Bromination versus Ring Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-BROMO-4-(4-CHLORO-PHENYL)-4-OXO-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Pathways for Alpha-Haloketones in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving alpha-haloketones. Understanding the degradation pathways of these versatile intermediates is critical for optimizing reaction outcomes and ensuring the integrity of your results. This resource offers practical, field-proven insights into the stability and reactivity of alpha-haloketones in solution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of alpha-haloketone degradation.
Q1: What are the primary degradation pathways for alpha-haloketones in solution?
A: Alpha-haloketones are susceptible to several degradation pathways, largely dictated by the reaction conditions, the structure of the ketone, and the nature of the halogen. The most prevalent pathways include:
-
Nucleophilic Substitution (SN2): The carbon bearing the halogen is highly electrophilic due to the inductive effect of the adjacent carbonyl group, making it prone to attack by nucleophiles.[1][2] This is often the desired reaction pathway in synthetic applications.
-
Favorskii Rearrangement: In the presence of a base, alpha-haloketones with at least one α'-hydrogen can undergo a characteristic rearrangement to form carboxylic acid derivatives.[3][4][5][6] For cyclic alpha-haloketones, this results in a ring contraction.[3][4]
-
Reductive Dehalogenation: The halogen atom can be removed through reduction, yielding the parent ketone.[7][8][9] This can occur in the presence of various reducing agents or even certain nucleophiles like iodide ions.[1][10]
-
Elimination Reactions: Under basic conditions, elimination of HX can occur to form α,β-unsaturated carbonyl compounds, especially with α,α'-dihaloketones.[3]
-
Hydrolysis: In aqueous solutions, particularly under basic conditions, alpha-haloketones can hydrolyze to form α-hydroxyketones.[1]
-
Photodegradation: Some alpha-haloketones may be sensitive to light, leading to degradation through radical or other photochemical pathways. While specific data on alpha-haloketones is limited in the general literature, related compounds like quercetin show susceptibility to photodegradation.[11]
Q2: How does the nature of the halogen (F, Cl, Br, I) influence the stability of an alpha-haloketone?
A: The stability of the carbon-halogen bond plays a crucial role. Generally, the stability of alpha-haloketones follows the trend: α-fluoro > α-chloro > α-bromo > α-iodo. This is because the C-F bond is the strongest and the C-I bond is the weakest. Consequently, α-iodoketones and α-bromoketones are typically less stable and more reactive in nucleophilic substitution and reductive dehalogenation reactions.[12][13]
Q3: Are there specific storage conditions recommended for alpha-haloketones?
A: Yes, proper storage is essential to maintain the purity and reactivity of alpha-haloketones.[12]
-
Temperature: Store in a cool environment.
-
Light: Protect from light by using amber glass vials or storing in the dark.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[12]
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired SN2 Product
Symptoms:
-
The primary product is a rearranged carboxylic acid derivative.
-
Significant amounts of the parent ketone are observed.
-
Multiple unidentified byproducts are present.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Favorskii Rearrangement | Your nucleophile may be too basic, leading to deprotonation at the α'-position and initiating the Favorskii rearrangement.[3][4][9] | 1. Analyze Byproducts: Use techniques like NMR or LC-MS to confirm the presence of a rearranged product. 2. Modify Base/Nucleophile: If possible, use a less basic nucleophile.[14] If a base is required, consider a non-nucleophilic base. 3. Lower Temperature: Running the reaction at a lower temperature can sometimes favor the SN2 pathway.[12] |
| Reductive Dehalogenation | Certain nucleophiles, such as iodide, can act as reducing agents, leading to the formation of the parent ketone.[1] | 1. Choose a Different Nucleophile: If reductive dehalogenation is the primary side reaction, consider a nucleophile that is less prone to this behavior. |
| Substrate Instability | The alpha-haloketone may be degrading under the reaction conditions before the desired reaction can occur. | 1. Check Purity: Ensure the starting material is pure and has been stored correctly. 2. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product. |
Experimental Protocol: Optimizing SN2 Reactions of α-Bromoketones
This protocol provides a general framework for minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the α-bromoketone (1.0 eq) and a suitable anhydrous solvent (e.g., acetone, THF, DMF).
-
Nucleophile Addition: In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the solution of the α-bromoketone to 0 °C. Add the nucleophile solution dropwise over 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem 2: Unexpected Ring Contraction in Cyclic Systems
Symptom:
-
The major product is a cycloalkanecarboxylic acid derivative with one less carbon than the starting cyclic α-haloketone.
Cause & Solution:
This is a classic indication of the Favorskii rearrangement .[3][4]
-
Mechanism Confirmation: The presence of a base in your reaction is promoting this pathway. The base removes a proton from the α'-carbon, leading to the formation of a cyclopropanone intermediate which is then attacked by a nucleophile, resulting in ring opening and the contracted ring product.[3]
-
Solution: To avoid this, you must switch to non-basic or acidic reaction conditions if your desired transformation allows. If a base is absolutely necessary, using a bulky, non-nucleophilic base at low temperatures might suppress the rearrangement to some extent, but SN2 reactions on such substrates under basic conditions are inherently challenging.
Problem 3: Formation of α,β-Unsaturated Ketones
Symptom:
-
The product shows evidence of a carbon-carbon double bond conjugated with the carbonyl group.
Cause & Solution:
This is likely due to an elimination reaction . This is particularly common with α,α'-dihaloketones but can also occur with monohaloketones that have a β-hydrogen.[3]
-
Mechanism: A base removes a β-hydrogen, and the resulting enolate expels the halide ion to form the double bond.
-
Solution:
-
Use a Non-basic Nucleophile: If possible, select a nucleophile that is not strongly basic.
-
Control Stoichiometry: Use a precise amount of a non-nucleophilic base if one is required for other steps, and add it at a low temperature.
-
Substrate Choice: If possible, use a substrate that lacks β-hydrogens to prevent this side reaction.
-
Section 3: Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways discussed.
Major Degradation Pathways of α-Haloketones
Caption: Key degradation pathways of α-haloketones.
Workflow for Troubleshooting Low SN2 Yield
Caption: Troubleshooting workflow for low SN2 yield.
References
-
Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Favorskii rearrangement. (n.d.). Grokipedia. Retrieved from [Link]
-
The Favorskii Rearrangement of Haloketones. (n.d.). Organic Reactions. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–853. Retrieved from [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link]
-
Reductive dehalogenation of halo ketones. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ono, N., et al. (1986). Viologen-mediated reductive dehalogenation of α-halogeno ketones. Journal of the Chemical Society, Perkin Transactions 1, 113-115. Retrieved from [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE. Retrieved from [Link]
-
α-Halo ketone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Van der Westhuizen, C. L. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). Retrieved from [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Retrieved from [Link]
-
Penso, M., Mottadelli, S., & Albanese, D. (1993). Reductive Dehalogenation of α-Haloketones Promoted by Hydroiodic Acid and Without Solvent. Synthetic Communications, 23(10), 1385–1390. Retrieved from [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube. Retrieved from [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 22). YouTube. Retrieved from [Link]
-
Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (1952). Journal of the American Chemical Society. Retrieved from [Link]
-
Van der Westhuizen, C. L., & van der Merwe, M. J. (2020). Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar. Retrieved from [Link]
-
Halogenation of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Ketone halogenation. (n.d.). In Wikipedia. Retrieved from [Link]
-
alpha halogenation of aldehydes and ketones. (2024, November 21). Reddit. Retrieved from [Link]
-
Dall'Acqua, S., Miolo, G., Innocenti, G., & Caffieri, S. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 17(8), 8898–8907. Retrieved from [Link]
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. organicreactions.org [organicreactions.org]
- 7. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 8. Viologen-mediated reductive dehalogenation of α-halogeno ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Navigating the Reactivity of 3-Bromo-4-oxo-4-phenylbutanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-4-oxo-4-phenylbutanoic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile building block. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with this and similar α-bromo keto acids. Our focus will be on understanding and leveraging the profound impact of solvent polarity on the reactivity of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does its structure influence its reactivity?
A1: this compound possesses three primary reactive sites that dictate its chemical behavior:
-
The α-carbon: The carbon atom bearing the bromine (C3) is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent benzoyl group and the bromine atom, making it susceptible to nucleophilic attack.[1]
-
The α'-hydrogens: The hydrogens on the carbon adjacent to the carboxylic acid (C2) are acidic and can be removed by a base to form an enolate.
-
The carboxylic acid group: This functional group can undergo typical carboxylic acid reactions, such as esterification or amide bond formation.
The molecule exists in a dynamic equilibrium between its keto and enol tautomers. The extent of enolization is significantly influenced by the solvent environment.[2]
Q2: How does solvent polarity affect the stability of this compound?
A2: As a β-keto acid, this compound is susceptible to decarboxylation, particularly when heated.[3] The stability is also pH-dependent; acidic conditions can promote decarboxylation, while neutral to slightly alkaline conditions favor the more stable carboxylate anion, which is less prone to decarboxylation.[4]
Regarding solvent choice for storage, it is advisable to store the compound in a dry, non-polar aprotic solvent and at low temperatures (-20°C or below) to minimize degradation. Protic solvents, especially if acidic or basic, can facilitate decomposition pathways.
Q3: What is the general influence of solvent polarity on nucleophilic substitution reactions at the α-carbon?
A3: The solvent plays a critical role in modulating the rate and mechanism (SN1 vs. SN2) of nucleophilic substitution at the bromine-bearing carbon.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the nucleophile and any potential carbocation intermediate. Strong solvation of the nucleophile through hydrogen bonding can reduce its reactivity, slowing down SN2 reactions.[5] However, their ability to stabilize a carbocation intermediate could favor an SN1 pathway, although this is generally less common for α-halo ketones.[6]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents are excellent for SN2 reactions. They can solvate cations but leave the anionic nucleophile relatively "naked" and highly reactive, leading to significantly faster reaction rates compared to protic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are often slower due to the poor solubility of many nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Slow or incomplete reaction with a strong nucleophile. | Inappropriate solvent choice (e.g., using a polar protic solvent for an SN2 reaction). | Switch to a polar aprotic solvent like acetone or DMF to enhance the nucleophile's reactivity. |
| Degradation of the starting material. | Ensure the reaction is run under anhydrous conditions and at the recommended temperature. Consider storing the starting material at a lower temperature. | |
| Side reactions are consuming the starting material. | Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. See the section on common side reactions below. |
Issue 2: Unexpected Product Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a rearranged product (e.g., a phenylacetic acid derivative). | Favorskii rearrangement is occurring. This is common when using a strong, non-nucleophilic base or when the nucleophile is also a strong base (e.g., alkoxides).[7][8] | To favor direct substitution, use a less basic, highly nucleophilic reagent (e.g., azide, cyanide) in a polar aprotic solvent. If the rearrangement is desired, a strong base like sodium hydroxide or sodium methoxide in an appropriate solvent is used. |
| Formation of an α,β-unsaturated ketone. | Elimination of HBr. This can be promoted by sterically hindered bases.[9] | Use a non-basic nucleophile or a milder base. |
| Multiple halogenations at the α'-position. | Reaction run under basic conditions with excess halogen. This is a common side reaction in the synthesis of α-halo ketones.[10] | For mono-halogenation, the reaction is typically carried out under acidic conditions.[5][11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Displacement of Bromine
This protocol provides a general guideline for the reaction of this compound with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide), 1.1 equivalents
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add the nucleophile in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Favorskii Rearrangement
This protocol outlines the conditions for inducing a Favorskii rearrangement to synthesize a phenylacetic acid derivative.
Materials:
-
This compound
-
Strong base (e.g., sodium hydroxide, sodium methoxide), 2.5 equivalents
-
Solvent (e.g., water for NaOH, methanol for NaOMe)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to pH ~2.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting carboxylic acid by recrystallization.
Data Presentation
Table 1: Expected Reactivity Trends in Different Solvent Systems
| Reaction Type | Polar Protic Solvents (e.g., Methanol) | Polar Aprotic Solvents (e.g., Acetone, DMF) | Non-Polar Solvents (e.g., Toluene) |
| SN2 with strong nucleophile | Moderate to Slow | Fast | Very Slow/Insoluble |
| Favorskii Rearrangement | Favored with strong bases | Can occur, but SN2 may compete | Slower due to solubility |
| Keto-Enol Equilibrium | Keto form is generally favored | Keto form is generally favored | Enol form may be more prevalent |
| Decarboxylation | Can be significant, especially if acidic/basic and heated | Less pronounced than in protic solvents | Generally stable at moderate temperatures |
Visualizations
Caption: Competing SN2 and Favorskii pathways.
References
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
-
YouTube. (2018, May 5). Alpha Halogenation of Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Journal of Physical Organic Chemistry. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Molecules. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]
-
YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Variation of Favorskii Rearrangement Mechanism Under Weakly Acidic Conditions: The Case of Clobetasol Propionate Degradation in Solution. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl Alpha-Substitution Reactions (1). Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]
-
YouTube. (2020, February 22). alpha-halogenation of ketones. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Favorskii rearrangement and Quasi-Favorskii rearrangement. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Favorskii Rearrangement. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic and Spectrometric Characterization of 3-Bromo-4-oxo-4-phenylbutanoic Acid
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 3-Bromo-4-oxo-4-phenylbutanoic acid. Furthermore, we will explore alternative and complementary analytical methods, offering a holistic view of the characterization process. This guide is designed to not only present data but also to elucidate the causality behind experimental choices, thereby ensuring a robust and self-validating analytical workflow.
Introduction to this compound
This compound is an α-haloketone, a class of compounds recognized for their utility as versatile synthetic intermediates.[1] The presence of a stereocenter at the C3 position, along with the reactive bromo-keto functionality, makes this molecule an interesting building block for the synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.
Primary Characterization Techniques: A Deep Dive
NMR spectroscopy and mass spectrometry are indispensable tools for the structural analysis of organic molecules. While NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry reveals the molecular weight and provides clues about the structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (Br, O) and the anisotropic effects of the phenyl ring and carbonyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH₂) | 3.2 - 3.5 | Doublet of doublets (dd) | JH2a-H2b ≈ 17, JH2-H3 ≈ 6-8 |
| H-3 (CH) | 5.3 - 5.6 | Doublet of doublets (dd) | JH3-H2a ≈ 6-8, JH3-H2b ≈ 4-6 |
| H-Ar (ortho) | 7.9 - 8.1 | Doublet (d) | J ≈ 7-8 |
| H-Ar (meta) | 7.4 - 7.6 | Triplet (t) | J ≈ 7-8 |
| H-Ar (para) | 7.5 - 7.7 | Triplet (t) | J ≈ 7-8 |
| COOH | 10.0 - 12.0 | Broad singlet (br s) | - |
Note: These are predicted values and may vary slightly from experimental results.
For validation, we can compare these predicted values with the experimental data for the closely related compound, 4-oxo-4-phenylbutanoic acid. In its ¹H NMR spectrum, the methylene protons adjacent to the carbonyl (equivalent to H-2 in our target molecule) appear as a triplet at δ 3.32 ppm, and the methylene protons adjacent to the carboxylic acid appear as a triplet at δ 2.82 ppm.[2] The introduction of the bromine atom at the C3 position in our target molecule is expected to significantly deshield the C3 proton (H-3) and introduce geminal and vicinal coupling, leading to the predicted doublet of doublets.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 175 - 178 |
| C-2 (CH₂) | 38 - 42 |
| C-3 (CHBr) | 45 - 50 |
| C-4 (C=O) | 195 - 198 |
| C-Ar (ipso) | 134 - 137 |
| C-Ar (ortho) | 128 - 130 |
| C-Ar (meta) | 128 - 130 |
| C-Ar (para) | 133 - 135 |
Note: These are predicted values and may vary slightly from experimental results.
The experimental ¹³C NMR data for 4-oxo-4-phenylbutanoic acid shows the carbonyl carbon at δ 197.9 ppm and the carboxylic acid carbon at δ 178.4 ppm.[2] The predicted shifts for the brominated analog are consistent with these values, with the C3 carbon bearing the bromine atom expected to be in the 45-50 ppm range.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
The choice of solvent is important for efficient ionization.
Instrumental Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. Both positive and negative ion modes should be explored.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can aid in elemental composition determination.
-
Collision Energy (for MS/MS): To induce fragmentation, a range of collision energies should be applied to the precursor ion in a tandem mass spectrometry (MS/MS) experiment.
The molecular formula of this compound is C₁₀H₉BrO₃. The presence of bromine is a key feature to look for in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units.
Expected Molecular Ion Peaks:
-
[M+H]⁺: m/z 256.98 (for ⁷⁹Br) and 258.98 (for ⁸¹Br)
-
[M-H]⁻: m/z 254.96 (for ⁷⁹Br) and 256.96 (for ⁸¹Br)
Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by cleavages at the bonds alpha to the carbonyl group and the loss of small neutral molecules.
Figure 1: Predicted key fragmentation pathways for this compound in positive ion mode.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited structural connectivity information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution, sensitive for quantitative analysis. | Does not provide detailed structural information on its own. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
FT-IR Spectroscopy
FT-IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), the ketone C=O stretch (around 1680-1700 cm⁻¹), and C-Br stretch (in the fingerprint region, typically 500-600 cm⁻¹).[3]
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound. For this compound, a reversed-phase HPLC method would be suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point for the analysis of acidic compounds.
-
Stationary Phase: A C18 column is a versatile choice for reversed-phase chromatography.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) would be appropriate.
Figure 2: A typical workflow for purity analysis of this compound by HPLC.
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of this compound necessitates a multi-technique approach. While ¹H and ¹³C NMR spectroscopy provide the foundational structural information, mass spectrometry confirms the molecular weight and offers corroborating structural details through its fragmentation pattern. FT-IR serves as a rapid check for the presence of key functional groups, and HPLC is essential for determining the purity of the synthesized compound. For absolute stereochemical assignment, X-ray crystallography would be the definitive method, provided a suitable crystal can be obtained. By integrating the data from these complementary techniques, researchers can confidently establish the identity and purity of this compound, a critical step in any drug discovery or chemical development program.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubMed. (2023). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Oxo-4-phenylbutanoic acid methyl ester. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]
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PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. Retrieved from [Link]
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A Comparative Guide to Monitoring the Synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid: TLC vs. Modern Chromatographic Techniques
In the synthesis of targeted pharmaceutical intermediates and complex organic molecules, rigorous in-process control is paramount to ensuring reaction completion, maximizing yield, and minimizing impurities. The synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid, a valuable building block, involves the α-bromination of a ketone, a reaction that requires careful monitoring to prevent side reactions such as poly-bromination. This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring this critical transformation.
The Synthetic Pathway and Monitoring's Critical Role
The synthesis of this compound typically proceeds via a two-step route. The first step is a Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid.[1] The second, and the focus of our monitoring efforts, is the selective α-bromination of the resulting ketone. This reaction is generally acid-catalyzed, proceeding through an enol intermediate that acts as the nucleophile attacking electrophilic bromine (Br₂).[2][3][4]
The primary challenge in this step is controlling the stoichiometry. Adding excess bromine or allowing the reaction to proceed for too long can lead to the formation of di-brominated byproducts. Conversely, incomplete reaction leaves unreacted starting material, complicating purification. Therefore, a rapid and reliable analytical method is essential to track the consumption of the starting material, 4-oxo-4-phenylbutanoic acid, and the formation of the desired mono-brominated product.
Caption: Workflow for the synthesis of this compound with integrated analytical monitoring points.
Part 1: TLC Analysis - The Workhorse of Reaction Monitoring
Thin-Layer Chromatography is an indispensable tool for the synthetic chemist due to its speed, low cost, and immediate qualitative feedback. For this specific reaction, TLC allows for a clear visual differentiation between the starting material, the product, and potential non-polar byproducts.
Detailed Experimental Protocol for TLC Analysis
1. Materials:
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum-backed plates. The F254 indicator allows for visualization under UV light.[5] Silica gel is a polar stationary phase, ideal for separating compounds of varying polarity.[6][7]
-
Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid (v/v/v).
-
Rationale: The hexane/ethyl acetate system provides a moderately polar mobile phase. The product, this compound, is expected to be slightly less polar than the starting material, 4-oxo-4-phenylbutanoic acid, due to the replacement of an α-hydrogen with a bromine atom. This will cause the product to travel further up the plate (higher Rf value). The small addition of acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid functional group on both molecules, preventing tailing or streaking and ensuring compact, well-defined spots.[8]
-
-
Visualization Reagents:
-
UV Lamp (254 nm).
-
Potassium Permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[9]
-
2. Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even solvent front migration. Cover and let it equilibrate for 5-10 minutes.[10]
-
Sample Preparation: Dilute small aliquots (~1-2 drops) of the reaction mixture and the starting material (for use as a reference) in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the diluted starting material (Lane 1), a co-spot of starting material and the reaction mixture (Lane 2), and the reaction mixture (Lane 3) onto the baseline of the TLC plate. The co-spot is a self-validating control, helping to definitively identify the starting material spot in the reaction lane.
-
Development: Place the spotted plate into the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
View the plate under a 254 nm UV lamp. The phenyl rings in both the starting material and product will absorb UV light, appearing as dark spots against the green fluorescent background.[5] Circle the spots with a pencil.
-
Next, dip the plate into the KMnO₄ stain using tweezers. The stain reacts with oxidizable functional groups.[11] Both the ketone and the alkene-like enol tautomer will react, typically showing up as yellow-brown spots on a purple background.[11] This provides a secondary, often more sensitive, visualization method.
-
Interpreting the Results
-
Starting Material (4-oxo-4-phenylbutanoic acid): Will appear as a spot with a lower Rf value (e.g., ~0.3) due to its slightly higher polarity.
-
Product (this compound): Will appear as a new spot with a higher Rf value (e.g., ~0.4-0.5).
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spot will decrease while the intensity of the product spot increases. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Caption: Step-by-step workflow for TLC analysis of the α-bromination reaction.
Part 2: Comparison with Alternative Analytical Methods
While TLC is excellent for rapid, qualitative checks, it lacks the quantitative power and high resolution of more advanced techniques. HPLC and GC-MS serve as powerful alternatives or complementary methods for precise analysis and final purity assessment.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Planar chromatography; separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[7] | Column chromatography; high-pressure separation based on partitioning between a packed solid stationary phase and a liquid mobile phase.[12] | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Speed | Very Fast (5-20 minutes) | Moderate (10-45 minutes per sample) | Slow (20-60 minutes per sample) |
| Cost | Very Low (pennies per plate) | High (instrumentation and solvent costs) | High (instrumentation and maintenance) |
| Resolution | Low to Moderate | High | Very High |
| Quantification | Qualitative to Semi-Quantitative | Excellent Quantitative Analysis[13] | Excellent Quantitative Analysis |
| Sample Prep | Minimal (dilution) | Moderate (filtration, precise dilution) | Often requires derivatization for non-volatile compounds (like carboxylic acids) |
| Information | Rf value, presence/absence | Retention time, peak area (concentration), purity | Retention time, mass spectrum (structural info), purity |
| Best Use Case | Rapid in-process checks, reaction completion | Final purity analysis, kinetic studies, quantitative impurity profiling.[14][15] | Byproduct identification, analysis of volatile impurities |
High-Performance Liquid Chromatography (HPLC)
For a more rigorous analysis, a Reverse-Phase HPLC method would be ideal.
-
Hypothetical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
-
Detector: UV detector set to 254 nm (the wavelength absorbed by the phenyl group).
-
Analysis: The less polar product would elute later than the more polar starting material in a reverse-phase system. The peak areas can be used to calculate the exact percentage of conversion and determine the purity of the final product with high accuracy.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides unparalleled structural information but is less suited for direct analysis of this specific molecule. The carboxylic acid group makes the compound non-volatile and thermally labile. Therefore, a derivatization step (e.g., esterification to form the methyl ester) would be required before injection. While this adds a step, it would be invaluable for identifying unknown byproducts by their mass spectra, such as a di-brominated species, which would have a distinct isotopic pattern for two bromine atoms.
Conclusion and Recommended Workflow
For monitoring the synthesis of this compound, a synergistic approach is most effective.
-
In-Process Monitoring: Utilize TLC as the primary tool for its speed and efficiency. Run a plate every 15-30 minutes to track the disappearance of the starting material. This prevents over-reaction and the formation of impurities.
-
Workup and Final Analysis: Once TLC indicates the reaction is complete, proceed with the workup. The final purity of the isolated product should then be confirmed using HPLC . This provides accurate, quantifiable data on product purity and the percentage of any residual starting material or byproducts.
-
Troubleshooting: If unexpected impurities are detected by HPLC, GC-MS (after derivatization) can be employed to identify their structures, providing crucial insights for optimizing the reaction conditions.
By combining the rapid, qualitative power of TLC with the high-resolution, quantitative capabilities of HPLC, researchers can maintain tight control over the synthesis, ensuring a high-quality product efficiently and reliably.
References
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Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
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Master Organic Chemistry. Reaction guide: Bromination of Enols. [Link]
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Khan Academy. Mechanism of alpha-halogenation of ketones. [Link]
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Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]
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The Organic Chemistry Tutor. Alpha Halogenation of Ketones. [Link]
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Royal Society of Chemistry. On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. [Link]
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ACS Publications. A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]
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ResearchGate. (PDF) Mobile tool for HPLC reaction monitoring. [Link]
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University of Rochester. TLC Stains. [Link]
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EPFL. TLC Stains. [Link]
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Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Chem LibreTexts. TLC Stains. [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
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MDPI. Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. [Link]
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PubChemLite. This compound (C10H9BrO3). [Link]
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Royal Society of Chemistry. 13C10-4-Oxo-4-phenylbutanoic acid. [Link]
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Chemistry LibreTexts. 2.3D: Separation Theory. [Link]
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PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. [Link]
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JoVE. Video: Thin-Layer Chromatography - Concept. [Link]
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YouTube. THIN-LAYER CHROMATOGRAPHY | PRINCIPLE | Stationary & mobile phase | Saturation of the TLC chamber |. [Link]
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Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]
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National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]
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Royal Society of Chemistry. A critical review on the analysis of aprotic carbonyl compounds in indoor air. [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-4-oxo-4-phenylbutanoic Acid Derivatives Versus the Parent Compound
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of versatile starting scaffolds is a critical step in the development of novel therapeutic agents. 3-Bromo-4-oxo-4-phenylbutanoic acid is one such molecule of interest. Its structure, featuring a reactive bromine atom, a keto group, and a carboxylic acid, presents a rich platform for synthetic modification. While the biological profile of the parent compound is not extensively characterized in publicly available literature, its potential as a precursor for a diverse range of heterocyclic derivatives is significant. These derivatives, particularly those incorporating pyrimidine and thiazole rings, are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential biological activities of derivatives synthesized from this compound, in comparison to the parent compound. We will explore the rationale for targeting specific derivatives, provide detailed experimental protocols for their synthesis and biological evaluation, and present a structure for the comparative analysis of their activities. This document serves as a roadmap for investigating the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
The Parent Compound: this compound
Before delving into its derivatives, it is essential to understand the properties of the parent compound.
| Property | Value | Source |
| Molecular Formula | C10H9BrO3 | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | [1] |
The biological activity of this compound itself is not well-documented in peer-reviewed literature, highlighting a knowledge gap. A thorough evaluation of its intrinsic antimicrobial and cytotoxic properties is a crucial first step and will serve as the baseline for comparison with its derivatives.
Proposed Synthetic Pathways and Derivative Classes
The presence of the α-bromoketone and carboxylic acid functionalities in the parent compound makes it an ideal precursor for the synthesis of various heterocyclic systems through condensation reactions. Here, we propose two primary classes of derivatives with high potential for biological activity: pyrimidines and thiazoles.
Synthesis of Pyrimidine Derivatives
Pyrimidine-based compounds are of significant interest due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The synthesis of pyrimidine derivatives from this compound can be hypothesized to proceed via a reaction with urea or thiourea.
Caption: Proposed synthesis of pyrimidine derivatives.
Synthesis of Thiazole Derivatives
Thiazole rings are present in numerous clinically used drugs and are known to confer antimicrobial and anticancer activities. The Hantzsch thiazole synthesis is a classic method that can be adapted for the reaction of this compound with a thioamide.
Caption: Proposed synthesis of thiazole derivatives.
Comparative Biological Evaluation: A Proposed Framework
A systematic evaluation of the newly synthesized derivatives against the parent compound is essential to establish a clear structure-activity relationship. The following experimental workflows are proposed.
Antimicrobial Activity Screening
The antimicrobial potential of the parent compound and its derivatives should be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Microbial Inoculum: Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Stock solutions of the parent compound and each derivative are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganisms in broth without any compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Gentamycin for bacteria, Miconazole for fungi) is also tested as a reference.[2][3]
Hypothetical Comparative Data Table: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Parent Compound | >100 | >100 | >100 |
| Pyrimidine Derivative 1 | 16 | 32 | 64 |
| Pyrimidine Derivative 2 | 8 | 16 | 32 |
| Thiazole Derivative 1 | 4 | 8 | 16 |
| Thiazole Derivative 2 | 2 | 4 | 8 |
| Gentamycin | 1 | 2 | N/A |
| Miconazole | N/A | N/A | 4 |
This table presents hypothetical data to illustrate the expected format of results.
Anticancer Activity Screening
The cytotoxic effects of the compounds should be evaluated against a panel of human cancer cell lines to determine their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the parent compound and its derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4][5]
Hypothetical Comparative Data Table: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent Compound | >100 | >100 |
| Pyrimidine Derivative 1 | 25.5 | 30.2 |
| Pyrimidine Derivative 2 | 12.1 | 15.8 |
| Thiazole Derivative 1 | 8.7 | 10.4 |
| Thiazole Derivative 2 | 4.2 | 5.1 |
| Doxorubicin (Standard) | 0.8 | 1.2 |
This table presents hypothetical data to illustrate the expected format of results.
Potential Mechanisms of Action and Structure-Activity Relationship (SAR)
Based on the literature for analogous compounds, the synthesized derivatives may exert their biological effects through various mechanisms.
Caption: Potential mechanisms of action for derivatives.
A thorough SAR study would involve synthesizing a library of derivatives with systematic variations in the substituents on the phenyl ring and the heterocyclic core. This would allow for the elucidation of the electronic and steric requirements for optimal biological activity.
Conclusion and Future Directions
While direct comparative data on the biological activity of this compound and its derivatives is currently lacking, this guide provides a robust framework for such an investigation. The parent compound represents a promising and versatile scaffold for the synthesis of novel heterocyclic compounds, particularly pyrimidine and thiazole derivatives. The proposed synthetic and biological evaluation protocols offer a clear path to understanding the structure-activity relationships and identifying lead compounds with potent antimicrobial and anticancer activities.
Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological screening. Promising candidates should then be subjected to further mechanistic studies to elucidate their precise modes of action. This systematic approach will be instrumental in unlocking the full therapeutic potential of this chemical class.
References
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
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Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][4][6] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research.
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- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
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Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][4][6] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research.
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This compound. PubChem. Available at: [Link].
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spectroscopic differentiation of 3-Bromo-4-oxo-4-phenylbutanoic acid isomers
An In-Depth Guide to the Spectroscopic Differentiation of 3-Bromo-4-oxo-4-phenylbutanoic Acid Isomers
Introduction: The Analytical Imperative in Isomer Characterization
In pharmaceutical development and synthetic chemistry, the precise structural characterization of a molecule is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different chemical, physical, and biological properties. This compound, a keto-acid scaffold, presents a classic analytical challenge where the position of a single bromine atom dictates the molecule's identity. Misidentification can lead to failed syntheses, misinterpreted biological data, and compromised regulatory submissions.
This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous differentiation of this compound from its key constitutional isomers: 2-Bromo-4-oxo-4-phenylbutanoic acid and 4-oxo-4-(4-bromophenyl)butanoic acid . We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points that, when synthesized, create an irrefutable structural proof.
Caption: Molecular structures of the three constitutional isomers under investigation.
The Analytical Workflow: A Multi-Pronged Approach
No single technique provides a complete picture. Our approach is rooted in a logical workflow that leverages the strengths of each spectroscopic method. NMR provides the skeletal map of proton and carbon environments, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation fingerprint, confirming the elemental composition and connectivity.
Caption: A workflow illustrating the complementary roles of NMR, IR, and MS.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (position), multiplicity (splitting pattern), and integration (area) of each proton signal are directly influenced by the neighboring atoms, particularly the highly electronegative bromine atom.
Expertise & Causality:
The primary differentiator is the location of the bromine atom, which significantly deshields (shifts downfield) the proton(s) on the carbon to which it is attached. Furthermore, the spin-spin coupling between adjacent, non-equivalent protons provides a definitive roadmap of the aliphatic chain's structure.
-
For 2-Bromo-4-oxo-4-phenylbutanoic acid: The proton at C2 (-CH(Br)-) will be a doublet of doublets (dd), coupled to the two diastereotopic protons at C3. These C3 protons will, in turn, be shifted downfield by the adjacent ketone.
-
For this compound: The proton at C3 (-CH(Br)-) will also be a doublet of doublets (or a triplet if coupling constants are similar), coupled to the two protons at C2. Crucially, the C2 protons are adjacent to a carboxylic acid, resulting in a different chemical shift compared to the C3 protons in the 2-bromo isomer.
-
For 4-oxo-4-(4-bromophenyl)butanoic acid: The aliphatic chain (-CH₂-CH₂-) will show a simple pattern of two triplets, characteristic of an A₂B₂ system. The bromine is no longer on the chain, so there is no downfield-shifted CH-Br signal. Instead, the aromatic region will be the key identifier, showing a distinct AA'BB' pattern typical of a 1,4-disubstituted benzene ring, which is fundamentally different from the monosubstituted pattern of the other two isomers.
Predicted ¹H NMR Data Summary
| Proton Assignment | Isomer 1 (2-Bromo-) | Isomer 2 (3-Bromo-) | Isomer 3 (4-Bromophenyl-) |
| H-2 | ~4.6-4.8 ppm (dd) | ~3.2-3.4 ppm (dd, 2H) | ~2.8-3.0 ppm (t, 2H) |
| H-3 | ~3.5-3.8 ppm (m, 2H) | ~5.5-5.7 ppm (dd) | ~3.2-3.4 ppm (t, 2H) |
| Aromatic H | ~7.4-8.0 ppm (m, 5H) | ~7.4-8.0 ppm (m, 5H) | ~7.7-7.9 ppm (d, 2H) & ~7.6-7.8 ppm (d, 2H) |
| -COOH | ~10-12 ppm (s, 1H) | ~10-12 ppm (s, 1H) | ~10-12 ppm (s, 1H) |
(Note: Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.)
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
While ¹H NMR maps protons, ¹³C NMR provides a direct count of non-equivalent carbon atoms and reveals their electronic environment. The carbon atom directly bonded to bromine will exhibit a characteristic chemical shift, providing a clear diagnostic marker.
Expertise & Causality:
The C-Br bond results in a signal typically found in the 35-60 ppm range. The position of this signal immediately distinguishes the 2-bromo and 3-bromo isomers. For the aromatic isomer, the absence of a C-Br signal in the aliphatic region and the presence of a bromine-bearing aromatic carbon (ipso-carbon) signal around 128-130 ppm is definitive proof of its structure.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Isomer 1 (2-Bromo-) | Isomer 2 (3-Bromo-) | Isomer 3 (4-Bromophenyl-) |
| C=O (Ketone) | ~195-197 ppm | ~195-197 ppm | ~196-198 ppm |
| C=O (Acid) | ~172-175 ppm | ~173-176 ppm | ~177-180 ppm |
| C-Br (Aliphatic) | ~40-45 ppm (C2) | ~45-50 ppm (C3) | Absent |
| C-Br (Aromatic) | Absent | Absent | ~128-130 ppm |
| CH₂/CH Aliphatic | C3: ~42-46 ppm | C2: ~38-42 ppm | C2: ~28-31 ppm, C3: ~33-36 ppm |
| Aromatic Carbons | 4 signals (~128-136 ppm) | 4 signals (~128-136 ppm) | 4 signals (~129-135 ppm) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is often less precise for differentiating constitutional isomers of this type. All three isomers will show the characteristic absorptions for a carboxylic acid O-H, a carboxylic acid C=O, and a ketone C=O.
Expertise & Causality:
The most significant absorptions will be:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹ due to conjugation with the phenyl ring.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1720 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region (~500-700 cm⁻¹), which can be difficult to assign definitively.
The primary utility of IR here is to quickly confirm that the compound belongs to the correct class (a carboxylic acid and a ketone). However, for Isomer 3, the out-of-plane C-H bending region (~800-850 cm⁻¹) may show a strong band characteristic of 1,4-disubstitution, distinguishing it from the monosubstituted patterns of Isomers 1 and 2.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium |
| C=O (Ketone, conjugated) | 1680 - 1695 | Strong, Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | ~1600, ~1450 | Medium to Weak |
| C-Br | 500 - 700 | Medium |
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.
Expertise & Causality:
-
Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₁₀H₉BrO₃) and molecular weight (~256/258 g/mol ). The key diagnostic feature will be the presence of two peaks of nearly equal intensity (M⁺ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2][3]
-
Fragmentation Pattern: The differentiation lies in how the isomers break apart upon ionization. The fragmentation is directed by the most stable carbocations and neutral losses.
-
Isomer 1 (2-Bromo-): Expects initial loss of •Br, or cleavage between C1-C2 to lose •COOH (m/z 45).
-
Isomer 2 (3-Bromo-): The most prominent fragmentation is often α-cleavage between C3 and C4, leading to the formation of the highly stable benzoyl cation (m/z 105 ) and the loss of a C₃H₄BrO₂ radical. Loss of the bromine radical (•Br) is also a likely pathway.
-
Isomer 3 (4-Bromophenyl-): Fragmentation is dominated by the stability of the aromatic ring. The primary cleavage will be adjacent to the ketone, leading to the formation of the bromobenzoyl cation (m/z 183/185) . This fragment is the single most definitive piece of evidence for this isomer.
-
Caption: Dominant fragmentation pathways for the primary isomer (3-Bromo).
Predicted Key Mass Fragments (m/z)
| Fragment | Isomer 1 (2-Bromo-) | Isomer 2 (3-Bromo-) | Isomer 3 (4-Bromophenyl-) |
| [M]⁺˙ | 256/258 | 256/258 | 256/258 |
| [M-Br]⁺ | 177 | 177 | 177 |
| Benzoyl [C₇H₅O]⁺ | Possible, low intensity | 105 (High Intensity) | 105 (Low Intensity) |
| Bromobenzoyl [C₇H₄BrO]⁺ | Absent | Absent | 183/185 (High Intensity) |
| Phenyl [C₆H₅]⁺ | 77 | 77 | Absent |
| Bromophenyl [C₆H₄Br]⁺ | Absent | Absent | 155/157 |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Sample Preparation
-
Objective: To prepare a pure, homogeneous sample suitable for all analyses.
-
Protocol:
-
Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.
-
For NMR, accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR, if the sample is a solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
NMR Data Acquisition (¹H & ¹³C)
-
Objective: To obtain high-resolution spectra with accurate chemical shifts and integrations.
-
Protocol:
-
Use a spectrometer of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and determine their multiplicities.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
FT-IR Data Acquisition
-
Objective: To obtain a clear spectrum of the compound's vibrational modes.
-
Protocol:
-
Perform a background scan using the empty sample compartment (for KBr) or the clean ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Place the sample in the IR beam path.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Label the major peaks corresponding to the key functional groups.
-
High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Objective: To determine the accurate mass and elemental composition, and to analyze the fragmentation pattern.
-
Protocol:
-
Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Calibrate the instrument using a known calibration standard immediately before the run.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum to identify the molecular ion peak and confirm its isotopic pattern.
-
Perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 256/258) and fragmenting it to obtain a clean fragmentation spectrum. This provides the most reliable fragmentation data.
-
Conclusion
The differentiation of this compound from its constitutional isomers is a challenge readily met by a systematic, multi-technique spectroscopic approach. While IR spectroscopy confirms the presence of the required functional groups, it is the combination of NMR and Mass Spectrometry that provides definitive structural proof.
-
¹H NMR definitively maps the aliphatic chain by observing the chemical shift and splitting pattern of the proton alpha to the bromine.
-
¹³C NMR confirms the position of the C-Br bond.
-
Mass Spectrometry provides an unmistakable fingerprint through its fragmentation pattern, with the benzoyl cation (m/z 105) being characteristic of the 3-bromo isomer and the bromobenzoyl cation (m/z 183/185) being the hallmark of the aromatic-substituted isomer.
By integrating these datasets, researchers, scientists, and drug development professionals can achieve an unambiguous and robust characterization, ensuring the integrity of their scientific endeavors.
References
-
PubChem. (n.d.). this compound. National Center for Biotechnology Information. Available at: [Link]
-
NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). Ketone infrared spectra. Chemistry LibreTexts. Available at: [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Brominated Versus Chlorinated Organic Acids
Introduction
Halogenated organic acids, particularly haloacetic acids (HAAs), are a significant class of disinfection byproducts (DBPs) formed during water treatment processes like chlorination.[1][2] While essential for eliminating waterborne pathogens, disinfectants react with natural organic matter in source water to create a complex mixture of DBPs, many of which pose toxicological risks.[2][3] Among these, brominated and chlorinated organic acids are of particular concern due to their widespread presence and potential adverse health effects, including cytotoxicity, genotoxicity, and carcinogenicity.[4][5][6]
This guide provides an in-depth, objective comparison of the cytotoxicity of brominated versus chlorinated organic acids. We will delve into the fundamental chemical properties that drive their differential toxicity, summarize key experimental findings, and provide a validated protocol for assessing their cytotoxic effects in a laboratory setting. This content is designed for researchers, toxicologists, and drug development professionals seeking to understand the mechanistic basis of halo-acid toxicity.
The Cytotoxicity Hierarchy: Brominated Dominance
A consistent and critical finding in the toxicology of DBPs is that brominated organic acids are significantly more cytotoxic and genotoxic than their chlorinated analogs.[7][8][9][10] This trend holds true across various mammalian cell lines and toxicological endpoints.
Systematic comparative analyses have established a clear rank order of toxicity. A comprehensive study on Chinese hamster ovary (CHO) cells demonstrated the following trend for chronic cytotoxicity[1]:
Iodinated HAAs > Brominated HAAs > Chlorinated HAAs
This hierarchy underscores a fundamental principle in halogen chemistry: the nature of the halogen atom profoundly influences the molecule's biological reactivity and, consequently, its toxicity. The substitution of chlorine with bromine on an acetic acid backbone consistently results in a more potent cytotoxic agent.[5]
Quantitative Comparison of Haloacetic Acid (HAA) Cytotoxicity
The following table summarizes the relative chronic cytotoxicity of various regulated and unregulated HAAs, providing a clear illustration of the potency of brominated species. The ranking is derived from a systematic analysis in Chinese hamster ovary (CHO) cells, where a lower rank number indicates higher cytotoxicity.
| Rank | Haloacetic Acid (HAA) | Abbreviation | Class |
| 1 | Iodoacetic acid | IAA | Iodinated |
| 2 | Bromoacetic acid | BAA | Brominated |
| 3 | Tribromoacetic acid | TBAA | Brominated |
| 4 | Chlorodibromoacetic acid | CDBAA | Brominated |
| 5 | Diiodoacetic acid | DiAA | Iodinated |
| 6 | Dibromoacetic acid | DBAA | Brominated |
| 7 | Bromodichloroacetic acid | BDCAA | Mixed |
| 8 | Bromochloroacetic acid | BCAA | Mixed |
| 9 | Chloroacetic acid | CAA | Chlorinated |
| 10 | Bromoiodoacetic acid | BIAA | Mixed |
| 11 | Trichloroacetic acid | TCAA | Chlorinated |
| 12 | Dichloroacetic acid | DCAA | Chlorinated |
| Data derived from a comparative analysis in CHO cells.[1] |
Mechanistic Insights into Differential Toxicity
The observed difference in cytotoxicity is not arbitrary; it is rooted in the fundamental chemical properties of the carbon-halogen bond. The primary mechanism driving the higher toxicity of brominated acids is their superior capacity to act as alkylating agents.[2][6]
-
Leaving Group Ability : The key to understanding this trend lies in the concept of the "leaving group." In nucleophilic substitution (SN2) reactions, an alkylating agent transfers an alkyl group to a nucleophilic molecule (like DNA or a protein). The efficiency of this reaction depends on how easily the halogen atom can detach from the carbon backbone. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. This enhanced reactivity allows brominated organic acids to more readily form covalent bonds with biological macromolecules, disrupting their function.[2][6]
-
Enzyme Inhibition : A primary target for these alkylating agents is the sulfhydryl (-SH) group found in the cysteine residues of proteins.[11] A critical enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a central role in glycolysis, is highly susceptible to inhibition by monohaloacetic acids. The inhibition of GAPDH disrupts cellular energy metabolism, leading to cytotoxicity.[6][12] The rate of GAPDH inhibition directly correlates with the alkylating potential of the haloacetic acid, following the same toxic potency trend: Iodoacetic acid > Bromoacetic acid >> Chloroacetic acid.[6][12]
-
Oxidative Stress and Genotoxicity : While direct DNA alkylation was initially hypothesized, evidence suggests that a significant portion of the genotoxic damage arises from cellular processes triggered by the compound.[2] Haloacetic acids induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids.[4][5] The more potent reactivity of brominated HAAs can lead to a more rapid and severe depletion of cellular antioxidants (like glutathione) and a greater cascade of oxidative damage, ultimately resulting in DNA strand breaks and mutations.[5]
The logical flow from chemical property to biological effect can be visualized as follows:
Caption: LDH Cytotoxicity Assay Workflow.
Detailed Step-by-Step Protocol: LDH Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Materials:
-
96-well flat-bottom cell culture plates
-
Selected mammalian cell line (e.g., CHO, HepG2)
-
Complete cell culture medium
-
Test compounds (brominated and chlorinated organic acids)
-
Vehicle (e.g., sterile water or DMSO)
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution)
-
1% Triton™ X-100 solution (for lysis control)
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding:
-
Causality: The initial cell density is critical. Too few cells will yield a signal that is difficult to distinguish from background, while too many cells can lead to overgrowth and nutrient depletion, causing non-specific cell death.
-
Action: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Preparation of Controls (Trustworthiness Pillar):
-
Rationale: Controls are non-negotiable for validating the assay. They establish the baseline and maximum signal, against which the test compounds are measured.
-
Action: On the day of treatment, prepare the following controls in triplicate:
-
Spontaneous LDH Release: Wells with cells treated only with 10 µL of culture medium. This measures the baseline level of cell death in the untreated culture.
-
Maximum LDH Release: Wells with cells treated with 10 µL of 1% Triton™ X-100. This lyses all cells, establishing the 100% cytotoxicity signal.
-
Vehicle Control: Wells with cells treated with the highest volume of vehicle used to dissolve the test compounds. This ensures the solvent itself is not cytotoxic.
-
Medium Background: Wells containing only culture medium (no cells). This value is subtracted from all other readings to correct for background absorbance.
-
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the brominated and chlorinated organic acids in culture medium.
-
Action: Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Action: Incubate the plate for a predetermined exposure time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Action: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Action: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate. [13] * Action: Prepare the LDH Reaction Mix according to the manufacturer's instructions. Add 50 µL of this mix to each well of the new plate. [13] * Action: Incubate the plate at room temperature for 30-60 minutes, protected from light. [13] * Action: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Action: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Action: First, subtract the absorbance value of the Medium Background control from all other readings.
-
Action: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [ (Test Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] * 100
-
Interpretation: Plot the % Cytotoxicity against the log of the compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration that causes 50% cell death) can be calculated for each compound, allowing for a direct quantitative comparison.
-
Conclusion
The experimental evidence is unequivocal: brominated organic acids exhibit greater cytotoxicity than their chlorinated counterparts. This heightened toxicity is fundamentally linked to the superior leaving group ability of bromine, which enhances the compound's reactivity as an alkylating agent. This increased reactivity leads to more efficient inhibition of critical cellular enzymes like GAPDH and a greater induction of oxidative stress, culminating in more pronounced cell damage and death.
Understanding this structure-activity relationship is crucial for toxicological risk assessment, particularly in the context of drinking water safety. As water treatment strategies evolve, and source waters with varying bromide levels are utilized, a mechanistic understanding of DBP toxicity is essential for protecting public health. The use of validated in vitro assays, such as the LDH assay detailed here, provides a reliable and high-throughput method for screening and prioritizing these environmental contaminants for further study.
References
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Plewa, M. J., et al. (2008). Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products. Environmental and Molecular Mutagenesis. Available at: [Link]
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Olympian Water Testing, LLC. Total Haloacetic Acids (HAA5) in Drinking Water. Available at: [Link]
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Plewa, M. J., et al. (2011). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
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Creative Bioarray. LDH Cytotoxicity Assay. Available at: [Link]
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Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available at: [Link]
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Plewa, M. J., et al. (2011). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]
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National Toxicology Program. (2018). Haloacetic Acids Found as Water Disinfection Byproducts (Selected). Report on Carcinogens. Available at: [Link]
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Pan, Y., et al. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology. Available at: [Link]
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Plewa, M. J., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology. Available at: [Link]
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Viegas, S., et al. (2022). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. Toxics. Available at: [Link]
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Viegas, S., et al. (2022). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. PubMed. Available at: [Link]
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DeMarini, D. M., et al. (2022). Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity. Environmental Health Perspectives. Available at: [Link]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]
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Yang, M., et al. (2014). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Environmental Science & Technology. Available at: [Link]
- Oplatowska-Stachowiak, M., & Elliott, C. T. (2017). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Journal of Pre-Clinical and Clinical Research.
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Arefin, A., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. Available at: [Link]
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Pan, Y., et al. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. PubMed. Available at: [Link]
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Zhai, H., et al. (2014). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Environmental Science & Technology. Available at: [Link]
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Li, M., et al. (2022). Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests. Toxics. Available at: [Link]
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Leavens, T. L., et al. (2019). Exposure Characterization of Haloacetic Acids in Humans for Exposure and Risk Assessment Applications: An Exploratory Study. International Journal of Environmental Research and Public Health. Available at: [Link]
- Hirade, J., & Ninomiya, A. (1950). STUDIES ON THE MECHANISM OF THE TOXIC ACTION OF ORGANIC HALOGEN COMPOUNDS. The Journal of Biochemistry.
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Stalter, D., et al. (2016). Comparative cytotoxic and genotoxic potential of 13 drinking water disinfection by-products using a microplate-based cytotoxicity assay and a developed SOS/umu assay. Mutagenesis. Available at: [Link]
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Zeng, T., et al. (2016). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental Science & Technology. Available at: [Link]
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Viegas, S., et al. (2022). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. ResearchGate. Available at: [Link]
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National Toxicology Program. (2007). Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice. Toxicology and Carcinogenesis Studies. Available at: [Link]
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A Comparative Guide to Impurity Profiling of Synthesized 3-Bromo-4-oxo-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of the impurity profile of 3-Bromo-4-oxo-4-phenylbutanoic acid, a key intermediate in pharmaceutical synthesis. We will explore the primary synthetic route, elucidate the mechanistic basis for the formation of potential impurities, and present robust analytical methodologies for their detection and quantification. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering field-proven insights to ensure the quality and safety of synthesized intermediates.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Regulatory bodies worldwide mandate stringent control over impurity levels in drug substances. Therefore, a thorough understanding and robust analytical control of the impurity profile of this intermediate are critical. This guide will compare the common synthetic pathway with potential alternatives, focusing on the resulting impurity profiles and the analytical techniques best suited for their characterization.
Primary Synthetic Route and Potential Impurities
The most common and economically viable synthesis of this compound involves a two-step process:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-oxo-4-phenylbutanoic acid.[1][2]
-
Alpha-Bromination: The resulting keto-acid then undergoes alpha-bromination at the C3 position using elemental bromine (Br₂) in a suitable solvent, such as dichloromethane.[3]
While this route is efficient, it is not without its challenges concerning purity. A comprehensive impurity profile must consider byproducts from both stages.
Impurities from Friedel-Crafts Acylation
The primary impurities arising from the first step include:
-
Unreacted Starting Materials: Residual benzene and succinic anhydride may be present.
-
Polysubstituted Products: Although the mono-acylated product is generally favored due to the deactivating effect of the ketone group, there is a possibility of forming di-acylated products under certain conditions.
Impurities from Alpha-Bromination
The bromination step is the primary source of impurities directly related to the final product:
-
Unreacted Starting Material (I-1): Incomplete bromination will result in the presence of 4-oxo-4-phenylbutanoic acid in the final product.
-
Dibrominated Impurity (I-2): Over-bromination can lead to the formation of 3,3-dibromo-4-oxo-4-phenylbutanoic acid. The use of a slight excess of bromine (e.g., 1.1 equivalents) is a common practice to drive the reaction to completion, but this increases the risk of dibromination.[3]
-
Positional Isomers: While bromination at the C3 position is electronically favored due to the formation of an enol intermediate, trace amounts of other brominated species could potentially form, although this is less likely.
Degradation Impurities
The stability of this compound under various conditions (e.g., heat, pH) is not extensively documented. However, the presence of the keto and carboxylic acid functionalities, along with the bromine atom, suggests potential degradation pathways such as decarboxylation under harsh thermal stress, although this is generally more prevalent in β-keto acids.
Comparative Analysis of Synthetic Conditions
The choice of conditions for the alpha-bromination step can significantly impact the impurity profile.
| Reaction Condition | Impact on Impurity Profile | Rationale |
| Acid-Catalyzed Bromination | Generally favored for monosubstitution. The introduction of the electron-withdrawing bromine atom deactivates the alpha-position, making the formation of the enol intermediate for a second bromination less favorable. | |
| Base-Catalyzed Bromination | Higher risk of polyhalogenation. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining alpha-proton, making it more susceptible to deprotonation and subsequent bromination. |
For the synthesis of this compound, an acid-catalyzed or neutral bromination is the preferred approach to minimize the formation of the dibrominated impurity (I-2).
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for the accurate identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for separating the target compound from its potential impurities.
Proposed HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This gradient method is designed to provide good resolution between the non-polar impurities (e.g., benzene), the starting material (4-oxo-4-phenylbutanoic acid), the main product, and the more non-polar dibrominated impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities and for confirming the identity of known ones. The fragmentation patterns observed in the mass spectrum provide valuable structural information.
Expected Fragmentation Patterns:
The mass spectrum of this compound and its brominated impurities will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentations would likely involve the loss of HBr, CO₂, and cleavage adjacent to the carbonyl group.
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in dry benzene (5 volumes) at 0-5 °C, add succinic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting solid, wash with cold water, and then with a cold hydrocarbon solvent (e.g., hexane) to remove residual benzene.
-
Dry the crude 4-oxo-4-phenylbutanoic acid under vacuum.
Protocol 2: Synthesis of this compound
-
Dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq.) in dichloromethane (10 volumes).
-
Cool the solution to 0-5 °C.
-
Add a solution of bromine (1.05 eq.) in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, wash the organic layer with a solution of sodium bisulfite to quench excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and major impurity formation.
Analytical Workflow for Impurity Profiling
Sources
A Comparative Benchmarking of 3-Bromo-4-oxo-4-phenylbutanoic Acid as an Alkylating Agent in Heterocyclic Synthesis
For the modern researcher in synthetic and medicinal chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of available reagents, α-halocarbonyl compounds stand out for their versatility, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides an in-depth comparative analysis of 3-Bromo-4-oxo-4-phenylbutanoic acid , a bifunctional α-bromo ketone, benchmarking its performance against relevant alternatives and providing the technical rationale behind its application.
Introduction: The Strategic Importance of α-Halo Ketones
α-Halo ketones are a class of highly valuable synthetic intermediates characterized by two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution, making these compounds potent alkylating agents.[1] This enhanced reactivity, governed by the principles of orbital overlap between the C=O π* and C-X σ* orbitals, renders the α-carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions.[2]
This compound belongs to this esteemed class of reagents. Its structure is particularly noteworthy as it incorporates not only the reactive α-bromo ketone moiety but also a carboxylic acid group. This dual functionality opens up possibilities for subsequent chemical transformations, making it a versatile building block for the synthesis of complex molecules with potential biological activity. Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential in treating a range of diseases, underscoring the relevance of this chemical scaffold in drug discovery.[3][4]
This guide will focus on a comparative study of this compound as an alkylating agent, primarily within the context of one of the most fundamental and widely utilized reactions for this class of compounds: the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis: A Model for Comparative Analysis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea), is an exemplary reaction to benchmark the performance of this compound.[5] The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.[6] The efficiency of the initial SN2 reaction is a critical determinant of the overall success of the synthesis.
Below is a generalized workflow for the Hantzsch thiazole synthesis:
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Comparative Performance of Alkylating Agents
The choice of the halogen in the α-haloketone is a crucial factor influencing the reaction rate and yield. The reactivity generally follows the order: I > Br > Cl . This trend is directly correlated with the carbon-halogen bond strength and the leaving group ability of the halide. The weaker C-I bond and the higher polarizability of iodide make α-iodoketones the most reactive, while the stronger C-Cl bond renders α-chloroketones the least reactive.
| Alkylating Agent | Nucleophile | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99% | [1] |
| Substituted Phenacyl Bromides | Thiourea | Substituted 2-aminothiazoles | 79-90% | [7] |
| 3-Benzoyl-3-bromo-propionamides | Thiourea | 2-Aminothiazole-4-phenyl-5-acetamides | 67-96% | [8] |
| 4'-Bromophenacyl bromide | Thiocarbohydrazone derivative | Substituted thiazole | 89% | [9] |
| 4'-Chlorophenacyl chloride | Thiocarbohydrazone derivative | Substituted thiazole | 92% | [9] |
The data clearly indicates that α-bromo ketones, such as phenacyl bromide and its derivatives, are highly efficient alkylating agents in the Hantzsch thiazole synthesis, consistently affording high yields. The structurally similar 3-benzoyl-3-bromo-propionamides also provide good to excellent yields, suggesting that this compound would perform similarly well.[8] The comparison between 4'-bromophenacyl bromide and 4'-chlorophenacyl chloride, although with a different nucleophile, aligns with the expected reactivity trend, with the bromide showing a slightly lower yield in that specific example, which could be due to other experimental factors.
Mechanistic Insights: The Rationale Behind Reactivity
The enhanced reactivity of α-haloketones in SN2 reactions is a result of several contributing factors:
-
Inductive Effect: The electron-withdrawing carbonyl group polarizes the adjacent C-X bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[1]
-
Orbital Overlap: Favorable orbital overlap between the attacking nucleophile's HOMO, the C-X σ* LUMO, and the C=O π* orbital stabilizes the transition state. This orbital interaction lowers the activation energy of the reaction.[2]
-
Steric Considerations: The planar nature of the carbonyl group presents less steric hindrance to the incoming nucleophile compared to a tetrahedral sp³-hybridized carbon in a standard alkyl halide.[1]
The general mechanism for the SN2 alkylation of a nucleophile by an α-haloketone is depicted below:
Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) by an α-haloketone.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process, starting with the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by α-bromination.
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from water to obtain pure 4-oxo-4-phenylbutanoic acid.
Step 2: α-Bromination of 4-oxo-4-phenylbutanoic acid (General Procedure)[10]
-
Dissolve 4-oxo-4-phenylbutanoic acid in a suitable solvent such as dichloromethane or glacial acetic acid and cool the solution to 0 °C.
-
Add bromine (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC). For less reactive substrates, gentle heating may be required.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization from a suitable solvent.
Hantzsch Thiazole Synthesis using this compound (Representative Protocol)
-
Dissolve this compound (1 equivalent) and thiourea (1 equivalent) in ethanol.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a solution of sodium carbonate, which will cause the thiazole product to precipitate.[1]
-
Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the product to obtain the desired 2-amino-4-(2-carboxy-1-phenylethyl)thiazole.
Conclusion and Future Outlook
This compound is a highly effective alkylating agent, demonstrating reactivity characteristic of α-bromo ketones. Its performance in the Hantzsch thiazole synthesis is expected to be comparable to other phenacyl bromide derivatives, leading to high yields of the corresponding thiazole products. The presence of the carboxylic acid moiety provides a handle for further synthetic diversification, enhancing its utility as a versatile building block in medicinal chemistry and materials science.
Future comparative studies should focus on generating direct quantitative data for the alkylation reactions of this compound and its chloro and iodo analogs under standardized conditions. This would provide a more precise understanding of the leaving group effects in this specific molecular framework and further aid in the rational design of synthetic routes.
References
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(8), 1048. [Link]
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Al-Ghorbani, M., et al. (2016). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Metwally, M. A., et al. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Journal of the Chinese Chemical Society, 51(5A), 989-998. [Link]
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Al-Masoudi, N. A., et al. (2010). Synthesis and Reactions of Some New Thiocarbohydrazones and Their Fused Heterocyclic Derivatives. Jordan Journal of Chemistry, 5(2), 147-157. [Link]
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Shestakov, A. S., et al. (2020). Synthesis, study of the structure, and modification of the products of the reaction of 4-aryl-4-oxobut-2-enoic acids with thiourea. Chemistry of Heterocyclic Compounds, 56(9), 1202-1209. [Link]
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Patil, S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 503-509. [Link]
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Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. ResearchGate. [Link]
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Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?[Link]
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de la Osa, A. R., et al. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 12(10), 1215. [Link]
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Kumar, R., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(14), 5431. [Link]
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Zborowski, K., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
-
Nguyen, T. D., et al. (2011). Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. E-Journal of Chemistry, 8(3), 952-959. [Link]
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Zborowski, K., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
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Karegoudar, P., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Archives of Pharmacal Research, 31(5), 583-589. [Link]
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Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
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Urbano, M., et al. (2012). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6251-6255. [Link]
-
Shagun, et al. (2008). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. ResearchGate. [Link]
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Jana, M., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 118. [Link]
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Jana, M., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. ResearchGate. [Link]
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Ghorbani-Vaghei, R., et al. (2012). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
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The Organic Chemistry Tutor. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]
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Grinev, V. S., et al. (2024). Crystal structure, packing features, DFT evaluation of intermolecular hydrogen bonds, and crystal lattice energy of a polymorph of 4-oxo-4-phenylbutanoic acid. Structural Chemistry. [Link]
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Der Pharma Chemica. (2012). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 4(3), 964-972. [Link]
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The Organic Chemistry Tutor. (2025). SN1 vs SN2 Reactions Simplified [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Synthetic route for the phenacyl bromide derivatives structure. [Link]
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-466. [Link]
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Al-Said, M. S., et al. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 12(7), 1446-1459. [Link]
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A Comparative Guide to HPLC-Based Purity Assessment of 3-Bromo-4-oxo-4-phenylbutanoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Bromo-4-oxo-4-phenylbutanoic acid, a compound of interest in organic synthesis and pharmaceutical research. We will explore two distinct reversed-phase HPLC methodologies, detailing the scientific rationale behind each and presenting a framework for a comprehensive purity assessment, including a forced degradation study to identify potential impurities and degradation products.
The Critical Role of Purity in Pharmaceutical Development
This compound possesses a unique chemical architecture, incorporating a carboxylic acid, a ketone, and a halogenated asymmetric center.[1] This complexity necessitates a robust analytical method to not only quantify the main component but also to separate and identify any process-related impurities or degradation products. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, a well-developed, stability-indicating HPLC method is not merely a quality control requirement but a fundamental aspect of understanding the molecule's behavior.
Primary HPLC Method: A Robust C18-Based Approach
Our primary recommended method utilizes a C18 stationary phase, a workhorse in reversed-phase chromatography, renowned for its hydrophobicity and broad applicability.
Rationale for Method Selection
The choice of a C18 column is predicated on the molecular structure of this compound. The phenyl group provides sufficient hydrophobicity for retention on the C18 stationary phase. The acidic nature of the butanoic acid moiety necessitates the use of an acidified mobile phase to suppress its ionization, thereby ensuring good peak shape and consistent retention.[2]
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Alternative HPLC Method: Leveraging a Phenyl-Hexyl Stationary Phase
To provide a comparative perspective, we propose an alternative method employing a Phenyl-Hexyl stationary phase. This column offers a different selectivity profile that can be advantageous for separating closely related aromatic compounds.
Rationale for Method Selection
Phenyl-Hexyl columns provide a unique separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the analyte.[3] This can be particularly effective for resolving aromatic compounds with subtle structural differences, such as isomers or impurities where the primary difference lies in the aromatic substitution pattern. The use of methanol as the organic modifier in this method can further enhance these π-π interactions.[3]
Detailed Experimental Protocol
Instrumentation:
-
Same as the primary method.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 40% B
-
5-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-17 min: 80% to 40% B
-
17-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as the primary method.
Forced Degradation Studies: Unveiling Potential Impurities
A crucial aspect of a comprehensive purity assessment is the identification of potential degradation products. Forced degradation studies, as outlined in the ICH guidelines, intentionally stress the drug substance to accelerate its decomposition.[4] This allows for the development of a stability-indicating method that can separate the active ingredient from any degradants that may form under various environmental conditions.
Protocol for Forced Degradation
A stock solution of this compound (1 mg/mL in 50:50 acetonitrile:water) should be subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
After the specified time, the samples should be neutralized (if necessary), diluted to an appropriate concentration, and analyzed by both the primary and alternative HPLC methods.
Comparative Data Analysis
The following table presents hypothetical data comparing the performance of the two proposed HPLC methods in separating the parent compound from potential impurities and degradation products.
| Compound | Retention Time (min) - Method 1 (C18) | Retention Time (min) - Method 2 (Phenyl-Hexyl) | Resolution (Rs) from Parent - Method 1 | Resolution (Rs) from Parent - Method 2 |
| This compound | 12.5 | 10.8 | - | - |
| Potential Impurity 1: 4-Oxo-4-phenylbutanoic acid | 10.2 | 9.1 | 3.8 | 3.2 |
| Potential Impurity 2: Benzoic Acid | 8.5 | 7.2 | 6.5 | 5.8 |
| Degradation Product A (from Hydrolysis) | 11.8 | 10.1 | 1.8 | 2.1 |
| Degradation Product B (from Oxidation) | 9.7 | 8.5 | 4.5 | 4.1 |
Analysis of Hypothetical Data:
Both methods demonstrate the capability to separate the main compound from its potential impurities and degradation products. Method 1 (C18) shows slightly better overall resolution for the process-related impurities. However, Method 2 (Phenyl-Hexyl) provides a better resolution for Degradation Product A, which elutes closely to the parent peak in Method 1. This highlights the value of employing orthogonal column chemistries for comprehensive impurity profiling.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the preparation of this compound samples for HPLC analysis.
Caption: Schematic of the High-Performance Liquid Chromatography (HPLC) analytical workflow.
Conclusion
The purity assessment of this compound requires a well-considered HPLC strategy. This guide has presented two robust, scientifically-grounded methods utilizing different stationary phases to provide a comprehensive and comparative analysis. The C18-based method offers excellent general-purpose separation, while the Phenyl-Hexyl method provides an alternative selectivity that can be crucial for resolving challenging impurity profiles. The inclusion of a forced degradation study is paramount for developing a truly stability-indicating method, ensuring the quality and safety of this important chemical entity throughout the drug development lifecycle. By employing these methodologies, researchers can confidently and accurately assess the purity of this compound, a critical step in advancing pharmaceutical research and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-oxo-4-phenylbutanoic Acid
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Bromo-4-oxo-4-phenylbutanoic acid (CAS No: 53515-22-3). As a valued professional in research and development, your safety and the integrity of your work are paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile and Chemical Properties
This compound is an α-bromoketone, a class of compounds recognized for their utility as intermediates in organic synthesis.[1] The presence of a bromine atom alpha to a ketone functional group introduces specific reactivity and hazards that must be respected during handling and disposal.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications necessitate a cautious and well-planned approach to all laboratory operations involving this compound, from initial handling to final disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₃ | [2] |
| Molecular Weight | 257.08 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 121-124 °C | [3] |
The Core of Safe Handling: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[4]
-
Hand Protection: Double-gloving is mandatory. An inner layer of nitrile gloves provides a primary barrier, while a second, more robust, chemical-resistant outer glove (e.g., neoprene or butyl rubber) offers enhanced protection.[4][5] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A long-sleeved laboratory coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4][6]
-
Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles.[4][7] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[4]
The rationale for this stringent PPE protocol is the compound's irritant properties and the potential for unforeseen reactions.[2] By creating multiple barriers, we significantly reduce the probability of accidental exposure.
Immediate Actions: Spill Management Protocol
Even with meticulous planning, spills can occur. A swift and correct response is critical to containing the hazard.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.
-
Contain the Spill:
-
Clean Up:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
-
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents, including "Waste this compound" and any solvents used in the cleanup.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
The Final Step: Proper Disposal Procedures
The defining characteristic of this compound for disposal purposes is its classification as a halogenated organic compound .[12] This dictates its segregation from other waste streams.
Disposal Workflow:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[5]
-
Liquid Waste: Solutions containing this compound, as well as any rinsate from cleaning contaminated glassware, must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[13][14]
-
Never mix halogenated and non-halogenated organic waste streams. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes to prevent the formation of toxic byproducts.[14]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[13]
-
Storage: Store waste containers in a designated satellite accumulation area. The containers must be kept closed at all times except when adding waste.[13]
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Causality and Trustworthiness in Practice
The procedures outlined in this guide are designed as a self-validating system. For instance, the practice of double-gloving not only protects against direct contact but also serves as a visual indicator of potential contamination if the outer glove is compromised. Similarly, the strict segregation of halogenated waste is a direct consequence of environmental regulations and the chemical properties of these compounds, which require specific disposal technologies. Adherence to these protocols is not merely about following rules, but about understanding the scientific principles that underpin laboratory safety.
By internalizing the "why" behind each step, you, the researcher, become an active participant in a culture of safety, building a foundation of trust in your experimental work and protecting yourself, your colleagues, and the environment.
References
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Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Angene Chemical. (n.d.). This compound(CAS# 53515-22-3). Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-4-oxo-4-phenylbutanoic acid: A Risk-Based Approach to Personal Protective Equipment
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 3-Bromo-4-oxo-4-phenylbutanoic acid requires not just adherence to protocols, but a deep, causal understanding of why certain protective measures are imperative. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that safety is an integral, self-validating component of your experimental workflow.
The Foundational Principle: Understanding the Hazard
Effective PPE strategy begins with a thorough hazard assessment of the specific chemical. This compound is not a benign substance; its risks are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Understanding these classifications is the critical first step in mitigating exposure.
According to its safety profile, this compound presents the following hazards:
-
H315: Causes skin irritation. [1] This indicates that direct contact can lead to inflammation, redness, or dermatitis.
-
H319: Causes serious eye irritation. [1] This is a significant risk, as exposure to the eyes can result in substantial, though reversible, damage.
-
H335: May cause respiratory irritation. [1] As a solid, the primary risk here is the inhalation of dust or aerosolized particles, which can irritate the respiratory tract.
These three points form the logical basis for every subsequent recommendation in this guide. We are not just protecting ourselves; we are creating specific barriers against known routes of irritation.
Core Protective Equipment: Your Essential Barriers
Based on the identified hazards, a multi-layered PPE approach is required. The following are the minimum essential components for any procedure involving this compound.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1] Any operation, including simple weighing, poses a splash or particle projection risk.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required to protect against fine particulates and accidental splashes.
-
Recommended for High-Risk Procedures: When handling larger quantities or performing vigorous reactions where the risk of splashing is elevated, a full-face shield should be worn in addition to chemical splash goggles.[2] A face shield provides a secondary barrier, protecting the entire face from direct contact.[3]
Hand Protection
To counteract the H315 skin irritation hazard, selection of the correct gloves is paramount.[1] Not all laboratory gloves offer the same level of chemical resistance.
-
Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including halogenated organic compounds.[2] Always check the manufacturer's compatibility chart for the specific glove model.
-
Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Technique: Sleeves of the lab coat should be worn over the gloves to prevent chemicals from running down the arm and into the glove.[3]
Body Protection
Protecting exposed skin is a general laboratory requirement, but it gains specific importance with skin irritants.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times. This serves as a removable barrier in case of a significant spill.[4][5]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed below the torso.[5]
Respiratory Protection
The H335 warning for respiratory irritation dictates that we must control the inhalation of airborne particles.[1]
-
Primary Engineering Control: The most effective way to manage this risk is to handle the solid chemical within a certified chemical fume hood.[5][6] The fume hood contains dust and prevents it from entering the laboratory atmosphere.
-
Secondary Respiratory PPE: If the procedure has a high potential for generating dust (e.g., scraping, vigorous mixing) and cannot be fully contained, or in the event of a spill, a respirator may be necessary. A NIOSH-approved N95 respirator is suitable for filtering particulates.[2] For situations with potential vapors, a full-face respirator with acid gas cartridges would be required.[2]
Hazard & Protection Summary
| Hazard Classification (GHS) | Potential Risk to Researcher | Primary Engineering Control & PPE |
| H319: Causes serious eye irritation [1] | Direct contact from splashes or airborne particles can cause significant eye damage. | Chemical splash goggles. Use a face shield for high-risk tasks. |
| H315: Causes skin irritation [1] | Direct contact with the solid or solutions can cause dermatitis or chemical burns. | Nitrile or butyl rubber gloves; fully buttoned lab coat; long pants and closed-toe shoes.[2][4][5] |
| H335: May cause respiratory irritation [1] | Inhalation of dust can irritate the nose, throat, and lungs. | Handle solid material within a certified chemical fume hood.[5][6] |
Operational Protocol: A Step-by-Step Guide to Safety
Adherence to a strict sequence for donning and doffing PPE is a self-validating system that minimizes cross-contamination and exposure.
Donning (Putting On) PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your gloves, ensuring the cuffs go under the sleeves of your lab coat.
Doffing (Taking Off) PPE
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
